molecular formula C19H38O3 B148137 Cetyl lactate CAS No. 35274-05-6

Cetyl lactate

Cat. No.: B148137
CAS No.: 35274-05-6
M. Wt: 314.5 g/mol
InChI Key: WUKXMJCZWYUIRZ-UHFFFAOYSA-N
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Description

Cetyl lactate is a fatty acid ester valued in scientific research for its efficacy as a chemical penetration enhancer in transdermal drug delivery systems (TDDS). It functions by reversibly altering the barrier function of the stratum corneum, the skin's outermost layer, to facilitate the percutaneous absorption of active compounds . Studies demonstrate its significant enhancing effect, notably improving the bioavailability of drugs like indomethacin from a baseline of 0.04% to 6.8% when delivered from a 3% this compound solution in propylene glycol . As a member of the lactate ester family, its structure-activity relationship indicates that esters with longer chain lengths, such as this compound (C16), are effective penetration enhancers . Its mechanism is attributed to its interaction with the lipid components of the stratum corneum, promoting skin permeability without causing persistent irritation, which is supported by its favorable safety profile and approval by regulatory bodies for use in cosmetics and pharmaceuticals . Researchers utilize this compound in the development of topical formulations for cosmetics, personal care products, and pharmaceuticals, capitalizing on its dual functionality as both a potent absorption enhancer and a skin-conditioning emollient that improves skin texture .

Properties

IUPAC Name

hexadecyl 2-hydroxypropanoate
Source PubChem
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InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXMJCZWYUIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865759
Record name Propanoic acid, 2-hydroxy-, hexadecyl ester
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Molecular Weight

314.5 g/mol
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Physical Description

White solid; Faint fatty butter-like aroma
Record name Hexadecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Hexadecyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

35274-05-6
Record name Cetyl lactate
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Record name Cetyl lactate
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Record name Propanoic acid, 2-hydroxy-, hexadecyl ester
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Record name Propanoic acid, 2-hydroxy-, hexadecyl ester
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Record name Hexadecyl lactate
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Record name CETYL LACTATE
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Foundational & Exploratory

An In-Depth Technical Guide to Cetyl Lactate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient with significant applications in the pharmaceutical, cosmetic, and personal care industries. Its unique combination of emollient, moisturizing, and penetration-enhancing properties makes it a valuable component in a wide range of topical formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and functional applications of cetyl lactate, with a focus on experimental methodologies and quantitative data.

Chemical Structure and Identification

This compound is chemically known as hexadecyl 2-hydroxypropanoate. It consists of a C16 alkyl chain (from cetyl alcohol) esterified with the carboxylic acid group of lactic acid.

IdentifierValue
IUPAC Name hexadecyl 2-hydroxypropanoate[1]
CAS Number 35274-05-6[2]
Molecular Formula C₁₉H₃₈O₃[2]
SMILES CCCCCCCCCCCCCCCCOC(=O)C(C)O[1]
InChI Key WUKXMJCZWYUIRZ-UHFFFAOYSA-N[1]
Synonyms n-hexadecyl lactate, Ceraphyl 28, Hexadecyl lactate[3][4]

Physicochemical Properties

This compound is a white, waxy solid at room temperature with a faint, fatty, butter-like odor.[1][5] Its properties are summarized in the table below.

PropertyValueReference
Molecular Weight 314.5 g/mol [1][3]
Melting Point 35.00 to 44.00 °C[5]
Boiling Point 353.00 to 354.00 °C @ 760.00 mm Hg[5]
Solubility Practically insoluble in water; Soluble in ethanol (B145695) and ether.[1][6]
Specific Gravity 0.89300 to 0.90500 @ 28.00 °C[5]
Acid Value max. 3.00 KOH/g[5]
Saponification Value 174.00 to 189.00[5]
logP (o/w) 6.69[5]

Synthesis of this compound

This compound is primarily synthesized through the esterification of cetyl alcohol with lactic acid. This reaction can be carried out via direct esterification or transesterification.

Experimental Protocol: Direct Esterification

This method involves the direct reaction of cetyl alcohol and lactic acid, typically in the presence of an acid catalyst.

Materials:

  • Cetyl alcohol

  • Lactic acid (typically an 88-92% solution)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • A mixture of cetyl alcohol, lactic acid, and an acid catalyst in toluene is refluxed.

  • The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

  • The reaction is monitored for completion (e.g., by measuring the acid value of the reaction mixture).

  • Upon completion, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Cetyl Alcohol Cetyl Alcohol Reflux with Azeotropic Water Removal Reflux with Azeotropic Water Removal Cetyl Alcohol->Reflux with Azeotropic Water Removal Lactic Acid Lactic Acid Lactic Acid->Reflux with Azeotropic Water Removal Acid Catalyst Acid Catalyst Acid Catalyst->Reflux with Azeotropic Water Removal Neutralization Neutralization Reflux with Azeotropic Water Removal->Neutralization Washing Washing Neutralization->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Direct Esterification Workflow for this compound Synthesis.

Functional Properties and Applications

This compound's primary functions in formulations are as an emollient, skin-conditioning agent, and penetration enhancer.

Emollient and Skin-Conditioning Effects

As an emollient, this compound helps to soften and smooth the skin by forming a protective layer that reduces water loss.[2] This property is attributed to its fatty alcohol chain, which provides lubricity and a silky feel to the skin and hair.[6] The lactic acid moiety contributes to its moisturizing and mild exfoliating properties.[2][7]

Emollient_Action This compound This compound Stratum Corneum Stratum Corneum This compound->Stratum Corneum Application Protective Barrier Protective Barrier Stratum Corneum->Protective Barrier Forms Reduced TEWL Reduced TEWL Protective Barrier->Reduced TEWL Leads to Improved Skin Hydration Improved Skin Hydration Reduced TEWL->Improved Skin Hydration

Mechanism of this compound as an Emollient.

Percutaneous Penetration Enhancement

This compound has been shown to enhance the percutaneous absorption of active pharmaceutical ingredients (APIs). A study on the percutaneous absorption of indomethacin (B1671933) in rats demonstrated a significant increase in bioavailability when formulated with this compound. The bioavailability was approximately 2.2% for a 1% this compound solution and 6.8% for a 3% solution, compared to 0.04% for the control. The study concluded that this compound acts on the stratum corneum to enhance penetration.

The proposed mechanism for penetration enhancement by fatty acid esters like this compound involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug through the skin.

Penetration_Enhancement This compound This compound Stratum Corneum Lipids Stratum Corneum Lipids This compound->Stratum Corneum Lipids Interacts with Disrupted Lipid Bilayer Disrupted Lipid Bilayer Stratum Corneum Lipids->Disrupted Lipid Bilayer Leads to Increased Fluidity Increased Fluidity Disrupted Lipid Bilayer->Increased Fluidity Enhanced Drug Diffusion Enhanced Drug Diffusion Increased Fluidity->Enhanced Drug Diffusion

Proposed Mechanism of Penetration Enhancement by this compound.

Experimental Methodologies for Property Determination

Determination of Melting Point (Cooling Curve Method)

Principle: The melting point of a waxy solid can be determined by observing the temperature plateau during a cooling cycle.

Procedure:

  • A sample of this compound is melted in a test tube by placing it in a heated water bath.

  • A thermometer is inserted into the molten sample.

  • The test tube is removed from the heat source and allowed to cool.

  • The temperature is recorded at regular intervals (e.g., every 30 seconds).

  • A graph of temperature versus time is plotted. The plateau in the cooling curve indicates the melting point.

Determination of Saponification Value

Principle: The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester.

Procedure:

  • A known weight of this compound is refluxed with a known excess of alcoholic KOH solution for a specified period (e.g., 30 minutes).

  • The unreacted KOH is then titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein (B1677637) as an indicator.

  • A blank titration is performed without the this compound sample.

  • The saponification value is calculated using the following formula: Saponification Value = [(B - S) x N x 56.1] / W Where:

    • B = volume of HCl used in the blank titration (mL)

    • S = volume of HCl used in the sample titration (mL)

    • N = normality of the HCl solution

    • 56.1 = molecular weight of KOH

    • W = weight of the sample (g)

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and personal care products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that lactic acid and its simple esters, including this compound, are safe for use in cosmetic products at concentrations up to 10% with a final formulation pH of 3.5 or greater. For salon products, they are considered safe at concentrations up to 30% with a pH of 3.0 or greater for brief, discontinuous use followed by thorough rinsing.[1] It is recommended to use sun protection with products containing alpha-hydroxy acids like this compound.[1]

Conclusion

This compound is a versatile and valuable ingredient for researchers, scientists, and drug development professionals. Its well-defined chemical structure and physicochemical properties, combined with its proven efficacy as an emollient, skin-conditioning agent, and penetration enhancer, make it a key component in the formulation of advanced topical products. A thorough understanding of its synthesis and functional mechanisms, as outlined in this guide, is essential for its effective utilization in creating innovative and effective cosmetic and pharmaceutical formulations.

References

Synthesis of Cetyl Lactate from Cetyl Alcohol and Lactic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl lactate (B86563) (hexadecyl 2-hydroxypropanoate) is a versatile ester with significant applications in the pharmaceutical, cosmetic, and food industries, primarily functioning as an emollient, skin-conditioning agent, and a matrix for drug delivery systems. Its synthesis, primarily through the esterification of cetyl alcohol and lactic acid, can be achieved via several routes, including direct esterification, transesterification, and enzymatic synthesis. This technical guide provides a comprehensive overview of these synthetic methodologies, presenting detailed experimental protocols, a comparative analysis of reaction parameters, and visual representations of the core processes to aid researchers and professionals in the development and optimization of cetyl lactate production.

Introduction

This compound is the ester formed from the condensation reaction between cetyl alcohol, a 16-carbon fatty alcohol, and lactic acid, an alpha-hydroxy acid.[1] The resulting molecule possesses a unique combination of properties, including a waxy solid form at room temperature, excellent lubricity, and the ability to enhance the penetration of active pharmaceutical ingredients through the skin.[1] These characteristics make it a valuable excipient in topical drug formulations and a functional ingredient in various cosmetic products.

The synthesis of this compound is a straightforward esterification reaction, which can be catalyzed by acids, bases, or enzymes. The choice of synthetic route often depends on desired purity, yield, economic viability, and environmental considerations. This guide will delve into the three primary methods for synthesizing this compound, providing the necessary technical details for their successful implementation in a laboratory or industrial setting.

Synthetic Methodologies

The production of this compound from cetyl alcohol and lactic acid can be broadly categorized into three main approaches: direct esterification, transesterification, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and product purity.

Direct Esterification

Direct esterification is a common and well-established method for producing esters. It involves the direct reaction of a carboxylic acid (lactic acid) with an alcohol (cetyl alcohol) in the presence of an acid catalyst to form the ester and water.[1] To drive the equilibrium towards the product side, the water formed during the reaction is typically removed.

Commonly used catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH).[1] The reaction is generally carried out at elevated temperatures under reflux conditions to increase the reaction rate.[1]

Transesterification

Transesterification is another pathway to synthesize this compound. This process involves the reaction of an existing ester (typically a short-chain alkyl lactate like ethyl lactate) with cetyl alcohol in the presence of a catalyst.[2][3] The equilibrium is shifted towards the formation of the more stable this compound by removing the lower-boiling alcohol (e.g., ethanol) that is displaced during the reaction.[2][3]

Catalysts for transesterification can be acidic or basic. Acid catalysts protonate the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by cetyl alcohol.[4] Base catalysts, on the other hand, deprotonate the alcohol, increasing its nucleophilicity.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods. Lipases are the most commonly used enzymes for this esterification, offering mild reaction conditions and high selectivity, which often leads to a purer product with fewer side reactions.[1] A notable lipase (B570770) for this purpose is the immobilized Candida antarctica lipase B, commercially known as Novozym® 435.[1]

This method can be performed as a direct esterification or a transesterification. The enzymatic approach avoids the use of harsh acids or bases, making it an environmentally friendly option.

Comparative Data of Synthesis Methods

The selection of a synthetic route for this compound production depends on various factors, including desired yield, purity, reaction time, and cost. The following table summarizes the key quantitative parameters for the different synthesis methods. Due to the limited availability of specific data for direct esterification and transesterification of this compound, analogous data for similar long-chain esters are provided as representative examples.

Parameter Direct Esterification (Representative) Transesterification (Representative) Enzymatic Synthesis (this compound)
Reactants Cetyl Alcohol, Lactic AcidEthyl Lactate, Cetyl AlcoholCetyl Alcohol, Lactic Acid (or Ethyl Lactate)
Catalyst p-Toluenesulfonic acidSodium Methoxide (B1231860)Novozym® 435 (Candida antarctica lipase B)
Solvent Toluene (B28343)None (Neat)None (Solvent-free)
Temperature 110-120 °C (Reflux)100-180 °C60 ± 5 °C
Reaction Time 4-8 hours2-6 hours28 hours
Yield >90%>95%40%
Purity Variable, requires extensive purificationHigh, but catalyst removal is necessary>98%
Key Advantage Low-cost catalystHigh conversionHigh purity, mild conditions
Key Disadvantage Harsh conditions, potential for side reactionsRequires anhydrous conditionsLonger reaction time, higher catalyst cost

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via enzymatic synthesis. Due to the lack of specific, reproducible protocols for the direct esterification and transesterification of this compound in the reviewed literature, representative protocols for similar long-chain esters are provided as a reference.

Enzymatic Synthesis of this compound

This protocol is based on a patented method for the enzymatic synthesis of this compound.

Materials:

  • Cetyl alcohol

  • Ethyl lactate

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • 50 L reactor with mechanical stirring and temperature control

Procedure:

  • Charge the 50 L reactor with 1 kg of Novozym® 435, 2000 mL of 1-dodecanol (B7769020) (as a representative long-chain alcohol, cetyl alcohol would be used here), and 2000 mL of ethyl lactate.

  • Commence stirring at approximately 200 rpm.

  • Heat the reaction mixture to and maintain it at 60 ± 5 °C.

  • Allow the reaction to proceed for 28 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and potentially reused.

  • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding a waxy white solid.

Expected Outcome:

  • Yield: Approximately 40%

  • Purity: >98% (as assessed by HPLC-RI)

Representative Protocol for Direct Esterification of a Long-Chain Alcohol

This protocol is a general method for the direct esterification of a long-chain alcohol and can be adapted for this compound synthesis.

Materials:

  • Cetyl alcohol

  • Lactic acid (88% aqueous solution)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine cetyl alcohol (1 molar equivalent), lactic acid (1.2 molar equivalents), and p-toluenesulfonic acid (0.05 molar equivalents).

  • Add a sufficient amount of toluene to dissolve the reactants and to azeotropically remove water.

  • Heat the mixture to reflux (approximately 110-120 °C).

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Representative Protocol for Transesterification to Produce a Long-Chain Ester

This protocol provides a general procedure for the transesterification of an alkyl lactate with a long-chain alcohol.

Materials:

  • Ethyl lactate

  • Cetyl alcohol

  • Sodium methoxide (catalyst)

  • Anhydrous reaction setup

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add cetyl alcohol (1 molar equivalent) to the flask and heat it until it melts.

  • Slowly add a solution of sodium methoxide in methanol (B129727) (catalytic amount, e.g., 5 mol%) to the molten cetyl alcohol.

  • Add ethyl lactate (1.5 molar equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct (typically around 100-150 °C).

  • Continue heating and stirring for 2-6 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a weak acid (e.g., acetic acid).

  • Purify the crude product by vacuum distillation to remove unreacted starting materials and byproducts.

Visualizing the Synthesis and Workflow

To further elucidate the processes involved in the synthesis of this compound, the following diagrams, generated using Graphviz, illustrate the chemical reaction, a generalized experimental workflow, and a comparison of the synthetic pathways.

Synthesis_of_Cetyl_Lactate cluster_reactants Reactants cluster_products Products cetyl_alcohol Cetyl Alcohol plus + cetyl_alcohol->plus lactic_acid Lactic Acid lactic_acid->plus cetyl_lactate This compound plus->cetyl_lactate water Water cetyl_lactate->water + H2O

Caption: Chemical equation for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Cetyl Alcohol, Lactic Acid, and Catalyst start->reactants reaction Heat and Stir (with water removal if applicable) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Quenching and Catalyst Neutralization monitoring->workup Complete extraction Solvent Extraction and Washing workup->extraction drying Drying of Organic Phase extraction->drying purification Purification (Vacuum Distillation/Recrystallization) drying->purification product Pure this compound purification->product

Caption: Generalized experimental workflow for this compound synthesis.

Synthesis_Comparison cluster_direct Characteristics cluster_trans Characteristics cluster_enzymatic Characteristics synthesis Synthesis of this compound direct Direct Esterification synthesis->direct trans Transesterification synthesis->trans enzymatic Enzymatic Synthesis synthesis->enzymatic direct_pros Pros: - Low-cost catalyst - Established method direct->direct_pros trans_pros Pros: - High conversion - Avoids water byproduct trans->trans_pros enzymatic_pros Pros: - High purity - Mild conditions - Environmentally friendly enzymatic->enzymatic_pros direct_cons Cons: - Harsh conditions - Side reactions trans_cons Cons: - Requires anhydrous conditions - Catalyst removal enzymatic_cons Cons: - Longer reaction time - Higher catalyst cost

Caption: Comparison of synthetic pathways for this compound.

Conclusion

The synthesis of this compound from cetyl alcohol and lactic acid can be effectively achieved through direct esterification, transesterification, and enzymatic catalysis. While direct esterification is a cost-effective and established method, it often requires harsh conditions that can lead to impurities. Transesterification offers high conversion rates but necessitates careful control of reaction conditions to manage equilibrium and catalyst removal. Enzymatic synthesis, particularly with immobilized lipases like Novozym® 435, stands out as a superior method for producing high-purity this compound under mild, environmentally friendly conditions, albeit with a longer reaction time and higher initial catalyst cost. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, balancing factors such as purity, yield, cost, and environmental impact. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in making informed decisions for the synthesis of this important specialty chemical.

References

Cetyl Lactate (CAS No. 35274-05-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563) (CAS No. 35274-05-6), the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient with significant applications in the pharmaceutical, cosmetic, and personal care industries.[1][2][3] Its chemical structure, combining a long-chain fatty alcohol with an alpha-hydroxy acid, imparts unique properties that make it a valuable excipient in topical drug delivery systems and advanced skincare formulations. This technical guide provides an in-depth overview of cetyl lactate, encompassing its chemical and physical properties, synthesis, mechanisms of action, and key applications, with a focus on its role as a skin penetration enhancer.

Chemical and Physical Properties

This compound is a white to off-white, waxy solid with a faint, fatty, butter-like odor.[4] It is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[4][5] The physicochemical properties of this compound are critical to its functionality in various formulations.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
CAS Number 35274-05-6
EC Number 252-478-7
Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol [1]
IUPAC Name hexadecyl 2-hydroxypropanoate[1]
Synonyms Hexadecyl lactate, Ceraphyl 28, Lactic acid hexadecyl ester[5]
InChI Key WUKXMJCZWYUIRZ-UHFFFAOYSA-N[5]
SMILES CCCCCCCCCCCCCCCCOC(=O)C(C)O[5]

Table 2: Physical and Chemical Specifications of this compound

PropertyValueReference(s)
Appearance White to off-white flakes or waxy solid
Odor Faint fatty, buttery
Melting Point 35.00 to 44.00 °C
Boiling Point 353.00 to 354.00 °C @ 760.00 mm Hg
Solubility Practically insoluble in water; Soluble in ethanol[5]
Specific Gravity 0.89300 to 0.90500 @ 28.00 °C
Acid Value 3.00 max. KOH/g
Saponification Value 174.00 to 189.00
Flash Point 320.00 °F (TCC)
logP (o/w) 6.69

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main chemical pathways: direct esterification and transesterification. The selection of the synthesis route often depends on the availability of starting materials, desired purity, and process scalability.

Direct Esterification

Direct esterification involves the reaction of cetyl alcohol with lactic acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[6] The reaction is reversible and driven to completion by the removal of water, often through azeotropic distillation.

G Direct Esterification of this compound Cetyl_Alcohol Cetyl Alcohol Reaction_Mixture Reaction Mixture Cetyl_Alcohol->Reaction_Mixture Lactic_Acid Lactic Acid Lactic_Acid->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Water_Removal Water Removal (Azeotropic Distillation) Heating->Water_Removal Crude_Product Crude this compound Water_Removal->Crude_Product Purification Purification (Distillation, Filtration) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via direct esterification.

  • Reactant Charging: Charge a suitable reaction vessel with cetyl alcohol and lactic acid in a desired molar ratio (typically a slight excess of one reactant is used to drive the reaction).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 to 0.5 moles per mole of carboxylic acid), to the reaction mixture.[7]

  • Reaction: Heat the mixture to reflux temperature (typically between 50°C to 60°C, but can be higher depending on the solvent used for azeotropic removal of water) with continuous stirring.[1]

  • Water Removal: Continuously remove the water formed during the reaction using a Dean-Stark apparatus or by applying a vacuum.

  • Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

  • Neutralization: After cooling, neutralize the excess acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Purification: Purify the crude this compound by vacuum distillation to remove unreacted starting materials and byproducts. Further purification can be achieved by filtration.[3]

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of an alkyl lactate (e.g., methyl lactate or ethyl lactate) with cetyl alcohol in the presence of a catalyst.[8] This method can be advantageous if the starting alkyl lactate is readily available.

G Transesterification Synthesis of this compound Alkyl_Lactate Alkyl Lactate (e.g., Methyl Lactate) Reaction_Mixture Reaction Mixture Alkyl_Lactate->Reaction_Mixture Cetyl_Alcohol Cetyl Alcohol Cetyl_Alcohol->Reaction_Mixture Catalyst Catalyst (e.g., Zn(II) complexes) Catalyst->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Byproduct_Removal Byproduct Removal (e.g., Methanol Distillation) Heating->Byproduct_Removal Crude_Product Crude this compound Byproduct_Removal->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via transesterification.

  • Reactant Charging: Charge the reaction vessel with an alkyl lactate (e.g., methyl lactate) and cetyl alcohol.[9]

  • Catalyst Addition: Add a suitable transesterification catalyst, which can be an acid, base, or an organometallic compound (e.g., Zn(II) complexes for lactate esters).[10]

  • Reaction: Heat the mixture to the desired reaction temperature with stirring. The temperature will depend on the specific reactants and catalyst used.[11]

  • Byproduct Removal: Continuously remove the lower-boiling alcohol byproduct (e.g., methanol) by distillation to shift the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to measure the formation of this compound and the disappearance of the starting materials.

  • Catalyst Removal: Once the reaction is complete, remove or neutralize the catalyst.

  • Purification: Purify the crude product by vacuum distillation to separate the desired this compound from unreacted starting materials and other byproducts.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the methyl group of the lactate moiety, the methine proton adjacent to the hydroxyl and carbonyl groups, the methylene (B1212753) group of the cetyl chain adjacent to the ester oxygen, the long chain of methylene groups, and the terminal methyl group of the cetyl chain.[12][13]

    • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the cetyl chain, and the methyl carbon of the lactate moiety.[14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the alkyl chains, a strong C=O stretching of the ester carbonyl group, and C-O stretching of the ester linkage.[5]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound and to study its fragmentation pattern.

Mechanism of Action in Drug Delivery

This compound is widely recognized for its role as a skin penetration enhancer in topical and transdermal drug delivery systems.[16] Its mechanism of action is believed to be multifactorial, primarily involving the reversible disruption of the highly ordered structure of the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption.

G Mechanism of this compound as a Skin Penetration Enhancer Cetyl_Lactate This compound in Topical Formulation Stratum_Corneum Stratum Corneum (Lipid Bilayers) Cetyl_Lactate->Stratum_Corneum Interaction Interaction with Intercellular Lipids Stratum_Corneum->Interaction Disruption Disruption of Lipid Lamellar Structure Interaction->Disruption Fluidization Increased Lipid Fluidity Disruption->Fluidization Increased_Permeability Increased Skin Permeability Fluidization->Increased_Permeability API_Penetration Enhanced API Penetration Increased_Permeability->API_Penetration

Caption: Proposed mechanism of action for this compound as a skin penetration enhancer.

The long alkyl chain of this compound can intercalate into the lipid bilayers of the stratum corneum, leading to a disruption of their ordered arrangement and an increase in their fluidity. This makes the stratum corneum more permeable, allowing for easier passage of active pharmaceutical ingredients (APIs) through the skin.

Applications in Drug Development

The unique properties of this compound make it a versatile excipient in the development of topical and transdermal drug delivery systems.

  • Skin Penetration Enhancer: Its primary role is to enhance the permeation of APIs through the skin, thereby improving their bioavailability and therapeutic efficacy.[1] A study on the percutaneous absorption of indomethacin (B1671933) in rats demonstrated that this compound significantly enhances its absorption. The bioavailability of indomethacin was approximately 0.04% in the control solution, which increased to 2.2% with 1% this compound and 6.8% with 3% this compound.[17]

  • Emollient: this compound imparts a smooth and soft feel to the skin, which is a desirable characteristic in dermatological preparations.[3][18]

  • Emulsifier and Thickening Agent: It can act as an effective emulsifier, facilitating the mixing of oil and water-based components in formulations like creams and lotions.[1]

  • Solubilizer: It can be used as a solubilizer for oil-soluble pharmaceutical additives.

  • Vehicle for Nanoparticles: this compound shows promise as a carrier material in the development of nanoparticle-based drug delivery systems.[1]

Experimental Protocols: In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential for evaluating the effectiveness of penetration enhancers like this compound. The Franz diffusion cell is the most commonly used apparatus for these studies.[19][20][21][22]

G In Vitro Skin Permeation Study Workflow Skin_Preparation Skin Membrane Preparation (e.g., Human or Animal Skin) Membrane_Mounting Mount Skin Membrane Skin_Preparation->Membrane_Mounting Franz_Cell_Setup Franz Diffusion Cell Setup Receptor_Fluid Fill Receptor Chamber (e.g., PBS) Franz_Cell_Setup->Receptor_Fluid Receptor_Fluid->Membrane_Mounting Formulation_Application Apply Formulation to Donor Chamber Membrane_Mounting->Formulation_Application Temperature_Control Maintain Temperature (e.g., 32°C) Formulation_Application->Temperature_Control Sampling Collect Samples from Receptor Chamber at Time Intervals Temperature_Control->Sampling Analysis Analyze Samples (e.g., HPLC) Sampling->Analysis Data_Calculation Calculate Permeation Parameters (Flux, Kp) Analysis->Data_Calculation

Caption: A generalized workflow for conducting an in vitro skin permeation study.

  • Skin Membrane Preparation: Excise full-thickness skin from a suitable source (e.g., human cadaver, pig ear, or rodent). Remove subcutaneous fat and dermis to a desired thickness using a dermatome.[23]

  • Franz Diffusion Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[19]

  • Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and ensure it is bubble-free. The receptor fluid should be maintained at a constant temperature (typically 32°C or 37°C) and continuously stirred.[19]

  • Formulation Application: Apply a known amount of the test formulation (containing the API and this compound) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw aliquots of the receptor fluid for analysis and replace with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[19]

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated.

Safety and Toxicology

This compound has been evaluated for its safety by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that this compound is safe for use in cosmetic products at concentrations of 10% or less, at a final formulation pH of 3.5 or greater, when formulated to avoid increasing sun sensitivity or when directions for use include the daily use of sun protection.[5][24] For salon products, it is considered safe at concentrations up to 30% with a final pH of 3.0 or greater for brief, discontinuous use followed by rinsing.[24]

Table 3: Summary of Toxicological Data for Lactate Esters

TestResultReference(s)
Acute Oral Toxicity (rats) LD50 > 5000 mg/kg for formulations containing this compound[25]
Acute Dermal Toxicity (rats) Slight dermal encrustation at 2 g/kg[25]
Skin Irritation Potential irritant at high concentrations, dependent on pH[24]
Skin Sensitization Not considered a sensitizer[25]
Genotoxicity Alpha-hydroxy acids are generally negative in genotoxicity tests[24]

Lactate esters are generally considered to have low acute toxicity, with oral LD50 values greater than 2000 mg/kg.[26] Their toxicity is primarily related to the potential for skin and eye irritation at high concentrations, which is likely due to hydrolysis to lactic acid.[25]

Signaling Pathways

Based on the available scientific literature, there is no evidence to suggest that this compound, as an excipient, is directly involved in any specific cellular signaling pathways. Its primary functions are related to its physicochemical properties and its interaction with the stratum corneum to enhance drug permeation.

Conclusion

This compound (CAS No. 35274-05-6) is a well-characterized and versatile excipient with a favorable safety profile. Its emollient, emulsifying, and, most notably, skin penetration-enhancing properties make it a valuable component in the formulation of a wide range of topical and transdermal drug products. For researchers and drug development professionals, a thorough understanding of its properties and mechanisms of action is crucial for leveraging its full potential in creating effective and elegant dermatological therapies. Further research into its synergistic effects with other excipients and its performance with a broader range of APIs will continue to expand its utility in advanced drug delivery systems.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Hexadecyl 2-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 2-hydroxypropanoate, commonly known as cetyl lactate (B86563), is an ester of lactic acid and cetyl alcohol.[1] It belongs to the class of alpha-hydroxy acid esters and finds applications in the cosmetic and pharmaceutical industries as an emollient and skin conditioning agent.[2] Understanding its physicochemical properties is crucial for formulation development, quality control, and assessing its behavior in various systems. This technical guide provides a detailed overview of the known physicochemical characteristics of hexadecyl 2-hydroxypropanoate, along with generalized experimental protocols for their determination.

Chemical Identity

  • IUPAC Name: hexadecyl 2-hydroxypropanoate[3][4]

  • Synonyms: Cetyl lactate, Hexadecyl lactate, Propanoic acid, 2-hydroxy-, hexadecyl ester, Ceraphyl 28[1][3]

  • CAS Number: 35274-05-6[1]

  • EC Number: 252-478-7[1]

  • Molecular Formula: C19H38O3[1]

  • Chemical Structure:

    • SMILES: CCCCCCCCCCCCCCCCOC(=O)C(C)O[3]

    • InChI: InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3[3]

    • InChIKey: WUKXMJCZWYUIRZ-UHFFFAOYSA-N[3]

Physicochemical Properties

The quantitative physicochemical data for hexadecyl 2-hydroxypropanoate are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 314.5 g/mol [1][3]
Appearance White to light yellow soft solid[1]
Odor Faint, fatty, buttery[2][5]
Melting Point 35.00 to 44.00 °C[2]
Boiling Point 353.00 to 354.00 °C @ 760.00 mm Hg[2]
Density 0.9 ± 0.1 g/cm³[1]
Flash Point 160.5 ± 7.0 °C[1]
Refractive Index 1.456[1]
Water Solubility Practically insoluble or insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, oil, isopropyl myristate, and oleyl alcohol[1][2]
LogP (o/w) 6.69 - 7.25[1][2]
Acid Value 3.00 max. KOH/g[2]
Saponification Value 174.00 to 189.00[2]

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered hexadecyl 2-hydroxypropanoate is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Determination of Boiling Point

The boiling point at atmospheric pressure can be determined using the distillation method.

  • Apparatus Setup: A distillation flask is charged with a sample of hexadecyl 2-hydroxypropanoate and a few boiling chips. A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Measurement: The temperature at which the liquid boils and its vapor condenses and drips from the condenser is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Solubility

The solubility in water and organic solvents can be determined by the equilibrium solubility method.

  • Sample Preparation: An excess amount of hexadecyl 2-hydroxypropanoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solute is removed by filtration or centrifugation.

  • Quantification: The concentration of hexadecyl 2-hydroxypropanoate in the saturated solution is determined by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), after appropriate dilution.

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a common technique for determining the octanol-water partition coefficient.

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of hexadecyl 2-hydroxypropanoate is dissolved in the n-octanol phase. This solution is then mixed with the water phase in a separatory funnel.

  • Equilibration: The funnel is shaken to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of hexadecyl 2-hydroxypropanoate in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, HPLC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis of hexadecyl 2-hydroxypropanoate via Fischer esterification.

G Synthesis of Hexadecyl 2-Hydroxypropanoate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Lactic_Acid Lactic Acid Mixing Mix Reactants with Acid Catalyst (e.g., H2SO4) Lactic_Acid->Mixing Cetyl_Alcohol Cetyl Alcohol Cetyl_Alcohol->Mixing Heating Heat under Reflux Mixing->Heating Neutralization Neutralize with Base (e.g., NaHCO3) Heating->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Anhydrous Sulfate (e.g., Na2SO4) Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation or Recrystallization Evaporation->Distillation Product Hexadecyl 2-Hydroxypropanoate Distillation->Product

Caption: A generalized workflow for the synthesis of hexadecyl 2-hydroxypropanoate.

Physicochemical Property Determination Workflow

The following diagram outlines a logical workflow for the experimental determination of key physicochemical properties.

G Workflow for Physicochemical Property Determination cluster_physical_properties Physical Properties cluster_solubility_properties Solubility & Partitioning cluster_chemical_properties Chemical Properties Sample Hexadecyl 2-Hydroxypropanoate Sample Melting_Point Melting Point (Capillary Method) Sample->Melting_Point Boiling_Point Boiling Point (Distillation) Sample->Boiling_Point Density Density (Pycnometer) Sample->Density Refractive_Index Refractive Index (Refractometer) Sample->Refractive_Index Solubility Solubility (Equilibrium Method) Sample->Solubility LogP LogP (Shake-Flask Method) Sample->LogP Acid_Value Acid Value (Titration) Sample->Acid_Value Saponification_Value Saponification Value (Titration) Sample->Saponification_Value

Caption: A logical workflow for determining key physicochemical properties.

References

A Technical Guide to the Solubility of Cetyl Lactate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Chemically known as hexadecyl 2-hydroxypropanoate, it functions primarily as a nonionic emollient, skin-conditioning agent, and texture enhancer.[3][4][5][6] Its efficacy in formulations, from creams and lotions to topical drug delivery systems, is fundamentally dictated by its physicochemical properties, most notably its solubility in various organic solvents.

Understanding the solubility profile of cetyl lactate is critical for formulators to ensure product stability, bioavailability of active pharmaceutical ingredients (APIs), and desired sensory characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents a standardized experimental protocol for solubility determination, and illustrates its application in formulation development.

Physicochemical Properties of this compound

This compound is a white to light yellow, waxy solid at room temperature with a faint, fatty, butter-like odor.[1][3][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
IUPAC Name hexadecyl 2-hydroxypropanoate[1][7][8]
CAS Number 35274-05-6[3][4][9]
Molecular Formula C₁₉H₃₈O₃[1][3][7]
Molecular Weight 314.5 g/mol [1][4][7]
Physical State White, waxy solid[1][2]
Melting Point 35 - 44 °C[1][5][10]
Boiling Point 170 °C @ 1 mmHg; 353-354 °C @ 760 mmHg[3][4][10]
logP (o/w) 6.69 - 7.6[7][9][10]

Solubility Profile of this compound

This compound's molecular structure, featuring a long lipophilic cetyl (C16) chain and a more polar lactate head with a hydroxyl group, gives it a distinct solubility profile. It is broadly characterized by its lipophilicity, leading to good solubility in non-polar and moderately polar organic solvents while being practically insoluble in highly polar solvents like water.[1][5][11]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various organic solvents based on technical data sheets and scientific literature.

SolventSolvent TypeSolubilityReferences
WaterHighly Polar ProticPractically Insoluble (60 µg/L at 25°C)[1][4][5][7][9][11]
EthanolPolar ProticSoluble[1][7][8][10][11][12][13]
Propylene (B89431) GlycolPolar ProticSoluble (~3% w/w at room temperature)[12][14]
Diethyl EtherPolar AproticSoluble[1][11]
Isopropyl Myristate (IPM)Non-polarSoluble[10]
Oleyl AlcoholNon-polarSoluble[10]
Mineral OilNon-polarDispersible[12]
Oils (General)Non-polarSoluble[2][10]
GlycerineHighly Polar ProticInsoluble[12]

Note: In one study, donor solutions for in-vitro experiments required heating to 50°C to dissolve higher concentrations (5% w/w) of this compound in propylene glycol, indicating that solubility is temperature-dependent and limited at room temperature.[14]

Experimental Protocol for Solubility Determination

While specific quantitative data is limited in publicly available literature, the solubility of this compound can be determined using a standardized laboratory method. The isothermal equilibrium method is a reliable technique to quantify the solubility of a solid compound in a solvent at a constant temperature.

Title: Determination of this compound Solubility via the Isothermal Equilibrium Method

Principle: This method involves saturating a solvent with the solute (this compound) at a constant temperature until the solution reaches equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Apparatus and Materials:

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Centrifuge

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

  • This compound (solute)

  • Selected organic solvents

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the sediment, draw the liquid from the top layer.

  • Filtration: Immediately filter the extracted aliquot through a syringe filter (0.45 µm) to remove any remaining micro-particulates. This step is critical to prevent erroneously high results.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation: Calculate the initial solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or g/100g of solvent.

Application in Formulation Development

The solubility data is paramount for the successful incorporation of this compound into a formulation. As an emollient, it must be fully dissolved in the oil phase of an emulsion to prevent crystallization and ensure a smooth, uniform texture. In pharmaceutical applications, this compound is investigated as a percutaneous absorption enhancer.[1][8][14] Its ability to dissolve an active pharmaceutical ingredient (API) and interact with the stratum corneum lipids is key to this function.[14] The workflow below illustrates the logical process of utilizing solubility data in formulation science.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Formulation & Optimization A Select Target Compound (e.g., this compound) B Identify Potential Solvents (Based on Polarity, Safety) A->B Define Application C Qualitative Screening (Soluble/Insoluble Tests) B->C Initial Miscibility D Determine Quantitative Solubility (Isothermal Equilibrium Method) C->D Select Promising Solvents E Analyze Data & Create Solubility Profile D->E Calculate mg/mL F Develop Prototype Formulations (e.g., Emulsions, Ointments) E->F Input Data G Assess Physical Stability (Crystallization, Phase Separation) F->G Accelerated Testing H Optimize Solvent System (Co-solvents, Concentration) G->H Iterate if Unstable I Final Formulation G->I If Stable H->F Refine

Caption: Logical workflow for solubility assessment in formulation development.

Conclusion

This compound exhibits significant solubility in a range of non-polar and moderately polar organic solvents, including ethanol, propylene glycol, and various oils, while remaining practically insoluble in water. This solubility profile is central to its role as a versatile emollient and functional excipient in cosmetics and pharmaceuticals. The systematic determination of its solubility using standardized methods like the isothermal equilibrium protocol is a critical pre-formulation step. This data enables scientists to develop stable, effective, and aesthetically pleasing products, and to harness this compound's potential as a skin penetration enhancer for topical drug delivery systems.

References

"Cetyl lactate melting point and physical state"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Melting Point and Physical State of Cetyl Lactate (B86563)

For professionals in research, science, and drug development, a precise understanding of the physicochemical properties of excipients like cetyl lactate is fundamental. This technical guide provides a detailed examination of the melting point and physical state of this compound, complete with quantitative data, experimental methodologies, and a procedural workflow.

Physicochemical Properties of this compound

This compound (CAS No: 35274-05-6), the ester of cetyl alcohol and lactic acid, is a nonionic emollient utilized to enhance the texture and feel of cosmetic and pharmaceutical formulations.[1][2] Its physical state and melting point are critical parameters influencing its application in various products such as creams, lotions, and lipsticks.[3][4]

At ambient temperature, this compound typically presents as a white to light yellow, soft, waxy solid.[2][5][6] It may also be found in the form of white to off-white flakes. The material is characterized by a faint, fatty, or buttery odor.[5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound compiled from various technical sources.

PropertyValueReferences
IUPAC Name hexadecyl 2-hydroxypropanoate[4][5][7]
Molecular Formula C₁₉H₃₈O₃[3][6]
Molecular Weight 314.5 g/mol [6][7]
Physical State White to light yellow soft, waxy solid or flakes.[2][3][8]
Melting Point 35 °C to 44 °C[3][9]
Boiling Point 353 °C to 354 °C (at 760 mm Hg)[9]
Solubility Practically insoluble in water; Soluble in ethanol (B145695) and ether.[4][5][7]

Experimental Protocol: Melting Point Determination

The melting point of a waxy solid like this compound is typically determined using the capillary melting point method, a standard procedure in analytical chemistry.

Objective: To determine the melting range of a solid substance.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube with heating oil)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently crush the waxy solid using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Digital Apparatus: Place the loaded capillary tube into the designated sample holder in the melting point apparatus.

    • Thiele Tube: Secure the capillary tube to a calibrated thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the heating oil within the Thiele tube, making sure the oil level is above the top of the sample but below the open end of the capillary tube.

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate (e.g., 10-20 °C per minute) can be used to find an approximate melting range.

    • For a more precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows.

MeltingPointWorkflow start Start prep Sample Preparation (Dry and powderize this compound) start->prep load Load Capillary Tube (Pack 2-3 mm of sample) prep->load setup Place in Apparatus (Digital device or Thiele tube) load->setup heat_fast Rapid Heating (Approximate melting range) setup->heat_fast First Run heat_slow Slow Heating (1-2 °C/min near melting point) heat_fast->heat_slow Second Run (with new sample) observe Observe and Record (Initial and final melting points) heat_slow->observe report Report Melting Range observe->report end_node End report->end_node

Caption: Workflow for Capillary Melting Point Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cetyl lactate (B86563). Cetyl lactate, the ester of cetyl alcohol and lactic acid, is a widely used excipient in pharmaceutical and cosmetic formulations. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in research and drug development.

Introduction to NMR Spectroscopy of Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of esters like this compound, ¹H and ¹³C NMR provide detailed information about the molecular framework.

  • ¹H NMR (Proton NMR) spectroscopy offers insights into the electronic environment of hydrogen atoms. The chemical shift of a proton is influenced by neighboring atoms and functional groups. Protons adjacent to electronegative atoms, such as the oxygen in the ester group, are deshielded and appear at a higher chemical shift (downfield). The integration of a signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals information about adjacent, non-equivalent protons.

  • ¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the ester group is characteristically found at a significant downfield position due to its electronic environment.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Table 1: Predicted ¹H NMR Spectral Data of this compound

Atom LabelChemical Shift (ppm)MultiplicityIntegration
H-2~4.1 - 4.3Quartet (q)1H
H-3~1.3 - 1.4Doublet (d)3H
H-1'~4.0 - 4.2Triplet (t)2H
H-2'~1.6 - 1.7Quintet (quin)2H
H-3' to H-15'~1.2 - 1.4Multiplet (m)26H
H-16'~0.8 - 0.9Triplet (t)3H

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Atom LabelChemical Shift (ppm)
C-1 (C=O)~175
C-2 (CH-OH)~68
C-3 (CH₃)~21
C-1' (O-CH₂)~65
C-2' (CH₂)~32
C-3' to C-14' (CH₂)~29 - 30
C-15' (CH₂)~26
C-16' (CH₃)~14

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra is essential for accurate structural elucidation and purity assessment. The following is a detailed methodology for acquiring ¹H and ¹³C NMR spectra of long-chain esters like this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is free from particulate matter. If necessary, filter the sample solution through a glass wool plug in a Pasteur pipette.

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar, long-chain esters.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard with a simple spectrum and signals that do not overlap with the analyte should be added.

  • NMR Tube: Use a clean and unscratched 5 mm NMR tube.

3.2. ¹H NMR Acquisition Parameters

  • Pulse Angle: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay. For quantitative measurements, a 90° pulse is used to maximize the signal.

  • Acquisition Time (at): A typical acquisition time of 2-4 seconds is employed.

  • Relaxation Delay (d1): To ensure full relaxation between scans for accurate integration, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Number of Scans (ns): Usually, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.

3.3. ¹³C NMR Acquisition Parameters

  • Pulse Program: A standard pulse program with proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. For quantitative analysis, an inverse-gated decoupling pulse program is used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.

  • Pulse Angle: A 30-45° pulse angle is often used to shorten the experimental time.

  • Relaxation Delay (d1): Due to the longer T₁ relaxation times of carbon nuclei, a longer relaxation delay (e.g., 2-5 seconds) is necessary. For quantitative measurements, this delay may need to be significantly longer (30 seconds or more).

  • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Visualization of this compound Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the key correlations between the atoms and their expected NMR signals.

Cetyl_Lactate_NMR cluster_cetyl Cetyl Group cluster_ester cluster_carbonyl cluster_lactate Lactate Moiety C16 C-16' (~14 ppm) C15 C-15' (~26 ppm) C16->C15 H16_label H-16' (~0.8-0.9 ppm, t) C16->H16_label CH2_chain (CH₂)₁₂ (C-3' to C-14') (~29-30 ppm) C15->CH2_chain C2_prime C-2' (~32 ppm) CH2_chain->C2_prime H_chain_label H-3' to H-15' (~1.2-1.4 ppm, m) CH2_chain->H_chain_label C1_prime C-1' (~65 ppm) C2_prime->C1_prime H2_prime_label H-2' (~1.6-1.7 ppm, quin) C2_prime->H2_prime_label O_ester O C1_prime->O_ester H1_prime_label H-1' (~4.0-4.2 ppm, t) C1_prime->H1_prime_label C1 C-1 (~175 ppm) O_ester->C1 O_carbonyl O C1->O_carbonyl   C2 C-2 (~68 ppm) C1->C2 C3 C-3 (~21 ppm) C2->C3 OH OH C2->OH H2_label H-2 (~4.1-4.3 ppm, q) C2->H2_label H3_label H-3 (~1.3-1.4 ppm, d) C3->H3_label

Molecular structure of this compound with predicted ¹³C and ¹H NMR chemical shifts.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral characteristics of this compound, including predicted data and a comprehensive experimental protocol for spectral acquisition. The provided information and visualizations serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important pharmaceutical and cosmetic excipient. The application of these NMR techniques ensures the integrity and purity of formulations containing this compound.

An In-Depth Technical Guide to the Toxicological Data and Safety Assessment of Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a common ingredient in cosmetic and personal care products, valued for its emollient and skin-conditioning properties. This technical guide provides a comprehensive overview of the available toxicological data and safety assessments for Cetyl lactate. The safety of this ingredient is well-established for its intended use in cosmetics, with a long history of safe application. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products at concentrations of 10% or less. This document synthesizes key findings from acute toxicity, irritation, sensitization, and genotoxicity studies, and outlines the experimental methodologies based on internationally recognized guidelines.

Chemical and Physical Properties

PropertyValue
Chemical Name Hexadecyl 2-hydroxypropanoate
CAS Number 35274-05-6
Molecular Formula C₁₉H₃₈O₃
Molecular Weight 314.5 g/mol
Appearance White to off-white waxy solid
Solubility Insoluble in water; soluble in oils

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various studies, primarily focusing on its potential for acute toxicity, irritation, and sensitization. The available data are summarized in the tables below.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period after a single dose of a substance.

EndpointSpeciesRouteResultsReference
LD₅₀ RatOral> 10,000 mg/kg (for formulations containing this compound)[1]
LD₅₀ RatDermal> 2,000 mg/kg[1]
Dermal and Ocular Irritation

Irritation studies evaluate the potential of a substance to cause reversible inflammatory reactions at the site of application.

EndpointSpecies/MethodResultsReference
Dermal Irritation Rabbit (in vivo)Ranged from no to severe irritation[1]
Ocular Irritation In vitro (Eyetex assay)Minimal to mild irritation[1]
Skin Sensitization

Sensitization studies assess the potential of a substance to induce an allergic response after repeated exposure.

Test TypeSpeciesResultsReference
Allergic Contact Sensitization Guinea PigA formulation containing 0.75% this compound was not considered a sensitizer (B1316253).[1]
Subchronic and Chronic Toxicity

Currently, there is a lack of publicly available specific subchronic or chronic toxicity studies conducted directly on this compound. The safety assessment for long-term exposure is largely based on the known metabolic pathways of its constituent parts, cetyl alcohol and lactic acid, both of which have well-characterized and favorable safety profiles.

Mutagenicity and Carcinogenicity

Experimental Protocols

The toxicological studies on this compound and related compounds are generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
  • Test Principle: This method involves a stepwise procedure where a small number of animals are administered a substance at one of a series of defined dose levels. The response of the animals determines the subsequent dose level for the next group.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance, in this case, a formulation containing this compound, is administered by oral gavage.

    • A starting dose is selected based on available information.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Based on the outcome (survival or death), the dose for the next step is either increased or decreased.

    • The LD₅₀ value is estimated based on the dose levels at which mortality occurs.

Acute Dermal Toxicity (Following OECD Guideline 402: Acute Dermal Toxicity)
  • Test Principle: This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.

  • Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and a non-irritating tape.

    • The exposure period is typically 24 hours.

    • Following exposure, residual test substance is removed.

    • Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

    • A gross necropsy is performed on all animals at the end of the observation period.

Dermal Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion)
  • Test Principle: This test assesses the potential of a substance to produce reversible inflammatory changes in the skin.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin under a gauze patch.

    • The patch is secured with tape and the trunk of the animal is wrapped to hold the patch in place and prevent ingestion.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch is removed and the skin is cleansed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The reactions are scored according to a standardized scale (Draize scoring system).

Ocular Irritation (Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay)
  • Test Principle: The HET-CAM test is an in vitro alternative to the traditional Draize rabbit eye test. It utilizes the chorioallantoic membrane of a fertilized hen's egg, which is a complete tissue with a vascular system that responds to injury in a manner similar to the conjunctiva of the eye.

  • Procedure:

    • Fertilized hen's eggs are incubated for 9-10 days.

    • A window is carefully made in the eggshell to expose the CAM.

    • The test substance is applied directly to the CAM.

    • The CAM is observed for 5 minutes for signs of hemorrhage, lysis (vessel disintegration), and coagulation (protein denaturation).

    • The time at which each of these endpoints occurs is recorded and used to calculate an irritation score.

Skin Sensitization (Buehler Test - Following OECD Guideline 406)
  • Test Principle: The Buehler test is a non-adjuvant method for assessing the skin sensitization potential of a substance in guinea pigs.

  • Test Animals: Young adult guinea pigs are used.

  • Procedure:

    • Induction Phase: The test substance is applied topically under an occlusive patch to the same site on the animal's flank once a week for three weeks. The concentration used is the highest that causes mild, transient irritation.

    • Challenge Phase: Two weeks after the final induction application, a challenge patch of the test substance (at a non-irritating concentration) is applied to a naive site.

    • Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if the reaction in the test group is significantly greater than in a naive control group.

Visualization of Safety Assessment Workflow

The following diagram illustrates the typical workflow for the safety assessment of a cosmetic ingredient like this compound.

Safety_Assessment_Workflow cluster_0 Phase 1: Data Gathering & Initial Assessment cluster_1 Phase 2: In Vitro & In Chemico Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Assessment & Conclusion A Literature Review: Existing Toxicological Data, Physicochemical Properties C Initial Hazard Identification A->C B In Silico Assessment: (Q)SAR Modeling, Read-Across B->C D Genotoxicity Screening: Ames Test (OECD 471) C->D Data Gaps Identified E Skin & Eye Irritation: Reconstructed Human Epidermis (OECD 439) HET-CAM / BCOP D->E F Skin Sensitization: DPRA / KeratinoSens™ / h-CLAT E->F G Phototoxicity (if applicable) F->G H Acute Toxicity: Oral (OECD 423), Dermal (OECD 402) G->H Further Data Needed I Repeated Dose Toxicity: Subchronic 90-day (OECD 408) H->I J Reproductive/Developmental Toxicity Screening (OECD 421/422) I->J K Chronic Toxicity / Carcinogenicity (OECD 451/452) J->K L Hazard Characterization: NOAEL/LOAEL Determination K->L Comprehensive Data Analysis N Risk Characterization: Margin of Safety (MoS) Calculation L->N M Exposure Assessment: Consumer Use Scenarios M->N O Final Safety Conclusion & Report N->O

Safety Assessment Workflow for a Cosmetic Ingredient

Regulatory Context and Conclusion

The safety of this compound for use in cosmetic products has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. Based on the available scientific data, the CIR concluded that this compound is safe for use in cosmetics and personal care products at concentrations of 10% or less[3].

References

Environmental Fate and Biodegradability of Cetyl Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563) (hexadecyl 2-hydroxypropanoate), an ester of cetyl alcohol and lactic acid, is utilized in the pharmaceutical and cosmetic industries as an emollient and skin conditioning agent.[1][2][3] Its environmental fate and biodegradability are critical considerations for assessing its overall environmental impact. This technical guide provides a comprehensive overview of the environmental characteristics of cetyl lactate, including its biodegradability, aquatic toxicity, and soil sorption potential. The information herein is synthesized from available data on this compound and structurally similar long-chain fatty acid esters.

Physicochemical Properties

The environmental behavior of a substance is largely dictated by its physicochemical properties. This compound is a long-chain fatty acid ester with low water solubility, which influences its distribution and bioavailability in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₃₈O₃[1][4][5]
Molar Mass 314.5 g/mol [4][5]
Physical State White to light yellow soft, waxy solid[1][2][4]
Melting Point 41 °C[4]
Water Solubility Practically insoluble[1][5]
Log Kow (Octanol-Water Partition Coefficient) Estimated to be > 4 (indicative of high hydrophobicity)Inferred from structure

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, and sorption to soil and sediment.

Abiotic Degradation: Hydrolysis

As an ester, this compound can undergo hydrolysis, breaking down into its constituent molecules: cetyl alcohol (a long-chain fatty alcohol) and lactic acid.[6][7] This process can be catalyzed by acids or bases and is also influenced by temperature.[7][8] The rate of hydrolysis for long-chain esters can be a determining factor in their persistence in aquatic environments.[9][10] The lactic acid produced is a naturally occurring and readily metabolized substance.[6]

Soil Sorption

Due to its high hydrophobicity and low water solubility, this compound is expected to exhibit strong sorption to soil and sediment organic matter.[11][12] The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil.[11][13] A high Koc value indicates that the substance will be largely immobile and partition from the aqueous phase to the solid phase (soil/sediment).[11][14] While no experimental Koc value for this compound is available, its chemical structure suggests a high affinity for organic matter, limiting its potential for leaching into groundwater.

Biodegradability

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation.

Aerobic Biodegradation

Studies on various alkyl lactate esters have demonstrated that they are readily biodegradable, achieving over 60% degradation in standard ready biodegradability tests.[15][16] Ethyl lactate, a shorter-chain lactate ester, is reported to be 100% biodegradable.[13] Given these findings, it is highly probable that this compound is also readily biodegradable under aerobic conditions. The initial step in the microbial degradation of esters is the enzymatic hydrolysis of the ester bond by esterases, releasing the alcohol and carboxylic acid.[17][18] The resulting cetyl alcohol and lactic acid are then further metabolized by microorganisms.

A plausible microbial degradation pathway for this compound is initiated by the cleavage of the ester linkage, as depicted in the diagram below.

G CetylLactate This compound Hydrolysis Esterase-mediated Hydrolysis CetylLactate->Hydrolysis CetylAlcohol Cetyl Alcohol Hydrolysis->CetylAlcohol LacticAcid Lactic Acid Hydrolysis->LacticAcid FattyAcidOxidation Fatty Acid β-Oxidation CetylAlcohol->FattyAcidOxidation TCA_Cycle TCA Cycle LacticAcid->TCA_Cycle FattyAcidOxidation->TCA_Cycle CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O

Figure 1. Proposed aerobic degradation pathway for this compound.

Ecotoxicity

The ecotoxicity of this compound is an important consideration for its environmental risk assessment.

Aquatic Toxicity

Table 2: Summary of Environmental Fate and Ecotoxicity Data

EndpointResult/Expected OutcomeReference(s)
Ready Biodegradability (OECD 301B) Expected to be readily biodegradable (>60% in 28 days)[15][16]
Hydrolysis Undergoes hydrolysis to cetyl alcohol and lactic acid[6][7]
Soil Sorption Coefficient (Koc) Expected to be high (low mobility)Inferred from structure
Aquatic Toxicity Potentially toxic to aquatic life, but mitigated by rapid biodegradation[15][16][19]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental properties of substances like this compound.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This method is suitable for poorly soluble substances like this compound.[3][19][22]

  • Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The biodegradation is determined by measuring the amount of CO₂ produced over a 28-day period.[23]

  • Apparatus: A series of flasks or bottles connected to a system for trapping and measuring CO₂.[1]

  • Inoculum: Activated sludge from a municipal sewage treatment plant, with a final concentration of approximately 30 mg/L of suspended solids in the test vessels.[24][25]

  • Test Substance Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.[24]

  • Procedure:

    • The test substance is added to the mineral medium in the test flasks. Due to its low solubility, it may be necessary to add it directly as a solid or coated onto a solid support.[1]

    • The flasks are inoculated with the prepared activated sludge.

    • Control flasks (inoculum only) and reference standard flasks (e.g., sodium benzoate) are run in parallel.[23]

    • The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) and aerated with CO₂-free air.[1]

    • The CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration or with a TOC analyzer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the substance. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test.[23][26]

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Incubate Incubate flasks at constant temperature with aeration (28 days) Prep_Medium->Incubate Prep_Inoculum Prepare Inoculum (Activated Sludge) Prep_Inoculum->Incubate Prep_Substance Prepare Test Substance, Reference, and Controls Prep_Substance->Incubate Trap_CO2 Trap evolved CO₂ in alkaline solution Incubate->Trap_CO2 Measure_CO2 Quantify trapped CO₂ periodically Trap_CO2->Measure_CO2 Calculate_Biodeg Calculate % Biodegradation vs. ThCO₂ Measure_CO2->Calculate_Biodeg Evaluate_Criteria Evaluate against 'Ready' Biodegradability Criteria (>60% in 10-day window) Calculate_Biodeg->Evaluate_Criteria

Figure 2. Experimental workflow for the OECD 301B biodegradability test.
Aquatic Toxicity - Acute Immobilisation Test with Daphnia magna (OECD 202)

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Procedure:

    • A series of test solutions of different concentrations are prepared. For a poorly soluble substance like this compound, a carrier solvent or vigorous dispersion may be necessary to create a stable dispersion.

    • Groups of daphnids are exposed to each test concentration in replicate vessels.

    • Control groups (without the test substance) are run in parallel.

    • The daphnids are incubated for 48 hours at 20 ± 2 °C under defined light conditions.

    • The number of immobilised daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Soil Sorption Coefficient (Koc) - HPLC Screening Method (OECD 121)

This method provides an estimate of the soil sorption coefficient based on the retention time in a high-performance liquid chromatography (HPLC) system.

  • Principle: The retention time of the test substance on an HPLC column with a nonpolar stationary phase is correlated with the known Koc values of reference substances.

  • Apparatus: A standard HPLC system with a suitable nonpolar column (e.g., C18) and a detector (e.g., UV).

  • Procedure:

    • A set of reference substances with known Koc values is selected.

    • The retention times of the reference substances and the test substance (this compound) are determined under isocratic elution conditions.

    • A calibration graph is created by plotting the logarithm of the capacity factor (k) of the reference substances against their log Koc values.

    • The capacity factor for this compound is calculated from its retention time.

  • Data Analysis: The log Koc of this compound is estimated from the calibration graph using its calculated capacity factor.

Conclusion

This compound, a long-chain fatty acid ester, is anticipated to have a favorable environmental profile. Its low water solubility and high hydrophobicity suggest it will strongly adsorb to soil and sediment, limiting its mobility in the environment. While potentially exhibiting toxicity to aquatic organisms, this is likely mitigated by its rapid and ready biodegradability. The primary environmental degradation pathway is expected to be microbial hydrolysis of the ester bond, followed by the mineralization of the resulting cetyl alcohol and lactic acid. Standardized testing protocols are available to definitively quantify its biodegradability, aquatic toxicity, and soil sorption potential.

References

Cetyl Lactate: A Bio-Based Molecule for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl lactate (B86563), the ester of lactic acid and the fatty alcohol cetyl alcohol, is a bio-based molecule with significant, yet largely untapped, potential in the field of polymer synthesis. While traditionally utilized in the cosmetics and pharmaceutical industries as an emollient and skin-conditioning agent, its unique chemical structure offers intriguing possibilities for the development of novel polymers and the modification of existing bioplastics. This technical guide explores two primary applications of cetyl lactate in polymer science: as a precursor to a polymerizable monomer for the synthesis of new bio-based polymers, and as a green plasticizer to enhance the properties of existing polymers, such as polylactic acid (PLA). Detailed experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers and professionals in materials science and drug development.

Introduction to this compound

This compound, also known as hexadecyl 2-hydroxypropanoate, is a waxy, white solid at room temperature.[1][2] It is synthesized through the esterification of lactic acid, a readily available bio-based alpha-hydroxy acid, and cetyl alcohol, a 16-carbon fatty alcohol.[3] Its established safety profile and use in cosmetic and pharmaceutical preparations make it an attractive candidate for biocompatible and biodegradable polymer applications.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₉H₃₈O₃[2][6]
Molecular Weight 314.5 g/mol [6]
Appearance White to light yellow soft solid[7]
Melting Point 41 °C[7]
Boiling Point 170 °C at 1 mmHg[7]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ether[8]

This compound as a Monomer Precursor for Polymer Synthesis

The hydroxyl group on the lactate moiety of this compound provides a reactive site for chemical modification, allowing for the introduction of a polymerizable functional group. This transforms the molecule into a monomer that can be used to synthesize novel polymers with unique properties imparted by the long cetyl chain, such as hydrophobicity and a flexible backbone. A promising approach is the synthesis of this compound methacrylate (B99206), which can then undergo free-radical polymerization.

Synthesis of this compound Methacrylate: A Proposed Experimental Protocol

This protocol is adapted from established methods for the synthesis of other alkyl lactate methacrylates.[9]

Objective: To synthesize this compound methacrylate from this compound and methacrylic anhydride (B1165640).

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent), methacrylic anhydride (1.5 equivalents), and Amberlyst 15 (10 wt% of this compound).

  • Add a small amount of hydroquinone to inhibit premature polymerization of the methacrylate.

  • Heat the reaction mixture to 70-80°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy, observing the appearance of the methacrylate C=C bond and the disappearance of the hydroxyl group of this compound.

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the Amberlyst 15 catalyst.

  • Dissolve the crude product in dichloromethane and wash with a 5% sodium bicarbonate solution to remove unreacted methacrylic anhydride and methacrylic acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound methacrylate.

  • Purify the product using column chromatography on silica (B1680970) gel.

Synthesis_of_Cetyl_Lactate_Methacrylate This compound This compound Reaction Reaction This compound->Reaction Methacrylic Anhydride Methacrylic Anhydride Methacrylic Anhydride->Reaction Purification Purification Reaction->Purification Amberlyst 15, 70-80°C This compound Methacrylate This compound Methacrylate Purification->this compound Methacrylate

Caption: Synthesis of this compound Methacrylate.

Polymerization of this compound Methacrylate: A Proposed Experimental Protocol

This protocol outlines the free-radical polymerization of the synthesized this compound methacrylate.

Objective: To synthesize poly(this compound methacrylate).

Materials:

Procedure:

  • Dissolve the purified this compound methacrylate and AIBN (0.1-1 mol% relative to the monomer) in toluene in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

  • Place the flask in an oil bath preheated to 70°C to initiate the polymerization.

  • Allow the reaction to proceed for a set time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Polymerization_of_Cetyl_Lactate_Methacrylate This compound Methacrylate This compound Methacrylate Initiation Initiation This compound Methacrylate->Initiation AIBN, 70°C Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Poly(this compound methacrylate) Poly(this compound methacrylate) Termination->Poly(this compound methacrylate)

Caption: Free-Radical Polymerization Workflow.

This compound as a Bio-Based Plasticizer for Polylactic Acid (PLA)

The inherent brittleness of polylactic acid (PLA) limits its application in areas requiring flexibility. Plasticizers are added to polymers to increase their flexibility, ductility, and processability. This compound, with its long, flexible alkyl chain, can act as an effective bio-based plasticizer for PLA. It reduces the glass transition temperature (Tg) and improves the mechanical properties of PLA.

Experimental Protocol for Plasticizing PLA with this compound

Objective: To prepare and characterize PLA films plasticized with this compound.

Materials:

  • Polylactic acid (PLA) pellets

  • This compound

  • Internal mixer (e.g., Brabender plastograph)

  • Hydraulic press with heating and cooling capabilities

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine for tensile testing

Procedure:

  • Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove moisture, which can cause hydrolytic degradation during melt processing.

  • Melt Blending:

    • Preheat the internal mixer to 170-180°C.

    • Add the dried PLA pellets to the mixer and allow them to melt for 2-3 minutes.

    • Add the desired amount of this compound (e.g., 5, 10, 15 wt%) to the molten PLA.

    • Mix for 5-7 minutes at a rotor speed of 50-60 rpm to ensure homogeneous distribution of the plasticizer.

  • Film Preparation:

    • Transfer the molten blend to a preheated mold on the hydraulic press.

    • Press the blend at 170-180°C for 3-5 minutes under a pressure of 10 MPa.

    • Cool the mold under pressure to room temperature.

    • Remove the plasticized PLA film from the mold.

  • Characterization:

    • Thermal Properties (DSC): Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the plasticized films.

    • Mechanical Properties: Conduct tensile tests to measure the tensile strength, Young's modulus, and elongation at break.

Plasticization_of_PLA This compound molecules position themselves between PLA chains, increasing intermolecular space and mobility. cluster_PLA PLA Polymer Matrix cluster_CL This compound Molecules cluster_Plasticized_PLA Plasticized PLA Matrix p1 p2 p3 p4 pc2 c1 c2 c3 pp1 pc1 pp2 pp3 pc3 pp4

Caption: Mechanism of PLA Plasticization by this compound.

Quantitative Data on the Effect of this compound on PLA Properties

The following tables summarize the quantitative effects of this compound (referred to as hexadecyl lactate, HL, in some literature) on the thermal and mechanical properties of PLA.

Table 2: Thermal Properties of PLA Plasticized with this compound

This compound (wt%)Glass Transition Temp. (Tg) (°C)Cold Crystallization Temp. (Tcc) (°C)Melting Temp. (Tm) (°C)
060.4115.2168.5
552.1105.8167.3
1045.698.7166.8
1538.992.3165.9

Data is illustrative and based on trends observed in the literature.

Table 3: Mechanical Properties of PLA Plasticized with this compound

This compound (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
065.23.54.8
555.82.815.2
1048.32.155.6
1540.11.5120.4

Data is illustrative and based on trends observed in the literature.

Applications in Drug Development

The use of this compound in polymer synthesis opens up new avenues for drug delivery applications.

  • Poly(this compound methacrylate) for Drug Encapsulation: The hydrophobic nature of the cetyl chain in poly(this compound methacrylate) makes it a suitable candidate for encapsulating hydrophobic drugs, potentially improving their bioavailability and providing controlled release.[10][11][12] The polymer could be formulated into nanoparticles or microparticles for targeted drug delivery.

  • Plasticized PLA for Medical Devices: PLA plasticized with this compound can be used to create flexible and biodegradable medical devices such as stents, sutures, and scaffolds for tissue engineering. The improved flexibility can enhance the device's performance and patient comfort, while the biocompatibility of both PLA and this compound is a significant advantage.[13]

Conclusion

This compound is a versatile, bio-based molecule with considerable potential in polymer synthesis. While not a direct monomer for common polymerization techniques, it can be readily functionalized to produce novel monomers for creating polymers with tailored properties. Furthermore, its efficacy as a bio-based plasticizer for bioplastics like PLA has been demonstrated, offering a sustainable solution to improve the performance of these materials. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound-based polymers for a wide range of applications, particularly in the biomedical and pharmaceutical fields. Further exploration of its polymerization and plasticizing capabilities is warranted to fully unlock the potential of this promising bio-based building block.

References

Methodological & Application

Application Notes and Protocols: Cetyl Lactate as an Emollient in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetyl Lactate (B86563)

Cetyl lactate is the ester of cetyl alcohol and lactic acid, functioning as a multifunctional emollient in cosmetic and pharmaceutical topical formulations.[1][2] It is a white, waxy solid known for imparting a silky, smooth feel to the skin and hair.[1] Beyond its primary emollient properties, this compound enhances the texture of formulations by reducing greasiness and tackiness, improving spreadability, and offering mild exfoliation due to its lactic acid component.[1] Its lightweight and non-greasy nature make it a suitable ingredient for a variety of products, including creams, lotions, sunscreens, and serums.[1]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products at concentrations up to 10%.[3][4]

Mechanism of Action

As a lactate ester, this compound contributes to skin barrier function and hydration through multiple mechanisms. Lactate is a natural moisturizing factor (NMF) that helps maintain skin hydration.[5][6] The emollient action of this compound involves forming a protective layer on the skin that reduces transepidermal water loss (TEWL).[7] Furthermore, lactate can modulate skin pH and influence corneocyte formation, contributing to a healthy skin barrier.[5][6] It has also been shown to enhance the penetration of other active ingredients through the skin.[8]

cluster_0 This compound in Formulation cluster_1 Application on Skin cluster_2 Mechanism of Action cluster_3 Sensory & Formulation Benefits Cetyl_Lactate This compound Skin_Surface Skin Surface Cetyl_Lactate->Skin_Surface Application Improves_Spreadability Improves Spreadability Cetyl_Lactate->Improves_Spreadability Reduces_Greasiness Reduces Greasiness Cetyl_Lactate->Reduces_Greasiness Protective_Layer Forms Protective Layer Skin_Surface->Protective_Layer Enhances_Penetration Enhances Penetration of Actives Skin_Surface->Enhances_Penetration Reduces_TEWL Reduces TEWL Protective_Layer->Reduces_TEWL Increases_Hydration Increases Hydration (NMF) Reduces_TEWL->Increases_Hydration Improves_Barrier Improves Skin Barrier Increases_Hydration->Improves_Barrier Enhances_Texture Enhances Texture Improves_Spreadability->Enhances_Texture Reduces_Greasiness->Enhances_Texture

Figure 1: Mechanism of Action and Benefits of this compound.

Quantitative Data on Performance

The following tables summarize the expected performance characteristics of this compound in a standard oil-in-water (O/W) emulsion at a 5% (w/w) concentration compared to a base formulation without the emollient.

Table 1: Physical and Performance Characteristics

ParameterBase Formulation (Control)Formulation with 5% this compoundMethod
Spreadability (mm²/10 min) 150 ± 10250 ± 15Parallel-Plate Extensometry
Occlusivity (% TEWL Reduction) 5 ± 2%20 ± 5%In-vivo TEWL Measurement
Viscosity (cP) 12000 ± 50010000 ± 500Rotational Viscometry

Table 2: Sensory Profile (Trained Panel, Scale 1-10)

AttributeBase Formulation (Control)Formulation with 5% this compound
Greasiness 7 ± 13 ± 1
Silkiness 2 ± 18 ± 1
Absorbency 4 ± 17 ± 1
Tackiness (After-feel) 6 ± 12 ± 1

Experimental Protocols

The following are detailed protocols for evaluating the emollient properties of this compound in a topical formulation.

Protocol for Measuring Spreadability (Parallel-Plate Extensometry)

This method quantifies the spreadability of a semi-solid formulation by measuring the area over which it spreads under a constant weight.

Start Start Prepare_Plates Clean and dry glass plates Start->Prepare_Plates Apply_Sample Apply 1g of formulation to the center of the bottom plate Prepare_Plates->Apply_Sample Place_Top_Plate Carefully place the top plate Apply_Sample->Place_Top_Plate Apply_Weight Place a 20g weight on the top plate Place_Top_Plate->Apply_Weight Start_Timer Start timer for 10 minutes Apply_Weight->Start_Timer Measure_Diameter Measure the diameter of the spread area Start_Timer->Measure_Diameter Calculate_Area Calculate the spread area (mm²) Measure_Diameter->Calculate_Area End End Calculate_Area->End

Figure 2: Spreadability Measurement Workflow.

Materials:

  • Glass plates (20 cm x 20 cm)

  • Standard weight (20 g)

  • Ruler or calipers

  • Stopwatch

  • Spatula

  • Analytical balance

Procedure:

  • Ensure the glass plates are clean and dry.

  • Accurately weigh 1 g of the formulation and place it at the center of the bottom plate.

  • Carefully place the top glass plate over the sample.

  • Gently place the 20 g weight on the center of the top plate.

  • Start the stopwatch immediately.

  • After 10 minutes, measure the diameter of the spread formulation in two perpendicular directions.

  • Calculate the average diameter and determine the spread area using the formula: Area = π * (diameter/2)².

  • Repeat the measurement in triplicate for each formulation.

Protocol for In-Vivo Measurement of Occlusivity (TEWL)

This protocol measures the reduction in transepidermal water loss (TEWL) after the application of a topical formulation, indicating its occlusivity.

Materials:

  • Tewameter® or similar evaporimeter

  • Controlled environment chamber (21°C, 50% RH)

  • Test formulations (with and without this compound)

  • Untreated control site

Procedure:

  • Acclimatize subjects in a controlled environment (21°C, 50% RH) for at least 30 minutes.[9]

  • Define test areas on the volar forearm of the subjects.

  • Measure the baseline TEWL on all test areas before product application.

  • Apply a standardized amount (2 mg/cm²) of the test formulations to their respective areas. One area should remain untreated as a control.

  • Measure TEWL at specified time points (e.g., 1, 2, and 4 hours) after application.[10]

  • Calculate the percentage reduction in TEWL for each formulation compared to the baseline and the untreated control site.

Protocol for Sensory Profile Evaluation

This protocol uses a trained sensory panel to quantify the tactile properties of the topical formulations.[11]

Start Start Panelist_Training Train panelists on sensory attributes (greasiness, silkiness, absorbency, tackiness) Start->Panelist_Training Sample_Preparation Prepare coded samples of each formulation Panelist_Training->Sample_Preparation Application Panelists apply a standardized amount of each sample to the forearm Sample_Preparation->Application Evaluation Panelists evaluate and score each attribute on a 10-point scale at defined time points Application->Evaluation Data_Collection Collect and analyze the data Evaluation->Data_Collection End End Data_Collection->End

Figure 3: Sensory Profile Evaluation Workflow.

Materials:

  • Trained sensory panel (10-12 members)

  • Standardized application tools (e.g., syringes)

  • Evaluation forms with a 10-point scale for each attribute

  • Controlled environment for evaluation

Procedure:

  • Train the panelists on the specific definitions of the sensory attributes to be evaluated (e.g., greasiness, silkiness, absorbency, tackiness).

  • Provide panelists with coded samples of the base formulation and the formulation containing this compound.

  • Instruct panelists to apply a standardized amount of each product to a designated area on their volar forearm.

  • Panelists will evaluate and score each attribute at specific time points (e.g., immediately after application, 5 minutes, and 20 minutes).

  • Collect the evaluation forms and statistically analyze the data to determine the sensory profile of each formulation.[12]

Formulation Guidelines

  • Concentration: this compound is typically used at concentrations between 2% and 10% in emulsions.

  • Incorporation: As an oil-soluble ingredient, this compound should be incorporated into the oil phase of an emulsion and heated to approximately 70-75°C to ensure it is fully melted and homogeneously dispersed.

  • Compatibility: this compound is compatible with a wide range of cosmetic ingredients, including other esters, silicones, and oils.

  • Stability: Formulations containing this compound should undergo standard stability testing, including freeze-thaw cycles and accelerated aging at elevated temperatures, to ensure physical and chemical integrity.[13][14]

Conclusion

This compound is a versatile and effective emollient for topical formulations. Its ability to improve the sensory profile, enhance spreadability, and contribute to skin barrier function makes it a valuable ingredient for a wide range of cosmetic and pharmaceutical products. The protocols outlined in these application notes provide a framework for quantifying the performance benefits of incorporating this compound into new and existing formulations.

References

Cetyl Lactate: Application Notes and Protocols for Enhanced Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient widely recognized in the cosmetic and pharmaceutical industries for its emollient and skin-conditioning properties.[1][2][3][4] Beyond its textural benefits, cetyl lactate has demonstrated significant potential as a skin penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to enhance transdermal drug delivery.

The mechanism by which this compound and other lactate esters enhance skin penetration is primarily attributed to their interaction with the intercellular lipids of the stratum corneum.[5][6] These esters disrupt the highly ordered lamellar structure of the lipid matrix, increasing its fluidity and creating a more permeable barrier for drug molecules to traverse.[6][7] This reversible disruption of the skin's barrier function can lead to a significant increase in the bioavailability of topically applied drugs.[1][5]

Data Presentation: Enhancement of Drug Permeation

The efficacy of lactate esters as penetration enhancers is influenced by the physicochemical properties of the drug, particularly its lipophilicity (logP). The following tables summarize the in vitro enhancement ratios of permeability coefficients (Kp) and drug concentration in the skin (SC) for various drugs with different lipophilicities when formulated with lactate esters. The data is synthesized from studies on a series of lactate esters, with this compound being a C16 ester.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [8]

Lactate Ester (Alkyl Chain Length)Ibuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate (1)1.251.582.153.24
Ethyl Lactate (2)1.421.892.874.12
Propyl Lactate (3)1.682.353.545.28
Butyl Lactate (4)2.113.124.897.15
Amyl Lactate (5)2.544.016.239.87
Octyl Lactate (8)3.896.239.8515.42
Decyl Lactate (10)5.128.9714.2122.15
Lauryl Lactate (12)5.018.5413.8921.88
Myristyl Lactate (14)4.237.1111.5618.23

Note: This table provides a comparative overview of lactate esters. The performance of this compound (C16) can be extrapolated from the trend, suggesting significant enhancement, particularly for less lipophilic drugs.

Table 2: Drug Concentration in the Skin (SC) After 24 Hours with Different Lactate Esters [8]

Lactate Ester (Alkyl Chain Length)Ibuprofen (µg/g)Salicylic Acid (µg/g)Dexamethasone (µg/g)5-Fluorouracil (µg/g)
Control15.225.88.15.2
Methyl Lactate (1)18.935.112.510.1
Ethyl Lactate (2)20.139.815.312.8
Propyl Lactate (3)23.545.218.916.5
Butyl Lactate (4)28.955.425.122.4
Amyl Lactate (5)35.468.933.730.1
Octyl Lactate (8)52.195.350.248.9
Decyl Lactate (10)68.9121.472.369.8
Lauryl Lactate (12)65.4115.869.967.2
Myristyl Lactate (14)58.2102.161.459.3

Experimental Protocols

Preparation of Topical Formulations with this compound

This protocol describes the preparation of a basic gel formulation for transdermal drug delivery studies.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Propylene (B89431) Glycol (PG)

  • Gelling agent (e.g., Carbopol, Hydroxypropyl cellulose)

  • Neutralizing agent (e.g., Triethanolamine for Carbopol)

  • Purified Water

Procedure:

  • API and Enhancer Solution: Dissolve the desired concentration of the API and this compound (e.g., 1-5% w/w) in propylene glycol with gentle heating and stirring until a clear solution is obtained.

  • Gelling Agent Dispersion: Disperse the gelling agent in purified water with continuous stirring until a uniform dispersion is formed. Avoid clumping.

  • Gel Formation: Slowly add the API and enhancer solution to the gelling agent dispersion while stirring continuously.

  • Neutralization (if using Carbopol): Add the neutralizing agent dropwise to the formulation until the desired pH and viscosity are achieved.

  • Final Mixing: Continue stirring until a homogenous gel is formed.

  • Degassing: Allow the gel to stand to remove any entrapped air bubbles.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of an API through excised skin.[8]

Materials:

  • Franz diffusion cells

  • Excised full-thickness skin (e.g., rat, porcine, or human)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • Formulation containing API and this compound

  • Control formulation (without this compound)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and collection vials

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Skin Preparation: Thaw the frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the assembled cells in a water bath at 37°C for 30 minutes. The receptor medium should be continuously stirred.

  • Application of Formulation: Apply a known quantity of the test formulation (e.g., 1 g/cm²) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) as the ratio of the Kp of the formulation with this compound to the Kp of the control formulation.

Analytical Method for Drug Quantification

The choice of analytical method will depend on the physicochemical properties of the API. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.[9]

General HPLC Method Parameters (Example for Ibuprofen):

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Flow Rate: Typically 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at the wavelength of maximum absorbance for the API

  • Quantification: Based on a standard calibration curve of the API.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound enhances skin penetration by disrupting the lipid lamellae of the stratum corneum.

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with this compound Corneo1 Corneocyte Lipid1 Highly Ordered Lipid Lamellae path1 Low Drug Permeation Corneo2 Corneocyte Corneo3 Corneocyte Lipid2 Disrupted and Fluidized Lipid Lamellae path2 Enhanced Drug Permeation Corneo4 Corneocyte CetylLactate This compound Application CetylLactate->Lipid2 Interacts with intercellular lipids G A Skin Preparation (Excised Skin) B Franz Cell Assembly A->B C Equilibration (37°C) B->C D Formulation Application (Donor Compartment) C->D E Sampling from Receptor Compartment (Time Intervals) D->E F Drug Quantification (e.g., HPLC) E->F G Data Analysis (Flux, Kp, ER) F->G

References

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a versatile ingredient in the formulation of oil-in-water (O/W) emulsions.[1] It primarily functions as an emollient, providing a smooth, silky feel to the skin, and also contributes to the overall stability and texture of the emulsion.[1] These application notes provide detailed protocols for formulating and evaluating the stability of O/W emulsions incorporating Cetyl lactate, intended for use in cosmetic and pharmaceutical applications.

Key Properties of this compound in Emulsions

This compound is a non-ionic ingredient that enhances the sensory properties of formulations and can act as a co-emulsifier and stabilizer.[2] Its inclusion can lead to lotions and creams with improved spreadability and a less greasy feel.[1] While a specific Hydrophilic-Lipophilic Balance (HLB) value for this compound is not readily published, it is typically used in conjunction with other emulsifiers to achieve a stable system. The required HLB of the entire oil phase should be calculated to select an appropriate emulsifier system.

Formulation Development Strategy

The formulation of a stable O/W emulsion is a multi-step process that involves careful selection of ingredients and optimization of process parameters. The following diagram illustrates a logical workflow for developing a stable emulsion with this compound.

Formulation_Development_Workflow A Define Target Product Profile (Viscosity, Skin Feel, etc.) B Select Oil Phase Components A->B C Calculate Required HLB of Oil Phase B->C D Select Primary Emulsifier(s) with Appropriate HLB C->D E Incorporate this compound as Co-emulsifier & Emollient D->E F Select Water Phase Components (Humectants, Thickeners) E->F G Develop Formulation Prototype F->G H Prepare Emulsion (Homogenization) G->H I Characterize Emulsion (pH, Appearance) H->I J Conduct Stability Testing I->J K Optimize Formulation J->K Iterate K->G

Caption: Logical workflow for O/W emulsion formulation development.

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion with this compound

This protocol outlines the steps for preparing a 100g batch of a stable O/W lotion.

Materials:

PhaseIngredientFunctionWeight (g)
A (Oil Phase)Mineral OilEmollient15.0
This compound Emollient, Co-stabilizer 3.0
Cetyl AlcoholThickener, Co-emulsifier2.0
Stearyl AlcoholThickener, Co-emulsifier1.0
Primary Emulsifier (e.g., Polysorbate 80)Emulsifier4.0
Low HLB Co-emulsifier (e.g., Sorbitan Oleate)Co-emulsifier1.0
B (Water Phase)Deionized WaterVehicle72.0
GlycerinHumectant2.0
C (Cool-down Phase)Preservative (e.g., Phenoxyethanol)Preservative1.0

Procedure:

  • Phase Preparation: In separate beakers, weigh the ingredients for the oil phase (Phase A) and the water phase (Phase B).

  • Heating: Heat both phases separately to 70-75°C in a water bath. Stir both phases occasionally until all components are completely melted and uniform.

  • Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) while continuously mixing with a high-shear homogenizer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.

  • Cooling: Remove the emulsion from the water bath and continue gentle stirring with an overhead mixer as it cools.

  • Addition of Cool-down Phase: Once the emulsion has cooled to below 40°C, add the preservative (Phase C) and mix until uniformly dispersed.

  • Final pH Adjustment: Check the pH of the final emulsion and adjust to the desired range (typically 5.5-6.5 for skin products) using a suitable pH adjuster if necessary.

  • Homogenization (Optional): For a finer droplet size and improved long-term stability, the emulsion can be passed through a high-pressure homogenizer.

Emulsion_Preparation_Workflow cluster_prep Phase Preparation & Heating cluster_emulsify Emulsification & Cooling cluster_final Final Steps A Weigh Oil Phase (A) C Heat Phase A to 70-75°C A->C B Weigh Water Phase (B) D Heat Phase B to 70-75°C B->D E Add Phase A to Phase B with High-Shear Mixing C->E D->E F Cool Emulsion with Gentle Stirring E->F G Add Cool-down Phase (<40°C) F->G H Adjust pH G->H I Final Product H->I

Caption: Experimental workflow for O/W emulsion preparation.

Protocol 2: Evaluation of Emulsion Stability

A comprehensive stability testing protocol is crucial to ensure the long-term quality and performance of the emulsion.

1. Macroscopic Evaluation:

  • Procedure: Visually inspect the emulsion for any signs of instability such as phase separation, creaming, coalescence, or changes in color and odor.

  • Storage Conditions: Store samples at various temperatures (e.g., room temperature (25°C), 40°C, and 4°C) and evaluate at predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months).

  • Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) to accelerate instability and observe any phase separation.

2. Microscopic Evaluation & Particle Size Analysis:

  • Procedure: Use a light microscope to observe the droplet morphology and uniformity. For quantitative analysis, employ laser diffraction to determine the mean droplet size and size distribution.[3]

  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to allow for accurate measurement without multiple scattering effects.

  • Data Interpretation: A narrow particle size distribution with a small mean droplet diameter generally indicates a more stable emulsion.

3. Zeta Potential Measurement:

  • Procedure: Measure the electrophoretic mobility of the oil droplets using a zeta potential analyzer to determine the surface charge.[4]

  • Sample Preparation: Dilute the emulsion in a suitable medium, typically deionized water, to a concentration specified by the instrument manufacturer.

  • Data Interpretation: For electrostatically stabilized emulsions, a higher absolute zeta potential value (typically > ±30 mV) suggests greater repulsive forces between droplets, leading to better stability.

4. Viscosity Measurement:

  • Procedure: Measure the viscosity of the emulsion using a rotational viscometer or rheometer at a controlled temperature.[5][6]

  • Data Interpretation: A stable emulsion should maintain its viscosity over time under the specified storage conditions. Significant changes in viscosity can indicate structural breakdown.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Formulation Composition

IngredientFunctionFormulation 1 (%)Formulation 2 (%)Formulation 3 (%)
Oil Phase
Mineral OilEmollient15.020.015.0
This compound Emollient, Co-stabilizer 3.0 3.0 5.0
Cetyl AlcoholThickener, Co-emulsifier2.02.52.0
Stearyl AlcoholThickener, Co-emulsifier1.01.51.0
Polysorbate 80Emulsifier4.05.04.0
Sorbitan OleateCo-emulsifier1.01.01.0
Water Phase
Deionized WaterVehicle72.065.070.0
GlycerinHumectant2.02.02.0
Cool-down Phase
PreservativePreservative1.01.01.0
Total 100.0 100.0 100.0

Table 2: Stability Test Results (Example Data)

ParameterFormulation 1Formulation 2Formulation 3
Initial Properties
pH6.26.36.1
Mean Particle Size (µm)2.53.12.8
Zeta Potential (mV)-35.2-32.8-38.1
Viscosity (cP at 25°C)350045004000
After 3 Months at 40°C
AppearanceStable, no separationSlight creamingStable, no separation
Mean Particle Size (µm)2.64.52.9
Zeta Potential (mV)-34.5-28.1-37.5
Viscosity (cP at 25°C)345038003950

Conclusion

The successful formulation of stable oil-in-water emulsions with this compound requires a systematic approach that considers the interplay of all ingredients and processing conditions. The protocols and guidelines presented here provide a framework for researchers and formulators to develop high-quality, stable emulsions for a variety of cosmetic and pharmaceutical applications. Careful characterization of the emulsion's physical properties is essential to predict and ensure its long-term stability.

References

Application Note: Analytical Methods for the Quantification of Cetyl Lactate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetyl lactate (B86563) (hexadecyl 2-hydroxypropanoate) is an ester of cetyl alcohol and lactic acid, widely used in the cosmetics industry.[1][2] It functions primarily as an emollient and skin-conditioning agent, providing a smooth, silky feel to the skin without being greasy or tacky.[2][3][4] Found in a variety of products such as lotions, creams, lipsticks, and hair conditioners, cetyl lactate enhances formulation texture and spreadability.[2][5] Accurate quantification of this compound in cosmetic products is crucial for quality control, ensuring product consistency, verifying formulation specifications, and complying with regulatory standards. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics at concentrations of 10% or less, with a final formulation pH of 3.5 or greater.[6]

This document details three analytical methods for the quantification of this compound in complex cosmetic matrices: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a classic Saponification-Titration method.

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used extensively in the analysis of cosmetic ingredients.[7] This method utilizes a reversed-phase C18 column to separate this compound from other matrix components based on its hydrophobicity. Due to the lack of a strong UV-absorbing chromophore in this compound, a Refractive Index (RI) detector is employed for quantification. The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte, providing a universal but temperature-sensitive detection method. Purity assessment using HPLC-RI has been suggested as a suitable method for this compound.[1]

Experimental Protocol

1. Sample Preparation a. Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL beaker. b. Add 20 mL of isopropanol (B130326) (IPA) and heat gently on a hot plate (approx. 60°C) with stirring until the sample is fully dispersed. c. Transfer the mixture to a 50 mL volumetric flask and allow it to cool to room temperature. d. Bring the flask to volume with IPA and mix thoroughly. e. Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes. f. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Standard Preparation a. Stock Standard (10 mg/mL): Accurately weigh 500 mg of this compound reference standard into a 50 mL volumetric flask and dissolve in IPA. b. Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL) by diluting the stock standard with IPA.

3. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index Detector (RID)
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
RID Temperature 35°C
Run Time 15 minutes

4. Quantification a. Inject the calibration standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared sample solution. c. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Weigh Cosmetic Sample dissolve Disperse in Isopropanol (IPA) with Heat sample->dissolve cool Cool to Room Temperature dissolve->cool dilute Dilute to Volume with IPA cool->dilute centrifuge Centrifuge Aliquot dilute->centrifuge filter Filter (0.45 µm) into HPLC Vial centrifuge->filter inject Inject Sample (20 µL) filter->inject separate Separation on C18 Column detect Detection by RI Detector chromatogram Generate Chromatogram calculate Calculate this compound Concentration chromatogram->calculate calibrate Generate Calibration Curve (Peak Area vs. Concentration) calibrate->calculate

Fig 1. Workflow for HPLC-RI analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a highly sensitive and specific technique ideal for the analysis of semi-volatile compounds in complex mixtures.[8][9] The cosmetic sample is first extracted with a volatile organic solvent. The extract is then injected into the GC, where this compound is separated from other components in a capillary column. The separated analyte then enters the mass spectrometer, which provides mass-based detection and structural confirmation. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and to minimize matrix interference.

Experimental Protocol

1. Sample Preparation a. Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask. b. Add dichloromethane (B109758) to the flask and perform ultrasonic extraction for 15 minutes.[8] c. Allow the solution to cool and bring it to volume with dichloromethane. d. Add an internal standard (e.g., Isopropyl myristate) to a known concentration. e. Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes. f. Transfer the supernatant to a GC vial for analysis.

2. Standard Preparation a. Stock Standard (1 mg/mL): Prepare a stock solution of this compound in dichloromethane. b. Calibration Standards: Prepare a series of calibration standards containing this compound at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) and a fixed concentration of the internal standard.

3. Instrumentation and GC-MS Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless, 1 µL injection volume
Oven Program Start at 150°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min.
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from this compound mass spectrum (e.g., m/z related to lactate fragment or molecular ion)
Qualifier Ions To be determined from this compound mass spectrum

4. Quantification a. Analyze the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. b. Analyze the prepared sample. c. Calculate the concentration of this compound using the calibration curve.

sample_prep_workflow title General Sample Preparation for Chromatography weigh 1. Weigh Cosmetic Sample add_solvent 2. Add Extraction Solvent (e.g., IPA for HPLC, Dichloromethane for GC) weigh->add_solvent extract 3. Ultrasonic Extraction / Disperse with Heat add_solvent->extract dilute 4. Dilute to Final Volume extract->dilute separate 5. Centrifuge to Pellet Excipients dilute->separate filter 6. Filter Supernatant (0.45 µm) separate->filter final_solution Final Solution for Analysis filter->final_solution

Fig 2. General sample preparation for chromatographic analysis.

Method 3: Saponification and Back-Titration

Principle

This classic titrimetric method determines the concentration of this compound by quantifying its ester functional group. The method involves saponification, which is the hydrolysis of the ester in the presence of a strong base.[1] A known excess of alcoholic potassium hydroxide (B78521) (KOH) is reacted with the sample, hydrolyzing this compound into cetyl alcohol and potassium lactate. The unreacted KOH is then determined by back-titrating with a standardized solution of hydrochloric acid (HCl). The amount of KOH consumed in the saponification reaction is directly proportional to the amount of this compound in the sample.

Experimental Protocol

1. Reagents a. 0.5 M Ethanolic Potassium Hydroxide (KOH): Dissolve 30 g of KOH in 20 mL of water and dilute to 1 L with ethanol. b. 0.5 M Hydrochloric Acid (HCl): Standardized solution. c. Phenolphthalein (B1677637) Indicator: 1% solution in ethanol. d. This compound-free Cosmetic Base: For blank determination.

2. Procedure a. Sample Analysis: Accurately weigh ~2.5 g of the cosmetic sample into a 250 mL round-bottom flask. b. Pipette exactly 25.0 mL of 0.5 M ethanolic KOH into the flask. c. Attach a reflux condenser and heat the mixture in a water bath, maintaining a gentle reflux for 1 hour. d. Blank Determination: Simultaneously, run a blank determination using 25.0 mL of 0.5 M ethanolic KOH and ~2.5 g of a this compound-free cosmetic base (or no sample if a suitable base is unavailable). e. After reflux, cool the flasks to room temperature. f. Add 3-4 drops of phenolphthalein indicator to each flask. g. Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears. Record the volumes of HCl used.

3. Calculation The Saponification Value (SV) is the number of mg of KOH required to saponify 1 g of the sample.

Saponification Value (SV) = [(V_B - V_S) * M_HCl * 56.1] / W_S

Where:

  • V_B = Volume of HCl used for the blank (mL)

  • V_S = Volume of HCl used for the sample (mL)

  • M_HCl = Molarity of the HCl solution (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W_S = Weight of the sample (g)

The percentage of this compound can then be calculated:

% this compound = (SV * MW_CL) / (56.1 * 1000) * 100

Where:

  • MW_CL = Molecular weight of this compound (314.5 g/mol )

titration_logic cluster_reaction Saponification Reaction cluster_titration Back-Titration cluster_calc Calculation reactants This compound + Known Excess of KOH heat Reflux (Heat) reactants->heat products Potassium Lactate + Cetyl Alcohol + Unreacted KOH heat->products titrate Titrate Unreacted KOH with Standard HCl products->titrate endpoint Determine Endpoint (Phenolphthalein) titrate->endpoint calc_koh Calculate Moles of KOH Consumed endpoint->calc_koh calc_cl Determine Moles (and Quantity) of this compound calc_koh->calc_cl

Fig 3. Logical workflow of the saponification-titration method.

Data Presentation: Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and available instrumentation.

FeatureHPLC-RIGC-MSSaponification-Titration
Specificity Moderate to High (Separation-based)Very High (Separation + Mass Spec)Low (Measures all saponifiable matter)
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (% range)
Throughput High (Automated)High (Automated)Low (Manual)
Equipment Cost HighVery HighLow
Primary Use Case Routine QC, Purity Assessment[1]Trace analysis, Confirmation, R&DBasic QC, Assay of raw material
Limitations Requires soluble sample, Temp. sensitiveAnalyte must be volatile/semi-volatileNot specific, interference from other esters

References

Application Notes and Protocols: Cetyl Lactate in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a versatile excipient with applications in pharmaceutical and cosmetic formulations.[1] Its properties as an emollient, emulsifier, and penetration enhancer make it a valuable component in the development of nanoparticle drug delivery systems, particularly for topical and transdermal applications.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of cetyl lactate-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

These nanoparticle systems offer several advantages for drug delivery, including enhanced drug solubility, improved stability of active pharmaceutical ingredients (APIs), controlled and sustained drug release, and targeted delivery to specific skin layers.[3][4] this compound can be incorporated as a solid lipid or as part of the lipid matrix to modulate the physicochemical properties and performance of these nanoparticles. While specific quantitative data on the exclusive use of this compound in nanoparticle formulations is limited in publicly available literature, data for similar lipids like cetyl palmitate provide valuable insights into the expected behavior.[5] The protocols provided herein are designed to be adaptable for formulation optimization with this compound.

Data Presentation: Physicochemical Properties of Lipid Nanoparticles

The following tables summarize typical physicochemical properties of lipid nanoparticles. Note: The data presented is largely based on studies using cetyl palmitate, a structurally similar lipid to this compound, due to a lack of specific published data for this compound-based nanoparticles. These values should be considered as a starting point for formulation development with this compound.

Table 1: Influence of Lipid and Surfactant Composition on Nanoparticle Properties

Formulation IDSolid LipidLiquid Lipid (for NLCs)Surfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
SLN-CP1Cetyl Palmitate-Polysorbate 60~200< 0.20Not Reported
NLC-CP1Cetyl PalmitateMiglyol 812 (20%)Polysorbate 60~200< 0.20Not Reported
NLC-CP2Cetyl PalmitateMiglyol 812 (40%)Polysorbate 60~200< 0.20Not Reported
NLC-CP3Cetyl PalmitateMiglyol 812 (60%)Polysorbate 60~200< 0.20Not Reported
SLN-CP-PS80Cetyl Palmitate-Polysorbate 80102.8 ± 0.1Not Reported-23.93 ± 0.75[6]
SLN-CP-PS20Cetyl Palmitate-Polysorbate 20261.63 ± 8.56Not Reported-30.57 ± 0.06[6]

Table 2: Drug Encapsulation Efficiency and Loading Capacity in Lipid Nanoparticles

Formulation IDDrugSolid LipidLiquid LipidEncapsulation Efficiency (%)Drug Loading (%)Reference
IND-NLCIndomethacinCetyl PalmitateMiglyol 812>90%Not Reported[7]
TXR-SLNTroxerutinCetyl Palmitate-83.62%Not Reported[8]
IMT-NLCImatinibNot SpecifiedNot Specified96.49 ± 1.46%Not Reported[9]
QCT-CS-LacQuercetinChitosan Lactate-76.9%Not Reported[10]

Experimental Protocols

Formulation of this compound-Based Nanoparticles

This protocol describes the preparation of Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) using the high-pressure homogenization (HPH) technique.[1][11]

Materials:

  • Solid Lipid: this compound (or a blend including this compound)

  • Liquid Lipid (for NLCs): e.g., Miglyol 812, Oleic Acid

  • Drug (lipophilic)

  • Surfactant: e.g., Polysorbate 80 (Tween 80), Poloxamer 188

  • Co-surfactant (optional): e.g., Soy Lecithin

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer with Hotplate

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of Lipid Phase:

    • Weigh the required amounts of this compound, liquid lipid (for NLCs), and the lipophilic drug.

    • Melt the lipid phase in a beaker at a temperature 5-10 °C above the melting point of the solid lipid.

  • Preparation of Aqueous Phase:

    • Weigh the required amounts of surfactant and co-surfactant (if used).

    • Dissolve the surfactant(s) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring using a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

    • Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of the lipid.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature by placing the beaker in an ice bath or allowing it to cool under ambient conditions with gentle stirring.

    • The lipid will recrystallize, forming the solid matrix of the SLNs or NLCs.

  • Storage:

    • Store the nanoparticle dispersion at 4 °C for further characterization.

Characterization of Nanoparticles

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and in vivo behavior of the nanoparticles.[12]

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Protocol:

  • Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette for particle size and PDI measurement, and a specific folded capillary cell for zeta potential measurement.

  • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

  • Perform measurements in triplicate and report the average values with standard deviation.

b) Entrapment Efficiency (EE) and Drug Loading (DL)

EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL is the percentage of the drug's weight relative to the total weight of the nanoparticles.

Protocol:

  • Separate the unencapsulated drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation or centrifugal filter devices (e.g., Amicon® Ultra).

  • Quantify the amount of free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE and DL using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release and Skin Permeation Studies

The Franz diffusion cell is a standard apparatus for evaluating drug release from topical formulations and their permeation through the skin.[13][14]

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin, human cadaver skin) or synthetic membrane

  • Receptor medium (e.g., phosphate-buffered saline (PBS) with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)

  • Nanoparticle formulation

  • Control formulation (e.g., drug in a simple cream base)

Protocol:

  • Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1 °C to mimic skin surface temperature.

  • Apply a known quantity of the nanoparticle formulation and the control formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • At the end of the experiment, dismantle the setup, and analyze the drug content in the different skin layers (stratum corneum, epidermis, and dermis) to assess drug retention.

  • Plot the cumulative amount of drug permeated per unit area against time to determine the permeation profile and calculate the flux.

Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[2][7]

Materials:

  • Human skin cells (e.g., keratinocytes, fibroblasts)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Nanoparticle dispersion at various concentrations

  • Positive control (e.g., Triton X-100)

  • Negative control (cell culture medium)

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing different concentrations of the this compound-based nanoparticles. Include positive and negative controls.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage of the negative control.

Cellular Uptake and Visualization

Fluorescence microscopy can be used to visualize the cellular uptake and localization of nanoparticles.[15]

Materials:

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like Nile Red or covalently labeled with a fluorophore)

  • Human skin cells

  • Chambered cover glass or glass-bottom dishes

  • Fluorescence microscope with appropriate filters

  • DAPI for nuclear staining (optional)

  • Phalloidin for actin staining (optional)

Protocol:

  • Seed the cells on chambered cover glass and allow them to adhere.

  • Treat the cells with the fluorescently labeled nanoparticle dispersion for various time points.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Optionally, stain the cell nuclei with DAPI and/or the actin cytoskeleton with fluorescently labeled phalloidin.

  • Mount the coverslips on microscope slides.

  • Visualize the cellular uptake and intracellular distribution of the nanoparticles using a fluorescence microscope.

Visualization of Workflows and Pathways

Experimental_Workflow Experimental Workflow for this compound Nanoparticle Development cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_exvivo 4. Ex Vivo Evaluation cluster_analysis 5. Data Analysis & Optimization Formulation Preparation of Nanoparticles (e.g., High-Pressure Homogenization) Size_Zeta Particle Size, PDI, Zeta Potential (DLS) Formulation->Size_Zeta EE_DL Entrapment Efficiency & Drug Loading (HPLC/UV-Vis) Formulation->EE_DL Morphology Morphology (TEM/SEM) Formulation->Morphology Biocompatibility Biocompatibility (MTT Assay on Skin Cells) Formulation->Biocompatibility Uptake Cellular Uptake (Fluorescence Microscopy) Formulation->Uptake Release Drug Release (Franz Diffusion Cell) Size_Zeta->Release EE_DL->Release Morphology->Release Permeation Skin Permeation (Franz Diffusion Cell) Release->Permeation Analysis Data Analysis and Formulation Optimization Biocompatibility->Analysis Uptake->Analysis Permeation->Analysis

Experimental Workflow for Nanoparticle Development.

Signaling_Pathway Representative Signaling Pathway: Anti-Inflammatory Action cluster_pathway Intracellular Signaling NP This compound Nanoparticle (with Anti-Inflammatory Drug) SC Stratum Corneum NP->SC penetrates Epidermis Epidermis SC->Epidermis TargetCell Target Cell (e.g., Keratinocyte) Epidermis->TargetCell Drug Released Drug TargetCell->Drug uptake & release NFkB NF-κB ProInflammatory Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB->ProInflammatory activates transcription IKK IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits Inflammation Inflammation ProInflammatory->Inflammation Drug->IKK inhibits

Generalized Anti-Inflammatory Signaling Pathway.

References

Application Notes and Protocols for In Vitro Skin Permeation Studies with Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a widely used ingredient in cosmetic and pharmaceutical formulations, valued for its emollient and skin-conditioning properties.[1][2] Beyond its textural benefits, Cetyl lactate also functions as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin.[3][4] Understanding the permeation characteristics of this compound and its influence on drug delivery is crucial for the development of effective topical and transdermal therapies.

These application notes provide detailed protocols for conducting in vitro skin permeation studies using Franz diffusion cells to evaluate the effects of this compound. The protocols are designed to be a comprehensive resource for researchers, offering step-by-step guidance on experimental setup, execution, and data analysis.

Mechanism of Action

This compound is a fatty acid ester that is thought to enhance skin permeation by interacting with the lipid components of the stratum corneum.[5] This interaction can lead to a temporary and reversible disruption of the highly organized lipid structure, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of co-administered substances.[5] Additionally, the lactate moiety may contribute to skin hydration and influence ceramide synthesis, further modulating the barrier function.

Data Presentation

Table 1: Comparative Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [6]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic (B10762653) Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate11.251.582.153.24
Ethyl Lactate21.421.892.874.12
Propyl Lactate31.682.353.545.28
Butyl Lactate42.113.124.897.15
Amyl Lactate52.544.016.239.87
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2122.35
Dodecyl Lactate (Lauryl Lactate)126.8711.2317.8928.98
This compound (Estimated) 16 >6.87 >11.23 >17.89 >28.98

Enhancement Ratio (ER) is the ratio of the permeability coefficient of the drug with the enhancer to that without the enhancer.

Table 2: Experimental Parameters from a Representative In Vitro Skin Permeation Study [6]

ParameterValue
Diffusion Cell SystemFranz Diffusion Cell
Diffusion Area2.54 cm²
Skin ModelExcised rat skin (full-thickness)
Receptor Compartment Volume12.0 mL
Receptor SolutionPhosphate Buffer Solution (PBS, pH 7.4)
Temperature37 ± 0.5°C
Stirring Speed600 rpm
Donor FormulationSaturated solution of model drug in propylene (B89431) glycol with 5% (w/v) lactate ester
Sampling Times1, 2, 4, 6, 8, 10, 12, and 24 hours
Analytical MethodHigh-Performance Liquid Chromatography (HPLC)

Experimental Protocols

This section outlines a detailed protocol for an in vitro skin permeation study using a Franz diffusion cell system to assess the effect of this compound as a penetration enhancer.

Materials and Reagents
  • This compound

  • Model drug (e.g., ibuprofen, salicylic acid)

  • Propylene glycol (vehicle)

  • Phosphate buffered saline (PBS), pH 7.4

  • Excised skin (human or animal, e.g., porcine or rat)

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and needles

  • HPLC system for analysis

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Excision, defatting, hydration) setup_franz Franz Cell Assembly (Mount skin, fill receptor, equilibrate temperature) prep_skin->setup_franz prep_receptor Receptor Solution Preparation (PBS, pH 7.4) and Degassing prep_receptor->setup_franz prep_donor Donor Formulation Preparation (API + this compound in vehicle) apply_donor Application of Donor Formulation prep_donor->apply_donor setup_franz->apply_donor sampling Periodic Sampling from Receptor Compartment apply_donor->sampling hplc HPLC Analysis of Samples sampling->hplc data_analysis Data Analysis (Calculate Flux, Kp, ER) hplc->data_analysis results Results Interpretation data_analysis->results G cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_outcome Skin Barrier Function This compound This compound Lipid_Metabolism Lipid Metabolism Alteration This compound->Lipid_Metabolism Disrupts SC lipids Lactate Lactate GPR81 GPR81 (Lactate Receptor) Lactate->GPR81 Binds GPR81->Lipid_Metabolism Ceramide_Synth Ceramide Synthesis ↑ Lipid_Metabolism->Ceramide_Synth Barrier_Proteins Barrier Protein Expression ↑ (e.g., Filaggrin) Lipid_Metabolism->Barrier_Proteins Improved_Barrier Improved Barrier Function Ceramide_Synth->Improved_Barrier Barrier_Proteins->Improved_Barrier Increased_Hydration Increased Hydration Improved_Barrier->Increased_Hydration

References

Application Notes and Protocols: Cetyl Lactate as a Solubilizer for Oil-Soluble Pharmaceutical Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl lactate (B86563), the ester of cetyl alcohol and lactic acid, is a multifunctional excipient increasingly utilized in pharmaceutical formulations.[1][2][3] While traditionally known for its emollient and skin-conditioning properties in topical preparations, its role as an effective solubilizer for poorly water-soluble and oil-soluble active pharmaceutical ingredients (APIs) and additives is gaining significant attention.[4][5] Its non-ionic nature and favorable safety profile make it a valuable tool for formulators seeking to enhance the solubility and bioavailability of challenging drug candidates.[4][6]

These application notes provide a comprehensive overview of the utility of cetyl lactate as a solubilizer, including its physicochemical properties, mechanism of action, and protocols for its evaluation in pharmaceutical formulations.

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is crucial for its effective application in formulation development.

PropertyValueReference
Chemical Name Hexadecyl 2-hydroxypropanoate[2]
CAS Number 35274-05-6[7]
Molecular Formula C₁₉H₃₈O₃[1][7]
Molecular Weight 314.5 g/mol [7]
Appearance White, waxy solid with a faint, fatty, butter-like odor[7]
Solubility Practically insoluble in water; Soluble in organic solvents such as ethanol (B145695) and diethyl ether. Soluble in oil.[1][7]
Melting Point 35-44 °C[4]
LogP (o/w) 6.69[4]
Nature Non-ionic emollient[4][6]

Mechanism of Solubilization

This compound enhances the solubility of oil-soluble pharmaceutical additives through a combination of mechanisms attributed to its amphiphilic nature. As a fatty acid ester, it possesses both a lipophilic long alkyl chain (from cetyl alcohol) and a more hydrophilic headgroup (from lactic acid). This structure allows it to act as a non-ionic surfactant.

The proposed mechanisms of solubilization include:

  • Co-solvency: In lipid-based or organic-rich formulations, the long alkyl chain of this compound interacts favorably with the non-polar regions of the oil-soluble additive and the vehicle, effectively reducing the overall polarity of the solvent system and increasing the drug's solubility.

  • Micellar Solubilization: Although this compound is not a classical surfactant that forms micelles in aqueous solutions due to its very low water solubility, in certain complex formulations like emulsions or microemulsions, it can orient itself at the oil-water interface. This interfacial action can help to disperse and stabilize the oil-soluble drug within the formulation, preventing its precipitation. The lipophilic tail can penetrate the oil phase, while the lactate headgroup orients towards the more polar regions.

  • Hydrogen Bonding: The hydroxyl group in the lactate moiety of this compound can form hydrogen bonds with suitable functional groups on the drug molecule. This interaction can disrupt the crystal lattice of the drug, favoring its dissolution in the formulation. This is a key mechanism for the solubilization of drugs in fatty acids and their esters.

  • Disruption of Stratum Corneum Lipids: In topical applications, this compound acts as a penetration enhancer. It is believed to intercalate into the lipid bilayers of the stratum corneum, disrupting their ordered structure. This fluidization of the skin's barrier lipids not only enhances the permeation of the API but also increases its solubility within the stratum corneum itself, creating a more favorable environment for drug partitioning from the vehicle into the skin.

Diagram: Proposed Mechanism of Solubilization by this compound

G cluster_formulation Formulation Vehicle (Lipid-Based) cluster_mechanism Mechanisms of Action API Oil-Soluble API (Crystalline/Aggregated) Solubilized_API Solubilized API (Molecularly Dispersed) API->Solubilized_API Solubilization Cetyl_Lactate This compound Cetyl_Lactate->Solubilized_API Cosolvency Co-solvency (Lipophilic Interactions) Cetyl_Lactate->Cosolvency Alkyl Chain H_Bonding Hydrogen Bonding (Lactate Moiety) Cetyl_Lactate->H_Bonding Hydroxyl Group Interfacial_Action Interfacial Action (in Emulsions) Cetyl_Lactate->Interfacial_Action Amphiphilic Nature

Caption: Logical relationship of this compound's solubilization mechanisms.

Quantitative Data on Solubility Enhancement

Table 1: Illustrative Solubility of Poorly Soluble APIs in a Topical Vehicle

Active Pharmaceutical Ingredient (API)Vehicle CompositionSolubility (mg/mL) at 25°CFold Increase in Solubility
Ketoconazole Isopropyl Myristate (IPM)1.5-
IPM with 5% w/w this compound4.22.8
IPM with 10% w/w this compound7.85.2
Dexamethasone Mineral Oil0.1-
Mineral Oil with 5% w/w this compound0.44.0
Mineral Oil with 10% w/w this compound0.99.0
Indomethacin (B1671933) Propylene Glycol (PG)10.2-
PG with 3% w/w this compound25.52.5
PG with 5% w/w this compound38.13.7

Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility will vary based on the specific API, vehicle, and experimental conditions.

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of an Oil-Soluble API in a this compound-Containing Vehicle (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method for solubility determination.

Diagram: Experimental Workflow for Solubility Determination

G start Start prep_vehicle Prepare Vehicle (with and without this compound) start->prep_vehicle add_api Add Excess API to Vials prep_vehicle->add_api equilibrate Equilibrate on Shaker (e.g., 24-72h at 25°C) add_api->equilibrate centrifuge Centrifuge to Separate Undissolved API equilibrate->centrifuge sample Sample Supernatant centrifuge->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Objective: To quantify the increase in solubility of a poorly soluble, oil-soluble API in a given vehicle upon the addition of this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Vehicle (e.g., Isopropyl Myristate, Mineral Oil, Propylene Glycol)

  • This compound

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Vehicles:

    • Prepare a control vehicle (without this compound).

    • Prepare test vehicles with varying concentrations of this compound (e.g., 1%, 3%, 5%, 10% w/w) in the control vehicle. Ensure this compound is fully dissolved, warming gently if necessary.

  • Sample Preparation:

    • Into separate labeled vials, add a known volume (e.g., 5 mL) of the control and each test vehicle.

    • Add an excess amount of the API powder to each vial to ensure a saturated solution is formed. The presence of undissolved solid material at the end of the experiment is necessary.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) until equilibrium is reached. This should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the solubility values are consistent.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid API.

    • Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved API.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, UV-Vis).

    • Analyze the diluted samples to determine the concentration of the dissolved API.

  • Data Analysis:

    • Calculate the solubility of the API in each vehicle (in mg/mL) using the measured concentration and the dilution factor.

    • Compare the solubility of the API in the vehicles containing this compound to the control vehicle to determine the fold increase in solubility.

Protocol for In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the procedure for evaluating the effect of this compound on the skin permeation of an oil-soluble API from a topical formulation.

Diagram: Franz Diffusion Cell Experimental Setup

G cluster_setup Experimental Setup franz_cell Donor Chamber (Topical Formulation Applied) Membrane (e.g., Human/Animal Skin) Receptor Chamber (Receptor Fluid) stir_bar Magnetic Stir Bar franz_cell:s->stir_bar Stirring sampling_port Sampling Port franz_cell:e->sampling_port Sample Collection water_jacket Water Jacket (32-37°C) water_jacket->franz_cell:n Temperature Control

Caption: Schematic of a Franz diffusion cell for in vitro skin permeation studies.

Objective: To assess the influence of this compound on the rate and extent of skin penetration of an oil-soluble API.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Topical formulations (with and without this compound)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Water bath/circulator

  • Magnetic stir plate and stir bars

  • Syringes and needles for sampling

  • HPLC for sample analysis

Procedure:

  • Preparation of Skin Membranes:

    • Thaw frozen skin at room temperature.

    • Carefully excise the subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Hydrate the skin sections in receptor fluid for a defined period before mounting.

  • Franz Cell Assembly:

    • Degas the receptor fluid to prevent air bubble formation.

    • Fill the receptor chambers of the Franz cells with the receptor fluid, ensuring no bubbles are trapped beneath the skin.

    • Mount the skin sections between the donor and receptor chambers with the stratum corneum facing the donor compartment.

    • Clamp the chambers together securely.

    • Place the cells in a water bath maintained at a temperature that ensures the skin surface is at 32°C.

    • Start the magnetic stirrers in the receptor chambers.

  • Dosing and Sampling:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation evenly onto the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor fluid via the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) if the concentration in the donor phase is known and constant.

    • Compare the permeation profiles and parameters of the formulations with and without this compound to evaluate its effect as a penetration enhancer.

Conclusion

This compound is a versatile pharmaceutical excipient that can be effectively employed as a solubilizer for oil-soluble drugs and additives, particularly in topical and lipid-based formulations. Its amphiphilic nature allows it to enhance solubility through various mechanisms, including co-solvency and hydrogen bonding. Furthermore, its ability to interact with the stratum corneum makes it a valuable penetration enhancer. The protocols provided herein offer a framework for the systematic evaluation of this compound's performance as a solubilizer and penetration enhancer in pharmaceutical product development. Careful formulation design and rigorous experimental evaluation are key to harnessing the full potential of this excipient.

References

Application Notes and Protocols: Cetyl Lactate in Sustained-Release Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Cetyl lactate (B86563) as a hydrophobic matrix-forming agent for oral sustained-release drug formulations. Due to a lack of extensive published data specifically on Cetyl lactate for this application, the following information is synthesized from studies on chemically related hydrophobic excipients, such as cetyl alcohol, and established principles of sustained-release matrix tablet formulation.

Introduction to this compound in Sustained-Release Formulations

This compound, the ester of cetyl alcohol and lactic acid, is a waxy, solid material with emollient properties.[1] Its hydrophobic nature and low melting point make it a candidate for creating oral sustained-release matrix tablets. In such systems, the drug is homogeneously dispersed within the inert, hydrophobic this compound matrix. The release of the drug is intended to be gradual, governed by the diffusion of the drug through the matrix and/or the slow erosion of the matrix itself in the gastrointestinal tract. This can lead to more stable plasma drug concentrations, reduced dosing frequency, and improved patient compliance.

The primary mechanism of drug release from a hydrophobic matrix like one formed with this compound is typically through diffusion of the drug from the matrix and erosion of the matrix material. For highly water-soluble drugs, the release may be faster as the drug dissolves and diffuses out through the pores and channels within the matrix. For poorly water-soluble drugs, the release is more dependent on the slow erosion of the waxy matrix.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in sustained-release formulations.

PropertyValueReference
Appearance White, waxy solid[2]
Molecular Formula C19H38O3[2]
Molecular Weight 314.5 g/mol [2]
Solubility Practically insoluble in water[2]
Melting Point Approx. 41°C[1]

Hypothetical Formulation of Sustained-Release Matrix Tablets with this compound

The following table presents a hypothetical formulation for a sustained-release tablet using this compound as the matrix-forming agent. The proportions are based on typical concentrations of hydrophobic matrix formers in such formulations.

IngredientFunctionConcentration (% w/w)
Active Pharmaceutical Ingredient (API)Drug20 - 40
This compound Hydrophobic Matrix Former 20 - 50
Microcrystalline CelluloseFiller/Binder10 - 30
LactoseFiller10 - 20
Magnesium StearateLubricant0.5 - 2.0
Colloidal Silicon DioxideGlidant0.25 - 1.0

Experimental Protocols

The following protocols outline the steps for the preparation and evaluation of sustained-release tablets using this compound.

The wet granulation method is a common technique for preparing matrix tablets.

  • Sieving: Pass the API, this compound, and other excipients (except the lubricant and glidant) through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity.

  • Dry Mixing: Blend the sieved powders in a planetary mixer or a similar blender for 15-20 minutes to achieve a homogenous mixture.

  • Granulation: Prepare a binder solution (e.g., isopropyl alcohol). Slowly add the binder solution to the powder blend while mixing continuously until a suitable granular mass is formed.

  • Wet Sieving: Pass the wet mass through a larger mesh sieve (e.g., #12 or #16 mesh) to form granules.

  • Drying: Dry the granules in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved. The melting point of this compound should be considered to avoid softening of the granules.

  • Dry Sieving: Pass the dried granules through a smaller mesh sieve (e.g., #20 mesh) to obtain uniform granule size.

  • Lubrication: Add the lubricant (magnesium stearate) and glidant (colloidal silicon dioxide) to the dried granules and blend for a short period (e.g., 2-5 minutes).

  • Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a tablet compression machine with appropriate tooling.

Before compression, the prepared granules should be evaluated for their physical properties to ensure good flow and compressibility.

ParameterMethodAcceptance Criteria
Angle of Repose Fixed funnel method< 30° (Excellent), 31-35° (Good)
Bulk Density Graduated cylinder methodRecord the value
Tapped Density Tapping apparatusRecord the value
Carr's Index (%) [(Tapped Density - Bulk Density) / Tapped Density] x 1005-15 (Excellent), 12-16 (Good)
Hausner Ratio Tapped Density / Bulk Density< 1.25 (Good)

The compressed tablets should be evaluated for their physicochemical properties.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionUniform color, no cracks or chips
Weight Variation Weigh 20 tablets individuallyUSP/BP standards (typically ±5% for tablets > 324 mg)
Hardness Monsanto or Pfizer hardness tester5-8 kg/cm ² (typical range, may vary)
Friability Roche friabilator< 1%
Thickness Vernier caliperConsistent thickness within a batch
Drug Content Uniformity UV-Vis Spectrophotometry or HPLC90% - 110% of the label claim

The dissolution test is a critical quality control parameter for sustained-release formulations.

  • Apparatus: USP Type II (Paddle) or Type I (Basket) dissolution apparatus.

  • Dissolution Medium: Initially, 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric fluid, followed by a change to phosphate (B84403) buffer (pH 6.8) for the remaining duration to simulate intestinal fluid.

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle/Basket Speed: 50 or 100 rpm.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.

Visualizations

G cluster_matrix This compound Matrix Tablet cluster_gi Gastrointestinal Fluid API Drug (API) GIFluid GI Fluid API->GIFluid Diffusion through pores Matrix This compound Matrix->GIFluid Slow Erosion GIFluid->API Penetration & Dissolution

Caption: Drug release from a this compound matrix involves fluid penetration, drug diffusion, and matrix erosion.

G start Start: API & Excipient Selection preformulation Pre-formulation Studies start->preformulation formulation Tablet Formulation (Wet Granulation) preformulation->formulation pre_compression Pre-Compression Evaluation formulation->pre_compression compression Tablet Compression pre_compression->compression post_compression Post-Compression Evaluation compression->post_compression dissolution In Vitro Dissolution Testing post_compression->dissolution kinetics Release Kinetics Analysis dissolution->kinetics end End: Optimized Formulation kinetics->end

Caption: Workflow for developing and testing this compound sustained-release tablets.

Conclusion

This compound shows potential as a hydrophobic matrix-forming agent for oral sustained-release drug delivery due to its waxy nature and insolubility in water. While specific data on its use in this context is limited, the principles and protocols established for similar lipid-based excipients provide a strong foundation for its investigation. Researchers are encouraged to conduct formulation and process optimization studies, including varying the concentration of this compound and other excipients, to achieve the desired drug release profile. Further in-depth studies are required to fully characterize its performance and establish its utility in commercial sustained-release products.

References

Application Notes and Protocols for Evaluating the Skin Hydration Effects of Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the skin hydration effects of Cetyl lactate (B86563), a versatile emollient and skin conditioning agent.[1][2] This document outlines key in vivo, non-invasive methods to substantiate claims of moisturization and improvements in skin barrier function.

Introduction to Cetyl Lactate and Skin Hydration

This compound, the ester of cetyl alcohol and lactic acid, is utilized in cosmetic and dermatological formulations for its emollient properties, which soften and smooth the skin.[1][2] It is purported to lock in moisture, thereby enhancing skin hydration.[1] The lactic acid component may also offer mild exfoliation, contributing to a brighter complexion.[1] Effective evaluation of these hydrating effects is crucial for product development and claim substantiation. This document details the standardized non-invasive techniques for quantifying changes in skin hydration and barrier function following the application of formulations containing this compound.

Data Presentation: Summarized Quantitative Data

Illustrative Data: The data presented in these tables is hypothetical and intended to illustrate the expected outcomes of the described studies.

Table 1: Corneometry Measurements of Skin Surface Hydration

Time PointBaseline (Arbitrary Units)Placebo (Arbitrary Units)This compound Formulation (Arbitrary Units)% Change from Baseline (this compound)
1 Hour45.2 ± 5.146.1 ± 5.358.7 ± 6.2+29.9%
4 Hours45.2 ± 5.145.8 ± 5.255.3 ± 5.9+22.3%
8 Hours45.2 ± 5.145.5 ± 5.052.1 ± 5.5*+15.3%
24 Hours45.2 ± 5.145.3 ± 4.948.9 ± 5.3+8.2%

*Indicates statistically significant difference from placebo (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Transepidermal Water Loss (TEWL) Measurements

Time PointBaseline (g/m²/h)Placebo (g/m²/h)This compound Formulation (g/m²/h)% Change from Baseline (this compound)
1 Hour12.5 ± 2.312.3 ± 2.19.8 ± 1.9-21.6%
4 Hours12.5 ± 2.312.4 ± 2.210.5 ± 2.0-16.0%
8 Hours12.5 ± 2.312.5 ± 2.311.2 ± 2.1-10.4%
24 Hours12.5 ± 2.312.6 ± 2.412.1 ± 2.2-3.2%

*Indicates statistically significant difference from placebo (p < 0.05). Data are presented as mean ± standard deviation.

Table 3: Confocal Raman Spectroscopy - Stratum Corneum Water Content

Skin DepthBaseline (% Water Content)Placebo (% Water Content)This compound Formulation (% Water Content)
0-5 µm18.2 ± 3.518.5 ± 3.625.8 ± 4.1
5-10 µm25.6 ± 4.125.9 ± 4.332.1 ± 4.9
10-15 µm33.1 ± 4.833.4 ± 5.038.7 ± 5.5*
15-20 µm40.5 ± 5.240.8 ± 5.344.2 ± 5.8

*Indicates statistically significant difference from placebo (p < 0.05) at 4 hours post-application. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to maintain consistent environmental conditions (temperature and humidity) and to allow for subject acclimatization to ensure the reliability of the measurements.

Protocol 1: Evaluation of Skin Surface Hydration using Corneometry

Objective: To measure the capacitance of the skin, which correlates with the hydration level of the stratum corneum, before and after the application of a this compound formulation.

Materials:

  • Corneometer® (e.g., CM 825, Courage+Khazaka)

  • Test formulation containing this compound

  • Placebo formulation (vehicle without this compound)

  • Standardized skin cleansing agents

  • Lint-free wipes

  • Environmental control chamber (20-22°C, 40-60% relative humidity)

Procedure:

  • Subject Selection: Recruit healthy volunteers with normal to dry skin on the test area (e.g., volar forearm). Subjects should refrain from using moisturizers on the test sites for a specified washout period (e.g., 7 days).

  • Acclimatization: Allow subjects to acclimate to the controlled environmental conditions for at least 30 minutes prior to any measurements.

  • Test Site Demarcation: Mark out test sites (e.g., 2x2 cm squares) on the volar forearms for the application of the this compound formulation, placebo, and an untreated control.

  • Baseline Measurement: Take baseline Corneometry readings at each test site. The probe is pressed gently onto the skin, and the measurement is recorded in arbitrary units (A.U.). Take at least three readings per site and calculate the average.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and the placebo to their respective test sites. The control site remains untreated.

  • Post-Application Measurements: Take Corneometry readings at specified time points (e.g., 1, 4, 8, and 24 hours) after product application.

  • Data Analysis: Calculate the mean and standard deviation of the Corneometry readings for each test site at each time point. Compare the changes from baseline between the this compound-treated site, the placebo site, and the untreated control site using appropriate statistical tests.

G Corneometry Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Subject Selection Subject Selection Acclimatization Acclimatization Subject Selection->Acclimatization Site Demarcation Site Demarcation Acclimatization->Site Demarcation Baseline Measurement Baseline Measurement Site Demarcation->Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis

Corneometry Experimental Workflow
Protocol 2: Assessment of Skin Barrier Function via Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier integrity before and after the application of a this compound formulation.

Materials:

  • Tewameter® (e.g., TM 300, Courage+Khazaka) or similar open-chamber device

  • Test formulation containing this compound

  • Placebo formulation

  • Standardized skin cleansing agents

  • Lint-free wipes

  • Environmental control chamber (draft-free, 20-22°C, 40-60% relative humidity)

Procedure:

  • Subject Selection and Acclimatization: Follow the same procedure as in Protocol 1.

  • Test Site Demarcation: Follow the same procedure as in Protocol 1.

  • Baseline Measurement: Take baseline TEWL measurements at each test site. The probe is held gently on the skin surface until a stable reading is obtained. The measurement is recorded in g/m²/h.

  • Product Application: Apply a standardized amount of the test and placebo formulations to the designated sites.

  • Post-Application Measurements: Record TEWL at specified intervals post-application.

  • Data Analysis: Analyze the mean TEWL values and their changes from baseline for all test sites. A decrease in TEWL suggests an improvement in skin barrier function.

G TEWL Measurement Logic This compound Application This compound Application Improved Barrier Function Improved Barrier Function This compound Application->Improved Barrier Function leads to Reduced TEWL Reduced TEWL Improved Barrier Function->Reduced TEWL results in

Logical Relationship in TEWL Assessment
Protocol 3: In-depth Skin Hydration Profile using Confocal Raman Spectroscopy

Objective: To non-invasively measure the water content at different depths within the stratum corneum and epidermis to understand the hydrating effect of this compound beyond the surface.

Materials:

  • Confocal Raman Spectrometer (e.g., Model 3510 SCA, RiverD International)

  • Test formulation containing this compound

  • Placebo formulation

  • Standardized skin cleansing agents

  • Lint-free wipes

  • Environmental control chamber

Procedure:

  • Subject Selection and Acclimatization: Follow the same procedure as in Protocol 1.

  • Test Site Demarcation: Follow the same procedure as in Protocol 1.

  • Baseline Measurement: Obtain baseline Raman spectra from the skin surface down to a specified depth (e.g., 20-30 µm) in increments (e.g., 2 µm). The water content is determined by analyzing the O-H stretching vibration band in the Raman spectrum.

  • Product Application: Apply the test and placebo formulations.

  • Post-Application Measurements: Repeat the Raman spectroscopic measurements at desired time points after application.

  • Data Analysis: Quantify the water content as a function of depth for each test site and time point. Compare the depth profiles of water content for the this compound-treated site with the placebo and control sites.

G Confocal Raman Spectroscopy Workflow Start Start Baseline Scan Baseline Raman Scan Depth Profile of Water Content Start->Baseline Scan Apply Product Product Application This compound & Placebo Baseline Scan->Apply Product Post-Application Scan Post-Application Scan Depth Profile of Water Content Apply Product->Post-Application Scan Analyze Data Data Analysis Compare Depth Profiles Post-Application Scan->Analyze Data End End Analyze Data->End

Confocal Raman Spectroscopy Workflow

Conclusion

The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of the skin hydration effects of this compound. By employing a combination of Corneometry, TEWL measurements, and Confocal Raman Spectroscopy, researchers can obtain a multi-faceted understanding of its efficacy, from surface hydration and barrier function to in-depth moisture retention. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for product development and the substantiation of marketing claims in the cosmetic and pharmaceutical industries.

References

Application Notes and Protocols for the Use of Cetyl Lactate in Developing Printable Monomers for 3D Printing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on existing research on similar short-chain lactate (B86563) esters and fatty acid esters for 3D printing. As of the current literature, the direct use of Cetyl Lactate as a printable monomer for 3D printing has not been extensively documented. Therefore, the protocols and data presented are hypothetical and intended to serve as a foundational guide for research and development in this novel area.

Introduction

The field of additive manufacturing, particularly vat photopolymerization 3D printing, is continually seeking sustainable and functional materials. Bio-based monomers are at the forefront of this development, offering the potential for reduced environmental impact and unique material properties. Lactate esters, derived from renewable lactic acid, have emerged as promising candidates for creating printable and recyclable polymers.[1] Research has demonstrated the successful synthesis and application of short-chain lactate ester methacrylates (e.g., methyl, ethyl, and butyl lactate) in Digital Light Processing (DLP) 3D printing.[1] These monomers are synthesized through green chemistry principles, such as solvent-free reactions and the use of reusable catalysts.[1]

This document outlines a hypothetical application of This compound , a long-chain fatty acid ester, in the development of printable monomers for 3D printing. This compound is a non-toxic, waxy solid at room temperature, commonly used as an emollient in the cosmetics industry.[2][3] Its long cetyl (C16) chain is anticipated to impart unique properties to the resulting polymer, such as increased hydrophobicity, flexibility, and a lower glass transition temperature compared to its short-chain counterparts. The introduction of a polymerizable group, such as a methacrylate, onto the this compound backbone would transform it into a printable monomer, herein referred to as this compound Methacrylate (CLMA). This novel monomer could be utilized as a primary monomer or as a reactive diluent to tailor the properties of existing 3D printing resins.

Hypothetical Experimental Protocols

The following protocols are adapted from established methods for the synthesis of other lactate ester methacrylates.[1]

1. Synthesis of this compound Methacrylate (CLMA)

This protocol describes a solvent-free, one-pot synthesis of this compound Methacrylate (CLMA) from this compound and methacrylic anhydride (B1165640), using a reusable solid acid catalyst.

  • Materials:

    • This compound (C19H38O3)

    • Methacrylic anhydride

    • Amberlyst 15 (ion exchange resin, catalyst)

    • Sodium bicarbonate (NaHCO3) solution (5% w/v)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO4)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating mantle

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • To a round-bottom flask, add this compound and Amberlyst 15 catalyst.

    • Begin stirring the mixture and heat to 70°C.

    • Slowly add methacrylic anhydride to the reaction mixture.

    • Allow the reaction to proceed at 70°C for 2-4 hours, monitoring the conversion by TLC or 1H-NMR.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter to remove the Amberlyst 15 catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

    • Transfer the crude product to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove any remaining volatile components under reduced pressure using a rotary evaporator to yield the final product, this compound Methacrylate (CLMA).

2. Formulation of a 3D Printable Resin with CLMA

This protocol outlines the formulation of a hypothetical photocurable resin for DLP 3D printing using the synthesized CLMA.

  • Components:

    • This compound Methacrylate (CLMA) - Monomer/Reactive Diluent

    • Poly(ethylene glycol) diacrylate (PEGDA) - Crosslinker

    • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) - Photoinitiator

  • Procedure:

    • In a light-protected container, combine the desired amounts of CLMA and PEGDA.

    • Gently heat the mixture to approximately 40-50°C to ensure the homogeneity of the waxy CLMA.

    • Add the photoinitiator (BAPO) to the mixture.

    • Stir the formulation in the dark until the photoinitiator is completely dissolved and the resin is homogeneous.

    • Allow the resin to cool to room temperature and degas to remove any entrapped air bubbles.

3. 3D Printing and Post-Curing

This protocol describes the printing of the formulated resin using a DLP 3D printer.

  • Equipment:

    • DLP 3D Printer (e.g., 405 nm LED light source)

    • UV curing chamber

    • Isopropyl alcohol (IPA)

  • Procedure:

    • Pour the formulated resin into the vat of the DLP 3D printer.

    • Set the printing parameters, such as layer thickness (e.g., 50-100 µm) and exposure time. The optimal exposure time will need to be determined experimentally.

    • Initiate the printing process.

    • Once printing is complete, carefully remove the printed object from the build platform.

    • Wash the object in isopropyl alcohol to remove any uncured resin.

    • Post-cure the object in a UV curing chamber for a specified duration to ensure complete polymerization and enhance mechanical properties.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for the synthesis of CLMA and the properties of the resulting 3D printed material. These values are estimations based on the properties of similar long-chain esters and are intended for illustrative purposes.

Table 1: Hypothetical Synthesis of this compound Methacrylate (CLMA)

ReactantMolar RatioReaction Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
This compound170385
Methacrylic Anhydride1.2703-
Amberlyst 1510 wt%703-

Table 2: Hypothetical Formulation of a 3D Printable Resin

ComponentRoleHypothetical wt%
This compound Methacrylate (CLMA)Monomer/Reactive Diluent40
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)Crosslinker59
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)Photoinitiator1

Table 3: Hypothetical Properties of the 3D Printed Polymer

PropertyHypothetical Value
Tensile Strength (MPa)15 - 25
Young's Modulus (MPa)200 - 400
Elongation at Break (%)30 - 50
Glass Transition Temp. (Tg, °C)10 - 20

Visualizations

Synthesis_of_CLMA cetyl_lactate This compound reaction Reaction (70°C, 3h) cetyl_lactate->reaction meth_anhydride Methacrylic Anhydride meth_anhydride->reaction catalyst Amberlyst 15 (Catalyst) catalyst->reaction clma This compound Methacrylate (CLMA) reaction->clma

Caption: Synthesis of this compound Methacrylate (CLMA).

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_formulation Resin Formulation cluster_printing 3D Printing & Post-Processing cluster_characterization Polymer Characterization synthesis Synthesis of CLMA purification Purification synthesis->purification characterization_monomer Monomer Characterization (NMR, FTIR) purification->characterization_monomer formulation Resin Formulation (CLMA, Crosslinker, Photoinitiator) characterization_monomer->formulation printing DLP 3D Printing formulation->printing washing Washing (IPA) printing->washing post_curing UV Post-Curing washing->post_curing characterization_polymer Polymer Characterization (DMA, TGA) post_curing->characterization_polymer

Caption: Experimental workflow for developing and testing CLMA-based 3D printing resins.

References

Application Notes & Protocols: Cetyl Lactate in Hair Conditioning Formulations for Improved Texture

Author: BenchChem Technical Support Team. Date: December 2025

Here are the Application Notes and Protocols for "Cetyl lactate (B86563) in hair conditioning formulations for improved texture."

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cetyl lactate, the ester of cetyl alcohol and lactic acid, is a multifunctional ingredient in the cosmetic industry, valued for its emollient and conditioning properties. In hair care, it is utilized to enhance the texture of formulations and improve the sensory characteristics of hair. These application notes provide a comprehensive overview of the utility of this compound in hair conditioning formulations for improving hair texture, along with detailed protocols for its evaluation.

This compound is a waxy solid at room temperature and contributes to the viscosity and feel of a conditioner. Its proposed mechanism of action involves deposition onto the hair cuticle, where it acts as a lubricant, reducing friction between hair fibers and imparting a smoother, softer feel. This leads to improved combability, reduced frizz, and enhanced shine.

2. Mechanism of Action

This compound is believed to improve hair texture through a surface-level interaction with the hair cuticle. The long carbon chain of the cetyl group provides hydrophobicity, which allows it to adsorb onto the lipid layers of the cuticle. The lactate portion, being more polar, can interact with water molecules, contributing to a moisturizing effect. This dual nature allows this compound to form a thin, lubricating film on the hair shaft.

cluster_0 Hair Conditioner Formulation cluster_1 Hair Fiber cluster_2 Improved Hair Texture CetylLactate This compound Adsorption Formation of a Conditioning Film CetylLactate->Adsorption Adsorption CationicSurfactant Cationic Surfactant Cuticle Negatively Charged Hair Cuticle CationicSurfactant->Cuticle Electrostatic Interaction FattyAlcohol Fatty Alcohol AqueousPhase Aqueous Phase Cuticle->Adsorption ReducedFriction Reduced Friction Adsorption->ReducedFriction IncreasedSoftness Increased Softness Adsorption->IncreasedSoftness ImprovedCombability Improved Combability Adsorption->ImprovedCombability

Caption: Proposed mechanism of this compound on the hair fiber.

3. Data Presentation: Efficacy of this compound

The following tables present hypothetical quantitative data from a study designed to evaluate the efficacy of a hair conditioner containing 2% this compound compared to a base conditioner formulation (control).

Table 1: Instrumental Analysis of Hair Tress Combing Force

FormulationMean Peak Combing Force (gf)Standard Deviation% Reduction in Combing Force
Base Conditioner (Control)85.25.4N/A
2% this compound Conditioner58.94.830.9%

Table 2: Instrumental Analysis of Hair Frizz (Image Analysis)

FormulationMean Frizz Area (pixels)Standard Deviation% Reduction in Frizz
Base Conditioner (Control)12,450980N/A
2% this compound Conditioner8,71575030.0%

Table 3: Sensory Panel Evaluation of Hair Attributes (Mean Scores on a 10-point scale)

AttributeBase Conditioner (Control)2% this compound Conditioner
Softness5.28.5
Smoothness5.58.8
Ease of Wet Combing4.88.2
Ease of Dry Combing5.18.6
Frizz Control4.57.9
Overall Appearance5.88.9

4. Experimental Protocols

The following protocols describe the preparation of the conditioning formulations and the methods used for their evaluation.

4.1. Formulation Protocol

This protocol describes the preparation of a base hair conditioner and a formulation containing this compound.

Table 4: Hair Conditioner Formulations

INCI NameFunctionBase Conditioner (% w/w)2% this compound Conditioner (% w/w)
Phase A (Water Phase)
Deionized WaterSolventq.s. to 100q.s. to 100
GlycerinHumectant3.003.00
Disodium EDTAChelating Agent0.100.10
Phase B (Oil Phase)
Cetearyl AlcoholThickener, Emollient5.005.00
Behentrimonium ChlorideConditioning Agent2.002.00
This compoundEmollient, Conditioning Agent-2.00
Phase C (Cool Down Phase)
Phenoxyethanol (and) EthylhexylglycerinPreservative1.001.00
FragranceFragrance0.500.50
Citric AcidpH Adjusterto pH 4.0-4.5to pH 4.0-4.5

Procedure:

  • In a main vessel, combine the ingredients of Phase A and heat to 75°C with gentle mixing.

  • In a separate vessel, combine the ingredients of Phase B and heat to 75°C with mixing until all solids are melted and the phase is uniform.

  • Add Phase B to Phase A with homogenization for 3-5 minutes.

  • Begin cooling the emulsion while continuing to mix.

  • At 40°C, add the ingredients of Phase C individually, mixing well after each addition.

  • Adjust the final pH to 4.0-4.5 with citric acid.

  • Continue mixing until the conditioner is smooth and uniform.

4.2. Instrumental Combing Force Protocol

This protocol measures the force required to comb through a standardized hair tress, indicating the conditioning performance of a treatment.

Equipment:

  • Texture Analyzer with a hair combing rig

  • Standard human hair tresses (e.g., 2.5 g, 20 cm)

  • Controlled temperature and humidity chamber

Procedure:

  • Wash a set of hair tresses with a clarifying shampoo and allow them to air dry.

  • Mount a dry tress in the texture analyzer and perform a baseline combing force measurement.

  • Treat the tress with a specified amount of the conditioner (e.g., 0.5 g) for a set time (e.g., 1 minute).

  • Rinse the tress thoroughly with deionized water at a controlled temperature.

  • Gently remove excess water and allow the tress to equilibrate in the controlled chamber.

  • Mount the treated tress in the texture analyzer and perform the combing force measurement.

  • Repeat for a statistically significant number of tresses for each formulation.

  • Calculate the percentage reduction in combing force compared to the baseline.

4.3. Sensory Evaluation Protocol

This protocol outlines the procedure for a trained sensory panel to evaluate the textural properties of hair treated with the conditioner formulations.

Panelists:

  • A panel of 10-12 trained members with experience in evaluating hair care products.

Procedure:

  • Prepare standardized hair tresses by washing with a clarifying shampoo.

  • Treat the tresses with the control and test formulations according to a standardized protocol (as in 4.2).

  • Present the treated tresses to the panelists in a blinded and randomized order.

  • Panelists will evaluate each tress for the attributes listed in Table 3 on a 10-point scale (1 = poor, 10 = excellent).

  • Collect and analyze the data statistically to determine significant differences between the formulations.

5. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comprehensive evaluation of a hair conditioner containing this compound.

Formulation Formulation Preparation (Base vs. This compound) TressPrep Hair Tress Preparation (Washing and Drying) Formulation->TressPrep Treatment Tress Treatment (Application and Rinsing) TressPrep->Treatment Instrumental Instrumental Analysis Treatment->Instrumental Sensory Sensory Evaluation Treatment->Sensory Combing Combing Force Measurement Instrumental->Combing Frizz Frizz Analysis Instrumental->Frizz Panel Trained Panel Assessment Sensory->Panel Data Data Analysis and Comparison Combing->Data Frizz->Data Panel->Data Conclusion Conclusion on Efficacy Data->Conclusion

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phase Separation in Cetyl Lactate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address phase separation in emulsions containing Cetyl lactate (B86563).

Quick Navigation

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Frequently Asked Questions (FAQs)

A collection of common questions regarding the use of Cetyl lactate in emulsion formulations.

1. What is this compound and what is its primary role in an emulsion?

This compound is an ester of cetyl alcohol and lactic acid.[1] In emulsions, it primarily functions as a nonionic emollient, skin-conditioning agent, and contributes to the overall texture and feel of the product.[1][2] It imparts a smooth, silky feel to the skin and can help reduce the greasy texture of other oily components.[1][2] While it can contribute to the stability of an emulsion, it is not an emulsifier itself.[3]

2. What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?

The exact required HLB for this compound is not widely published. However, as it is an ester of cetyl alcohol, the required HLB of cetyl alcohol can be used as a strong starting point for calculations. The required HLB for cetyl alcohol in an oil-in-water (O/W) emulsion is approximately 15.5. When formulating, it is crucial to calculate the required HLB for the entire oil phase, which includes this compound and any other oils, waxes, or esters.

3. What are the typical usage levels for this compound in an emulsion?

According to the Cosmetic Ingredient Review (CIR), esters of lactic acid, including this compound, are considered safe for use in cosmetic products at concentrations of 10% or less.[4] One example formulation in a patent shows this compound used at a concentration of 0.50%.[5] The optimal concentration will depend on the desired sensory properties and the overall composition of your emulsion.

4. Can a high concentration of this compound cause emulsion instability?

Yes, a high concentration of any oil-phase ingredient, including the waxy emollient this compound, can lead to instability if the emulsifier system is not robust enough to support it.[6] An excessive oil phase can increase the likelihood of droplet coalescence, leading to phase separation.[7] If you are using a high concentration of this compound, you may need to increase the concentration of your emulsifier(s) or add stabilizers.

5. What are the common signs of instability in a this compound emulsion?

Common signs of instability to watch for include:

  • Creaming: Formation of a concentrated layer of the oil phase at the top of the emulsion.

  • Coalescence: Irreversible merging of oil droplets, leading to larger droplets and eventually a separate oil layer.[8]

  • Flocculation: Clumping of oil droplets without merging.

  • Breaking: Complete separation of the oil and water phases.[9]

  • Grainy or waxy texture: This can occur if the waxy components, like this compound, are not properly melted and incorporated during the emulsification process.[7][10]

6. Are there any known incompatibilities with this compound?

This compound is generally compatible with a wide range of cosmetic ingredients.[3] However, as with any formulation, it is important to consider the overall composition. For instance, high levels of electrolytes can sometimes destabilize an emulsion by interacting with ionic emulsifiers.[6] Always conduct stability testing on your final formulation.

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound emulsions.

Visual Guide to Emulsion Instability

G Visual Identification of Emulsion Instability cluster_creaming Creaming cluster_coalescence Coalescence cluster_breaking Breaking cluster_flocculation Flocculation creaming_img creaming_desc Concentrated oil layer at the top. Reversible by shaking. coalescence_img coalescence_desc Visible oil droplets merging. Irreversible. breaking_img breaking_desc Complete separation of oil and water. Irreversible. flocculation_img flocculation_desc Clumping of droplets. Reversible by shaking.

Caption: Common types of emulsion instability.

Troubleshooting Workflow

If you are experiencing phase separation, follow this logical workflow to identify and address the root cause.

G start Phase Separation Observed q1 Is the separation a thin layer of oil on top (creaming)? start->q1 a1_yes Increase Viscosity of Continuous Phase (Add gums like Xanthan Gum) OR Reduce Droplet Size (Increase homogenization speed/time) q1->a1_yes Yes q2 Are oil droplets merging and is there a distinct oil layer (coalescence/breaking)? q1->q2 No end Stable Emulsion a1_yes->end a2_yes Review Emulsifier System q2->a2_yes Yes q3 Is the emulsion grainy or waxy? q2->q3 No review_emulsifier Check HLB Calculation - Is the emulsifier HLB correct for the oil phase? Increase Emulsifier Concentration - Is there enough emulsifier for the oil load? Add a Co-emulsifier/Stabilizer - e.g., Cetearyl Alcohol, Glyceryl Stearate a2_yes->review_emulsifier a3_yes Review Processing Parameters (Ensure oil and water phases are heated sufficiently above the melting point of this compound and other waxes before emulsification) q3->a3_yes Yes q4 Did separation occur after adding a new ingredient (e.g., active, electrolyte)? q3->q4 No a3_yes->end a4_yes Check for Ingredient Incompatibility (Test the effect of the new ingredient on a stable base emulsion) q4->a4_yes Yes q4->end No a4_yes->end review_emulsifier->end

Caption: Troubleshooting decision tree for phase separation.

Experimental Protocols

Detailed methodologies for key experiments to assess and improve the stability of your this compound emulsions.

Protocol 1: Determining the Required HLB of the Oil Phase

This experiment helps you find the optimal HLB for your specific oil phase containing this compound.

G cluster_prep Preparation cluster_emulsify Emulsification cluster_eval Evaluation p1 Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 16 in increments of 1). p2 For each HLB value, prepare a small batch of your emulsion, keeping all other ingredient concentrations constant. p1->p2 e1 Heat the oil phase (including this compound and emulsifier blend) and water phase separately to 75-80°C. p2->e1 e2 Add the oil phase to the water phase with high-shear homogenization for a set time (e.g., 5 minutes at 10,000 rpm). e1->e2 e3 Cool the emulsion while stirring gently. e2->e3 ev1 Visually inspect the emulsions immediately after preparation and after 24 hours for any signs of phase separation. e3->ev1 ev2 The emulsion with the highest stability (least separation) corresponds to the optimal HLB for your oil phase. ev1->ev2

Caption: Workflow for determining the required HLB.

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of your final emulsion formulation.

1. Sample Preparation:

  • Prepare a sufficient quantity of your final emulsion formulation.

  • Divide the sample into at least four containers, ensuring they are appropriate for the testing conditions.

2. Testing Conditions:

Test ConditionTemperatureDurationEvaluation Points
Accelerated 45°C3 Months2, 4, 8, 12 weeks
Room Temperature 25°C1 Year1, 3, 6, 9, 12 months
Cold Temperature 4°C3 Months1, 2, 3 months
Freeze-Thaw Cycling -10°C for 24h, then 25°C for 24h3-5 CyclesAfter each cycle

3. Evaluation Parameters: At each evaluation point, assess the following for all samples and compare them to a control sample stored at room temperature:

  • Appearance: Color, clarity, and signs of separation.

  • Odor: Any changes from the initial fragrance.

  • pH: Measure and record any drift.

  • Viscosity: Use a viscometer to quantify changes in thickness.

  • Microscopic Analysis: Observe droplet size and distribution.

4. Centrifugation Test: This is a quick method to assess creaming potential.

  • Heat a sample of the emulsion to 50°C.

  • Centrifuge at 3000 rpm for 30 minutes.

  • Inspect for any visible separation or creaming.

Data Presentation: Example Stability Assessment
ParameterInitial (T=0)4 Weeks @ 45°C8 Weeks @ 45°C12 Weeks @ 45°C3 Freeze-Thaw Cycles
Appearance Homogeneous, whiteNo changeSlight creamingVisible oil layerGrainy texture
pH 5.55.35.14.95.4
Viscosity (cps) 10,0009,5008,2006,50011,500
Droplet Size (µm) 2-52-75-15>20Clumping observed
Centrifugation No separationNo separation2mm cream layer5mm oil layerPhase separation
Result PassPassObservationFail Fail

This structured approach to troubleshooting and testing will enable you to systematically address and resolve issues with phase separation in your this compound emulsions, leading to the development of stable and effective products.

References

Technical Support Center: Overcoming Solubility Challenges of Cetyl Lactate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Cetyl lactate (B86563) in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Cetyl lactate in water and common organic solvents?

This compound is a white, waxy solid that is practically insoluble in water.[1][2] However, it demonstrates good solubility in various organic solvents.

Table 1: Solubility Profile of this compound

SolventSolubilityReference
WaterPractically Insoluble[1][2]
EthanolSoluble[1][2]
Diethyl EtherSoluble[1]
Propylene (B89431) GlycolSoluble[3]

Q2: Why does my this compound precipitate when I add it to my aqueous formulation?

Precipitation of this compound upon addition to an aqueous medium is expected due to its lipophilic nature and very low water solubility. This occurs because the water molecules cannot effectively solvate the long hydrocarbon chain of the cetyl group.

Q3: What are the primary strategies to improve the solubility of this compound in aqueous solutions?

Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is soluble.

  • Surfactant Solubilization: Using surfactants to form micelles that can encapsulate the lipophilic this compound molecules.

  • Nanoemulsions: Creating a stable oil-in-water nano-sized emulsion where this compound is dissolved in the oil phase.

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core to form a nanoparticulate dispersion in water.

Troubleshooting Guides

Issue 1: this compound precipitates out of a co-solvent/water mixture.

Possible Causes:

  • Insufficient Co-solvent Concentration: The percentage of the organic co-solvent may be too low to maintain the solubility of this compound.

  • Temperature Effects: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

  • Incorrect Co-solvent Selection: The chosen co-solvent may not have sufficient solubilizing power for the desired concentration of this compound.

Troubleshooting Steps:

  • Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent (e.g., ethanol, propylene glycol) in your aqueous solution.

  • Optimize Temperature: Conduct your experiments at a controlled and slightly elevated temperature, if permissible for your application, to enhance solubility.

  • Evaluate Different Co-solvents: Test alternative or a combination of co-solvents. Propylene glycol, for instance, is a known solvent for this compound.[3]

  • pH Adjustment: Although less likely to have a major impact on the non-ionizable this compound, ensure the pH of your aqueous phase is not causing any unforeseen interactions with other formulation components.

Troubleshooting workflow for co-solvent systems.
Issue 2: The formulation containing this compound and a surfactant is cloudy or shows phase separation.

Possible Causes:

  • Surfactant Concentration Below Critical Micelle Concentration (CMC): Micelles, which are necessary to solubilize this compound, only form above the CMC.

  • Inappropriate Surfactant (HLB Value): The Hydrophilic-Lipophilic Balance (HLB) of the surfactant may not be suitable for creating a stable dispersion of this compound in water. For an oil-in-water emulsion, a higher HLB value (typically 8-18) is required.

  • Insufficient Surfactant to this compound Ratio: The amount of surfactant may be inadequate to effectively encapsulate the amount of this compound present.

Troubleshooting Steps:

  • Increase Surfactant Concentration: Ensure your surfactant concentration is above its known CMC. Refer to the table below for common surfactant CMCs.

  • Select an Appropriate Surfactant: Choose a surfactant with a suitable HLB value. A blend of surfactants can also be used to achieve a desired HLB.

  • Optimize the Surfactant to this compound Ratio: Experiment with different ratios to find the optimal concentration for solubilization.

  • Apply Energy: Use techniques like sonication or high-shear mixing to aid in the formation of a stable dispersion.

Table 2: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantCMC (mM in water at 25°C)Type
Sodium Dodecyl Sulfate (SDS)8.2Anionic
Cetyltrimethylammonium Bromide (CTAB)0.92Cationic
Polysorbate 20 (Tween® 20)0.059Non-ionic
Polysorbate 80 (Tween® 80)0.012Non-ionic

Note: CMC values can be influenced by temperature and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization

This protocol describes a general method for creating an oil-in-water nanoemulsion to disperse this compound in an aqueous phase.

Materials:

  • This compound

  • A suitable oil (e.g., medium-chain triglycerides, isopropyl myristate)

  • A high HLB surfactant (e.g., Polysorbate 80)

  • A co-surfactant (e.g., Transcutol®, Propylene Glycol)

  • Purified water

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve the desired amount of this compound in the selected oil.

    • Gently heat the mixture (e.g., to 40-60°C) to ensure complete dissolution.

    • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Heat the purified water to the same temperature as the oil phase.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • The number of passes and the pressure will need to be optimized for the specific formulation. A starting point could be 3-5 passes at 500-1500 bar.

    • Cool the resulting nanoemulsion to room temperature.

  • Characterization:

    • Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to assess its quality and stability.

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process A Dissolve this compound in oil B Add Surfactant & Co-surfactant A->B D Combine Phases to form Pre-emulsion B->D C Heat Purified Water C->D E High-Pressure Homogenization D->E F Cool to Room Temperature E->F G G F->G Final Nanoemulsion

Workflow for Nanoemulsion Preparation.
Protocol 2: Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol outlines a common method for producing SLNs to encapsulate this compound for dispersion in aqueous media.

Materials:

  • This compound

  • A solid lipid with a melting point above 40°C (e.g., glyceryl behenate, cetyl palmitate)

  • A surfactant (e.g., Poloxamer 188, Polysorbate 80)

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator (optional)

Methodology:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse or dissolve the this compound in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a hot oil-in-water emulsion.

  • Homogenization and Nanoparticle Formation:

    • The hot pre-emulsion can be further processed using a high-pressure homogenizer (as in Protocol 1) or subjected to ultrasonication to reduce the particle size.

    • Alternatively, continue high-shear homogenization while allowing the mixture to cool down.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath under gentle stirring. The lipid will solidify, leading to the formation of SLNs.

  • Characterization:

    • Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

G A Melt Solid Lipid & Disperse this compound C Create Hot Pre-emulsion (High-Shear Homogenization) A->C B Heat Aqueous Surfactant Solution B->C D Particle Size Reduction (e.g., Ultrasonication) C->D E Cool in Ice Bath to form SLNs D->E F Characterize SLNs E->F

Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

References

Technical Support Center: Refining the Direct Esterification Synthesis of Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cetyl Lactate (B86563) via direct esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the direct esterification of cetyl lactate?

The direct esterification synthesis of this compound is a type of Fischer-Speier esterification.[1] In this reaction, a carboxylic acid (lactic acid) reacts with an alcohol (cetyl alcohol) in the presence of an acid catalyst.[1][2][3] The reaction is reversible, and the primary byproduct is water.[3][4]

Q2: What are the typical reactants and catalysts used in this synthesis?

  • Reactants : Lactic acid and cetyl alcohol are the primary reactants.[5]

  • Catalysts : Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Lewis acids can also be employed.[1]

Q3: What are the general reaction conditions for this synthesis?

The reaction is typically carried out by refluxing the mixture of lactic acid, cetyl alcohol, and an acid catalyst.[1] Reaction times can vary from 1 to 10 hours, with temperatures generally ranging between 60–110 °C.[1] Often, the alcohol can be used in excess to also function as the solvent.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound formed and the remaining reactants.[6][7] Another approach is to monitor the consumption of lactic acid using methods like in situ quantitative proton nuclear magnetic resonance (¹H NMR) spectroscopy or titration.[8]

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction yields are consistently low, or no this compound is formed.

Possible Cause Troubleshooting Action Explanation
Reaction Equilibrium Drive the reaction forward by either using a large excess of cetyl alcohol or by removing water as it is formed.[4][9]Fischer esterification is a reversible reaction. According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (cetyl alcohol) will shift the equilibrium towards the formation of the ester.[2][9]
Presence of Water Ensure all reactants and glassware are anhydrous. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water.[4]Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis of the ester), thus reducing the yield.[4][10]
Insufficient Catalyst Ensure the correct amount of acid catalyst is used.The acid catalyst protonates the carbonyl oxygen of the lactic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cetyl alcohol, thereby increasing the reaction rate.
Low Reaction Temperature Increase the reaction temperature to achieve a gentle reflux.Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions.[]
Product Loss During Workup Optimize the purification process. Ensure complete extraction and minimize losses during transfers and washing steps.Significant amounts of product can be lost during the workup and purification stages.[9]
Product Purity Issues

Issue: The final product is impure, containing unreacted starting materials or side products.

Possible Cause Troubleshooting Action Explanation
Unreacted Lactic Acid During workup, wash the organic layer with a saturated sodium bicarbonate solution.Sodium bicarbonate will neutralize and remove the acidic unreacted lactic acid.
Unreacted Cetyl Alcohol Utilize purification techniques like distillation or column chromatography.These techniques can separate the desired this compound from the unreacted cetyl alcohol based on differences in their physical properties.[12]
Side Reactions Use milder reaction conditions, such as lower temperatures or a less harsh acid catalyst.Harsh acidic conditions and high temperatures can promote side reactions.[1] Lactic acid can undergo self-esterification to form oligomers.[10]

Experimental Protocols

General Protocol for Direct Esterification of this compound
  • Setup : Assemble a reflux apparatus, including a round-bottom flask, condenser, and a heating mantle. A Dean-Stark trap can be included to remove water.

  • Reactants : In the round-bottom flask, combine cetyl alcohol and lactic acid. A common starting point is to use a molar excess of cetyl alcohol (e.g., a 1.2:1 to 3:1 molar ratio of cetyl alcohol to lactic acid).

  • Catalyst : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol% relative to the limiting reactant).

  • Reaction : Heat the mixture to reflux and maintain it for several hours (e.g., 2-8 hours). Monitor the reaction progress using a suitable analytical technique.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification : Purify the crude this compound by vacuum distillation or column chromatography to remove unreacted cetyl alcohol and other impurities.[12]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Esterification Yield (Illustrative Data)

Molar Ratio (Cetyl Alcohol : Lactic Acid)Catalyst (p-TsOH, mol%)Temperature (°C)Reaction Time (h)Yield (%)
1:12100465
2:12100485
3:12100492

Note: This table presents illustrative data based on general principles of Fischer esterification to demonstrate the expected trend. Actual results may vary.

Table 2: Comparison of Different Acid Catalysts (Illustrative Data)

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid1100390
p-Toluenesulfonic Acid2100492
Amberlyst-1510 (w/w)100688

Note: This table provides a qualitative comparison. The effectiveness of a catalyst can depend on various factors.

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Cetyl Alcohol + Lactic Acid Reflux Reflux (e.g., 100°C, 4h) Reactants->Reflux Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reflux Extraction Extraction with Organic Solvent Reflux->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Distillation Vacuum Distillation Drying->Distillation FinalProduct Pure Cetyl Lactate Distillation->FinalProduct

Caption: Experimental workflow for the direct esterification of this compound.

Troubleshooting_Tree Start Low Yield in This compound Synthesis Q_Water Was water effectively removed during reaction? Start->Q_Water Sol_Water_Yes Check Reactant Ratio Q_Water->Sol_Water_Yes Yes Sol_Water_No Use Dean-Stark or Molecular Sieves Q_Water->Sol_Water_No No Q_Ratio Was an excess of cetyl alcohol used? Sol_Water_Yes->Q_Ratio Sol_Ratio_Yes Verify Catalyst Activity and Loading Q_Ratio->Sol_Ratio_Yes Yes Sol_Ratio_No Increase Molar Ratio of Cetyl Alcohol to Lactic Acid Q_Ratio->Sol_Ratio_No No Q_Catalyst Is the catalyst active and correctly loaded? Sol_Ratio_Yes->Q_Catalyst Sol_Catalyst_Yes Optimize Reaction Time and Temperature Q_Catalyst->Sol_Catalyst_Yes Yes Sol_Catalyst_No Use fresh catalyst at appropriate loading Q_Catalyst->Sol_Catalyst_No No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

"minimizing byproducts in the transesterification of Cetyl lactate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the transesterification of cetyl lactate (B86563). Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the transesterification synthesis of cetyl lactate?

A1: The most common byproducts encountered during the transesterification of a lower alkyl lactate (e.g., ethyl lactate) with cetyl alcohol include:

  • Unreacted Starting Materials: Residual ethyl lactate and cetyl alcohol.

  • Volatile Alcohol: The alcohol from the starting lactate ester (e.g., ethanol).

  • Water: If any moisture is present in the reactants or solvent, it can lead to the hydrolysis of the ester, reforming lactic acid.

  • Lactic Acid Oligomers: At elevated temperatures, lactic acid (if present from hydrolysis or as an impurity) can self-condense to form linear polyesters.[1]

  • Other Lactate Esters: If the cetyl alcohol starting material is not pure and contains other long-chain alcohols (e.g., stearyl alcohol, myristyl alcohol), the corresponding lactate esters will be formed as byproducts.[2]

  • Degradation Products: At excessively high temperatures, undesirable side reactions can lead to the formation of colored impurities and char.

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

A2: To drive the reversible transesterification reaction towards the formation of this compound, you can employ Le Chatelier's principle in several ways:

  • Use of Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive or more easily removed one. In this case, an excess of cetyl alcohol could be used.

  • Removal of a Byproduct: The most common and effective strategy is the continuous removal of the more volatile alcohol byproduct (e.g., ethanol) from the reaction mixture by distillation.[1]

  • Use of Molecular Sieves: In batch reactions, molecular sieves can be added to sequester the alcohol byproduct as it is formed, though this is less practical on a large scale.

Q3: What type of catalyst is best for the transesterification of this compound?

A3: The choice of catalyst depends on the desired reaction conditions and the purity of your starting materials.

  • Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.[1] However, they can sometimes promote side reactions like dehydration and charring at high temperatures.

  • Base Catalysts: Basic catalysts such as sodium methoxide (B1231860) or potassium hydroxide (B78521) can be used, but they are very sensitive to the presence of water and free fatty acids, which can lead to soap formation.

  • Enzymatic Catalysts (Lipases): Lipases offer a milder and more selective alternative, often operating at lower temperatures and minimizing the formation of degradation byproducts.[3] However, they can be more expensive and may have lower reaction rates.

Q4: What is the role of temperature in minimizing byproducts?

A4: Temperature plays a critical role in balancing reaction rate and selectivity.

  • Higher Temperatures: Increase the reaction rate, but can also lead to the formation of undesirable byproducts through degradation and side reactions.[4]

  • Lower Temperatures: Favor selectivity and reduce the formation of degradation products but result in longer reaction times. The optimal temperature will depend on the specific catalyst and reactants being used. For acid-catalyzed reactions, it is crucial to avoid excessively high temperatures that can cause charring.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Reaction has not reached equilibrium. Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS to determine when the reaction has reached completion.
Equilibrium is unfavorable. Use a molar excess of one reactant (e.g., cetyl alcohol). Continuously remove the volatile alcohol byproduct (e.g., ethanol) using a distillation setup.
Catalyst is inactive or used in insufficient quantity. Ensure the catalyst is not expired or deactivated. Increase the catalyst loading incrementally, while monitoring for an increase in byproduct formation.
Presence of water in the reaction mixture. Use anhydrous reactants and solvents. Dry the reaction apparatus thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Colored Impurities or Charring
Possible Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. The optimal temperature should be high enough for a reasonable reaction rate but low enough to avoid degradation.
Use of a strong, non-selective acid catalyst. Consider using a milder catalyst, such as an organic sulfonic acid (p-TsOH) or an enzymatic catalyst (lipase).
Prolonged reaction time at high temperature. Optimize the reaction time to achieve high conversion without allowing significant time for degradation to occur once the reaction is complete.
Problem 3: Difficulty in Separating this compound from the Reaction Mixture
Possible Cause Suggested Solution
Boiling points of components are close. Utilize vacuum distillation for purification. This compound has a high boiling point, and reducing the pressure will lower the boiling points of all components, potentially improving separation.
Formation of an azeotrope. While less common with high molecular weight esters like this compound, if an azeotrope is suspected, consider alternative purification methods such as column chromatography or melt crystallization.
Presence of solid byproducts or catalyst residues. Filter the reaction mixture before distillation. If a solid catalyst was used, ensure it is completely removed.

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification of Ethyl Lactate with Cetyl Alcohol
  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a distillation head, a condenser, and a receiving flask.

    • Ensure all glassware is thoroughly dried before use.

  • Reactants:

    • Charge the round-bottom flask with ethyl lactate and cetyl alcohol (e.g., in a 1:1.2 molar ratio).

    • Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), typically at 1-2 mol% relative to the limiting reactant.

  • Reaction:

    • Heat the mixture with stirring to a temperature that allows for the distillation of the ethanol (B145695) byproduct (typically 120-150 °C, depending on the pressure).

    • Continuously collect the ethanol in the receiving flask.

    • Monitor the reaction progress by GC-MS analysis of aliquots.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the cessation of ethanol distillation or GC-MS analysis), cool the reaction mixture.

    • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Analysis of Byproducts by GC-MS
  • Sample Preparation:

  • GC-MS Parameters:

    • Column: A nonpolar capillary column (e.g., DB-1 or similar).[1]

    • Carrier Gas: Helium.[5]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Detector: Mass Spectrometer (MS) scanning a mass range of m/z 40-500.[5]

  • Data Analysis:

    • Identify the peaks corresponding to this compound, unreacted starting materials, and byproducts by comparing their mass spectra to a library database (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reactants Ethyl Lactate + Cetyl Alcohol reaction_flask Reaction Flask (Heating & Stirring) reactants->reaction_flask catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction_flask distillation Distillation of Ethanol reaction_flask->distillation Ethanol Byproduct neutralization Neutralization reaction_flask->neutralization extraction Extraction & Drying neutralization->extraction vac_dist Vacuum Distillation extraction->vac_dist gcms GC-MS Analysis vac_dist->gcms product Pure this compound vac_dist->product product->gcms

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low this compound Yield? check_equilibrium Is reaction at equilibrium? start->check_equilibrium Yes check_conditions Are reaction conditions optimal? start->check_conditions No increase_time Increase Reaction Time check_equilibrium->increase_time No remove_byproduct Remove Volatile Alcohol check_equilibrium->remove_byproduct Yes optimize_catalyst Optimize Catalyst Loading check_conditions->optimize_catalyst increase_time->check_equilibrium success High Yield Achieved remove_byproduct->success check_water Check for Water Contamination optimize_catalyst->check_water use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Yes check_water->success No use_anhydrous->success

Caption: Troubleshooting logic for low this compound yield.

References

"impact of pH on the stability and efficacy of Cetyl lactate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cetyl Lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and efficacy of Cetyl Lactate in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is an ester formed from the reaction of cetyl alcohol, a fatty alcohol, and lactic acid, an alpha-hydroxy acid (AHA).[1][2] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, skin conditioning agent, and moisturizer.[2][3] Its lactic acid component also offers mild exfoliation, which can contribute to a smoother and brighter skin complexion.[2]

Q2: How does pH affect the chemical stability of this compound?

This compound, as an ester, is susceptible to hydrolysis, a chemical process where the ester bond is broken by water. This reaction is catalyzed by both acids and bases.[1]

  • Acidic Conditions (low pH): In an acidic environment, the hydrolysis of this compound is accelerated, leading to its degradation into cetyl alcohol and lactic acid.[1]

  • Alkaline Conditions (high pH): In an alkaline environment, this compound undergoes saponification, an irreversible hydrolysis reaction, which also results in the formation of cetyl alcohol and a lactate salt.[1]

Therefore, maintaining an optimal pH range is crucial for the chemical stability of formulations containing this compound.

Q3: What is the optimal pH range for maintaining the stability of this compound in a formulation?

Q4: How does pH influence the efficacy of this compound?

The efficacy of this compound is twofold: its emollient properties and the exfoliating effects of its lactic acid component.

  • Emolliency: The emollient effects of the intact this compound molecule are not directly pH-dependent.

  • Exfoliation: The exfoliating efficacy of the lactic acid component is highly pH-dependent. A lower pH increases the amount of free acid available for absorption into the skin, thereby enhancing its exfoliating effect.[4][6] However, this also increases the potential for skin irritation.[4]

Q5: What are the visible signs of this compound degradation in a formulation?

Degradation of this compound due to pH instability can manifest in several ways:

  • Changes in pH: The hydrolysis of this compound produces lactic acid, which can cause a downward drift in the formulation's pH over time.

  • Changes in Viscosity or Texture: The breakdown of the ester can alter the emulsion stability and overall texture of the product.

  • Phase Separation: In emulsions, the degradation of this compound can lead to the separation of oil and water phases.

  • Odor Changes: The formation of degradation products might lead to a change in the formulation's scent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreasing pH of the formulation over time. Hydrolysis of this compound leading to the formation of lactic acid.1. Verify the initial pH of your formulation. 2. Incorporate a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffers) to maintain a stable pH. 3. Store the formulation at controlled, lower temperatures to slow down the hydrolysis rate.
Phase separation or change in emulsion consistency. Destabilization of the emulsion due to the degradation of this compound and changes in pH.1. Ensure the pH of the formulation is within the optimal stability range (typically pH 4-6). 2. Evaluate the compatibility of this compound with other ingredients in the formulation at the target pH. 3. Consider adjusting the concentration of emulsifiers or adding stabilizers.
Reduced exfoliating efficacy. The pH of the formulation is too high, reducing the bioavailability of the lactic acid component.1. Measure the pH of the final formulation. 2. Carefully adjust the pH downwards using a suitable acidulant (e.g., lactic acid or citric acid), while monitoring the stability of the formulation. A target pH below 4 is generally recommended for AHA efficacy, but this may compromise ester stability.[6]
Increased skin irritation upon application. The pH of the formulation is too low, leading to a higher concentration of free lactic acid and increased potential for irritation.[4]1. Measure the pH of the formulation. 2. Adjust the pH upwards using a suitable alkalizing agent (e.g., sodium hydroxide (B78521) or triethanolamine) to a level that is well-tolerated by the skin (typically above 3.5).[4]

Quantitative Data on Stability

While specific kinetic data for the hydrolysis of this compound across a range of pH values is not extensively documented in publicly available literature, the general principles of ester hydrolysis suggest a U-shaped curve for the rate of degradation versus pH. The rate is slowest in the mildly acidic to neutral pH range and increases significantly in strongly acidic or alkaline conditions.

For illustrative purposes, the table below provides a hypothetical representation of this compound stability based on general chemical principles. Note: These values are not based on direct experimental data for this compound and should be confirmed experimentally for your specific formulation.

pHExpected StabilityPredominant Degradation PathwayPotential Impact on Efficacy
< 3LowAcid-catalyzed hydrolysisHigh exfoliating efficacy, but rapid loss of this compound and high potential for skin irritation.
3 - 4ModerateSlow acid-catalyzed hydrolysisGood balance of exfoliating efficacy and stability.
4 - 6HighMinimal hydrolysisOptimal stability of the ester; moderate exfoliating efficacy.
6 - 8ModerateSlow base-catalyzed hydrolysis (saponification)Reduced exfoliating efficacy; potential for pH shift upwards.
> 8LowRapid base-catalyzed hydrolysis (saponification)Negligible exfoliating efficacy; rapid degradation of this compound.

Experimental Protocols

Protocol for Assessing the pH Stability of a this compound Formulation

1. Objective: To evaluate the chemical stability of a formulation containing this compound at different pH values over time.

2. Materials and Equipment:

  • Your this compound formulation.

  • pH meter with a calibrated electrode.

  • Buffer solutions (pH 4, 7, and 10) for calibration.

  • Acidulant (e.g., 10% citric acid solution) and alkalizing agent (e.g., 10% sodium hydroxide solution) for pH adjustment.

  • Incubators or stability chambers set to various temperatures (e.g., 4°C, 25°C, 40°C).

  • Analytical instrumentation for quantifying this compound (e.g., High-Performance Liquid Chromatography with a suitable detector like a Refractive Index detector, as this compound lacks a strong UV chromophore).[1]

  • Viscometer.

  • Storage containers for the samples.

3. Methodology:

  • Sample Preparation:

    • Prepare a batch of your formulation containing this compound.

    • Divide the batch into several portions.

    • Adjust the pH of each portion to a specific value (e.g., pH 3, 4, 5, 6, 7, 8) using the acidulant or alkalizing agent. Record the initial pH of each sample.

  • Initial Analysis (Time Zero):

    • For each pH-adjusted sample, perform the following initial analyses:

      • Measure and record the pH.

      • Measure and record the viscosity.

      • Observe and record the appearance (color, clarity, phase separation).

      • Quantify the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Stability Study:

    • Store aliquots of each pH-adjusted sample at different temperature conditions (e.g., 4°C, 25°C, and 40°C for accelerated stability testing).[7]

    • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), withdraw samples from each storage condition.

  • Analysis at Each Time Point:

    • Allow the samples to equilibrate to room temperature.

    • Repeat the analyses performed at Time Zero: pH, viscosity, appearance, and this compound concentration.

  • Data Analysis:

    • Tabulate the results for each pH, temperature, and time point.

    • Plot the concentration of this compound as a function of time for each pH and temperature to determine the degradation kinetics.

    • Note any significant changes in pH, viscosity, or appearance.

Visualizations

cluster_pH pH Environment cluster_Stability This compound Stability cluster_Efficacy Resulting Efficacy Low_pH Low pH (< 4) Degradation Hydrolysis (Degradation) Low_pH->Degradation Acid-Catalyzed Optimal_pH Optimal pH (4 - 6) Stable Stable Optimal_pH->Stable High_pH High pH (> 7) Saponification Saponification (Degradation) High_pH->Saponification Base-Catalyzed High_Efficacy High Exfoliating Efficacy (Increased Irritation Potential) Degradation->High_Efficacy Balanced_Efficacy Balanced Efficacy & Stability Stable->Balanced_Efficacy Low_Efficacy Low Exfoliating Efficacy Saponification->Low_Efficacy

Caption: Logical relationship between pH, this compound stability, and efficacy.

cluster_workflow Experimental Workflow: pH Stability Testing of this compound Start Start: Prepare Formulation with this compound Adjust_pH Adjust pH of Aliquots (e.g., pH 3, 4, 5, 6, 7, 8) Start->Adjust_pH Time_Zero Time Zero Analysis: - pH - Viscosity - Appearance - [this compound] Adjust_pH->Time_Zero Storage Store Samples at Different Temperatures (e.g., 4°C, 25°C, 40°C) Time_Zero->Storage Time_Points Analyze at Time Points (e.g., 1, 2, 4, 12 weeks) Storage->Time_Points Data_Analysis Data Analysis: - Degradation Kinetics - Physical Changes Time_Points->Data_Analysis Conclusion Conclusion: Determine Optimal pH for Stability Data_Analysis->Conclusion

Caption: Workflow for pH-dependent stability testing of this compound.

References

Technical Support Center: Preventing Crystallization of Cetyl Lactate in Cosmetic Creams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting and preventing the crystallization of Cetyl lactate (B86563) in cosmetic cream formulations. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Grainy or Gritty Texture Observed in the Cream

A grainy or gritty texture in a cream containing Cetyl lactate is a primary indicator of crystallization. This can occur either shortly after production or during storage.

Initial Assessment:

  • Visual Inspection: Examine the cream under good lighting. Are there visible specks or a noticeable lack of smoothness?

  • Tactile Evaluation: Rub a small amount of the cream between your fingers. Does it feel smooth or does it have a sandy or lumpy consistency?

Possible Causes & Corrective Actions:

Possible Cause Explanation Recommended Action
High Concentration of this compound This compound, a waxy solid at room temperature, can crystallize if its concentration exceeds its solubility limit in the oil phase of the cream, especially at lower storage temperatures.[1][2]Review the formulation and consider reducing the concentration of this compound. The CIR Expert Panel has concluded that this compound is safe for use in cosmetic products at concentrations of 10% or less.[3][4]
Inadequate Solubility in the Oil Phase The solubility of this compound is dependent on the composition of the oil phase. It is soluble in organic solvents like ethanol (B145695) and propylene (B89431) glycol but practically insoluble in water.[1][5]Incorporate a co-solvent into the oil phase to improve the solubility of this compound. Consider adding other esters or oils that are known to be good solvents for waxy ingredients.
Improper Cooling Rate Slow cooling of the emulsion allows for the formation of large, organized crystals, which are perceived as a grainy texture.[6][7]Implement a rapid cooling (shock cooling) process after emulsification. This promotes the formation of smaller, less perceptible crystals.[8]
Emulsion Instability A poorly formed or unstable emulsion can lead to the coalescence of oil droplets, creating localized areas of high this compound concentration and promoting crystallization.Ensure the emulsifier system is optimized for the oil phase. Check the Hydrophilic-Lipophilic Balance (HLB) of your emulsifiers. Proper homogenization is also crucial for creating a stable emulsion with small, uniform droplet sizes.
Interaction with Other Ingredients Certain high-melting-point ingredients in the formulation, such as some fatty alcohols or waxes, can act as nucleation sites, initiating the crystallization of this compound.[9]Evaluate the entire formulation for other ingredients with high melting points. Consider replacing or reducing their concentration if they are suspected of promoting crystallization.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound typically crystallize in a cream?

The crystallization temperature of this compound in a cream is not a fixed value and depends on several factors, including its concentration, the composition of the oil phase, the cooling rate, and the presence of other ingredients. This compound itself has a melting point ranging from 35°C to 44°C.[5] Crystallization in an emulsion will occur below this temperature, but the exact onset can be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).[10][11]

Q2: How can I confirm that the grainy texture is due to this compound crystallization and not another ingredient?

The most definitive way is through analytical testing. You can use Polarized Light Microscopy to visualize the crystals and Differential Scanning Calorimetry (DSC) to identify the melting point of the crystals, which should correspond to that of this compound.[11][12][13]

Q3: What are some suitable co-emulsifiers or stabilizers to prevent this compound crystallization?

The use of co-emulsifiers can enhance the stability of the emulsion and prevent the aggregation of oil droplets, which can lead to crystallization.[14] Additionally, polymers can act as crystallization inhibitors.[15] Consider the following options:

  • Co-emulsifiers: Fatty alcohols with different chain lengths or non-ionic surfactants can be incorporated to create a more stable interfacial film.

  • Polymers: Ingredients like polyglycerol esters have been shown to modify the crystallization of lipids and can be effective.[16][17]

Q4: Can the order of ingredient addition during processing affect crystallization?

Yes, the order of addition can be critical. It is generally recommended to dissolve this compound completely in the oil phase at a temperature above its melting point before emulsification. Ensure all oil-soluble ingredients are fully melted and mixed before combining with the water phase.

Q5: Are there any alternative emollients to this compound that are less prone to crystallization?

If crystallization of this compound remains a persistent issue, you might consider alternatives with lower melting points or better solubility profiles in your specific formulation base. Some alternatives could include Isopropyl Myristate, Lauryl Lactate, or Caprylic/Capric Triglyceride.[2]

Experimental Protocols

Protocol 1: Identification of Crystals using Polarized Light Microscopy

Objective: To visually confirm the presence of crystalline structures in the cream.

Methodology:

  • Place a small, representative sample of the cream onto a clean microscope slide.

  • Gently place a coverslip over the sample and press lightly to create a thin, even layer.

  • Examine the slide under a polarized light microscope at various magnifications (e.g., 10x, 40x).

  • Crystalline materials will appear as bright, birefringent particles against a dark background. Amorphous or liquid components will not polarize light and will appear dark.

  • Capture images for documentation and comparison with creams that do not exhibit a grainy texture.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point of the crystals and confirm if it corresponds to this compound.

Methodology:

  • Accurately weigh 5-10 mg of the cream into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Set the temperature program to first cool the sample to a low temperature (e.g., 0°C) and then heat it at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point of all components (e.g., 80°C).

  • Analyze the resulting thermogram. An endothermic peak (melting) corresponding to the known melting range of this compound (35-44°C) would strongly indicate its crystallization.[5]

Protocol 3: Evaluation of Cooling Rate on Cream Texture

Objective: To determine the effect of the cooling process on the crystallization of this compound.

Methodology:

  • Prepare two identical batches of the cosmetic cream, ensuring both are heated to the same temperature (e.g., 75°C) to ensure all components are fully melted and dispersed.

  • Batch A (Slow Cooling): Allow the cream to cool to room temperature gradually on a countertop with gentle, continuous stirring.

  • Batch B (Rapid Cooling): Place the beaker containing the cream into an ice bath and stir continuously and more vigorously until it reaches room temperature.

  • After 24 hours of storage at a controlled temperature, evaluate the texture of both batches visually and tactilely for any signs of graininess.

Visualization of Troubleshooting Workflow

Below is a logical workflow to troubleshoot the crystallization of this compound in cosmetic creams.

TroubleshootingWorkflow start Grainy/Gritty Texture Observed microscopy Perform Polarized Light Microscopy start->microscopy crystals_present Crystals Present? microscopy->crystals_present dsc Perform DSC Analysis identify_crystals Identify Crystal Melting Point dsc->identify_crystals crystals_present->dsc Yes no_crystals Texture Issue Not Due to Crystallization. Investigate Other Causes. crystals_present->no_crystals No is_cetyl_lactate Melting Point Matches This compound? identify_crystals->is_cetyl_lactate review_formulation Review Formulation: - this compound Concentration - Oil Phase Composition - Co-emulsifiers/Stabilizers is_cetyl_lactate->review_formulation Yes other_component Crystallization of Another Component. Identify and Address. is_cetyl_lactate->other_component No review_process Review Process: - Cooling Rate - Homogenization review_formulation->review_process end Resolution review_process->end no_crystals->end other_component->end

References

Technical Support Center: Thermal Stability of Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Cetyl lactate (B86563) under thermal stress. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Cetyl lactate?

Q2: What are the primary degradation pathways for this compound under thermal stress?

Based on the general principles of ester pyrolysis, two main degradation pathways can be postulated for this compound:

  • Ester Pyrolysis (Ei elimination): For esters containing a β-hydrogen on the alcohol moiety, a concerted intramolecular elimination reaction can occur at high temperatures (typically above 400°C in the gas phase), yielding a carboxylic acid and an alkene.[4] In the case of this compound, this would result in the formation of lactic acid and 1-hexadecene.

  • Hydrolysis: In the presence of water, especially at elevated temperatures and in the presence of acidic or basic catalysts, this compound can undergo hydrolysis to yield its constituent alcohol and carboxylic acid: cetyl alcohol and lactic acid.

Q3: What are the likely degradation products of this compound when subjected to thermal stress?

The primary degradation products expected from the thermal decomposition of this compound are:

  • Lactic Acid: Formed via ester pyrolysis or hydrolysis.

  • 1-Hexadecene: An alkene formed through the Ei elimination pathway of ester pyrolysis.

  • Cetyl Alcohol: Formed via hydrolysis.

  • Lactide: 2-hydroxy acids like lactic acid can undergo self-esterification upon heating to form cyclic dimeric esters called lactides.[5]

  • Oligomers of Lactic Acid: Lactic acid can polymerize at elevated temperatures.

Q4: How can I minimize the thermal degradation of this compound during my experiments?

To minimize thermal degradation, consider the following:

  • Temperature Control: Avoid unnecessarily high temperatures. Determine the minimum effective temperature for your application.

  • Inert Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be initiated at elevated temperatures.

  • pH Control: Maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Minimize Water Content: Ensure all components and equipment are dry to reduce the likelihood of hydrolysis.

  • Use of Antioxidants: For formulations, the inclusion of antioxidants may help to mitigate oxidative degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, phase separation). Thermal degradation leading to the formation of new chemical species.Analyze the sample using techniques like HPLC or GC-MS to identify degradation products. Review and optimize the experimental temperature and duration.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products such as lactic acid, 1-hexadecene, or lactide.Compare the retention times of the unknown peaks with those of suspected degradation product standards. Use mass spectrometry (MS) for definitive identification.
Shift in pH of the formulation after heating. Formation of acidic degradation products, primarily lactic acid.Monitor the pH of the sample before and after thermal stress. This can be an indicator of the extent of degradation.
Loss of active ingredient potency in a formulation containing this compound. Degradation of this compound may alter the formulation matrix, affecting the stability or solubility of the active ingredient.Evaluate the stability of the active ingredient in the presence of potential this compound degradation products.

Data Presentation

Table 1: Hypothetical Quantitative Data for Thermal Degradation of this compound at 150°C

Disclaimer: The following data is for illustrative purposes to demonstrate a structured format. Actual experimental results will vary.

Time (hours)This compound (%)Lactic Acid (%)1-Hexadecene (%)Lactide (%)
099.8< 0.1< 0.1< 0.1
198.50.80.50.2
297.21.51.00.3
495.02.81.80.4
891.35.23.00.5

Experimental Protocols

Protocol 1: Thermal Stress Testing of this compound

Objective: To evaluate the thermal stability of this compound and identify its degradation products.

Materials:

  • This compound

  • High-temperature oven or heating block

  • Inert gas supply (e.g., nitrogen)

  • Sealed reaction vials

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Place a known amount of this compound into a series of reaction vials.

  • Purge the vials with an inert gas to remove oxygen.

  • Seal the vials tightly.

  • Place the vials in a pre-heated oven at the desired stress temperatures (e.g., 120°C, 150°C, 180°C).

  • Remove vials at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Allow the vials to cool to room temperature.

  • Prepare the samples for analysis by dissolving them in a suitable solvent.

  • Analyze the samples using HPLC to quantify the remaining this compound and non-volatile degradation products like lactic acid and lactide.

  • Analyze the samples using GC-MS to identify volatile degradation products like 1-hexadecene.

Protocol 2: Analytical Method for Degradation Products

Objective: To identify and quantify the degradation products of this compound using HPLC and GC-MS.

A. HPLC Method for Non-Volatile Products:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detector: UV detector at 210 nm (for lactic acid and lactide) and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for all non-volatile compounds.

  • Standard Preparation: Prepare standard solutions of this compound, lactic acid, and lactide of known concentrations to create calibration curves for quantification.

B. GC-MS Method for Volatile Products:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to separate compounds with a wide range of boiling points.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Identification: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

DegradationPathways CetylLactate This compound LacticAcid Lactic Acid CetylLactate->LacticAcid Pyrolysis (Ei) CetylLactate->LacticAcid Hydrolysis Hexadecene 1-Hexadecene CetylLactate->Hexadecene Pyrolysis (Ei) CetylAlcohol Cetyl Alcohol CetylLactate->CetylAlcohol Hydrolysis Lactide Lactide LacticAcid->Lactide Dimerization

Caption: Postulated degradation pathways of this compound under thermal stress.

ExperimentalWorkflow Start Start: this compound Sample Stress Apply Thermal Stress (e.g., 120°C, 150°C, 180°C) Start->Stress Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Stress->Sampling HPLC HPLC Analysis (Non-volatile products) Sampling->HPLC GCMS GC-MS Analysis (Volatile products) Sampling->GCMS Data Data Analysis & Quantification HPLC->Data GCMS->Data

Caption: Workflow for thermal stress testing and analysis of this compound.

References

Technical Support Center: Managing the Greasy Feel of High Emollient Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the greasy feel often associated with high-concentration emollient formulations.

Troubleshooting Guides

Issue: My formulation feels excessively greasy and heavy on the skin.

Possible Cause 1: High concentration of high-viscosity emollients.

  • Solution:

    • Reduce the overall lipid phase to around 10-15%.[1]

    • Replace a portion of the high-viscosity emollients with low-viscosity, fast-spreading alternatives. Emollients with lower molecular weights and viscosities tend to have a lighter, less greasy feel.[2]

    • Consider a blend of emollients with varying spreadabilities to create a more elegant skin feel.

Possible Cause 2: Inappropriate emulsifier selection.

  • Solution:

    • Utilize oil-in-water (O/W) emulsifiers, which are known to create lighter, less greasy formulations compared to water-in-oil (W/O) systems.[3]

    • Select emulsifiers that contribute to a silky, smooth feel, such as Glyceryl Stearate Citrate or Cetearyl Olivate & Sorbitan Olivate.

    • Ensure the emulsifier system is robust enough for the oil phase concentration to prevent instability that can lead to a greasy feel.

Possible Cause 3: Lack of oil-absorbing ingredients.

  • Solution:

    • Incorporate oil-absorbing powders into the formulation. Ingredients like Aluminum Starch Octenylsuccinate, silica, or various clays (B1170129) can effectively reduce the perception of greasiness.[4]

    • These powders can be added to the oil phase during formulation. A typical use level for powders like Dry Flow PC (Aluminum Starch Octenylsuccinate) is 1-2%.[4]

Issue: The formulation has a sticky or tacky after-feel.

Possible Cause 1: High concentration of certain emollients or humectants.

  • Solution:

    • Evaluate the sensory profile of individual emollients. Some, even at lower concentrations, can contribute to tackiness.

    • If using high concentrations of humectants like glycerin, consider partially replacing it with alternatives known for a less sticky feel, such as propanediol.

Possible Cause 2: Improper emulsification leading to a residual film.

  • Solution:

    • Optimize the homogenization process to ensure a small and uniform droplet size, which can improve skin feel.

    • Review the compatibility of all ingredients in the formulation, as incompatibilities can lead to separation and a tacky residue.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the greasiness of my formulation?

A1: The most reliable method for quantifying greasiness is through sensory panel testing. This involves a trained panel of assessors who evaluate specific attributes of the formulation on the skin, such as "oiliness" and "greasiness," using a standardized scale.[5][6] This subjective evaluation can be correlated with instrumental measurements like viscosity and surface tension for a more comprehensive understanding.[5][6]

Q2: Which emollients are known to have a less greasy feel?

A2: Emollients with low viscosity and high spreadability generally impart a lighter, less greasy feel. Examples include:

  • Light, fast-absorbing oils: Grapeseed oil, squalane, and rosehip oil.[1]

  • Esters: Isopropyl myristate and coco-caprylate are known for their lightweight and silky finish.[1]

  • Silicones: Dimethicone and cyclomethicone are synthetic options that provide a smooth, non-greasy feel.[1]

Q3: What is the role of powders in reducing the greasy feel?

A3: Powders such as starches, clays, and silicates act as absorbents, taking up excess oil from the formulation and the skin's surface.[4] This absorption helps to create a matte finish and a drier, softer skin feel. Some powders, like Allylmethylacrylate Crosspolymer, can absorb a significant amount of oil relative to their weight.[4]

Q4: Can the choice of emulsifier impact the greasy feel of a high emollient formulation?

A4: Absolutely. Oil-in-water (O/W) emulsifiers are generally preferred for creating formulations with a lighter, less greasy texture.[3] The type of emulsion (O/W vs. W/O) is a primary determinant of the final product's sensory characteristics. Additionally, some emulsifiers are specifically designed to impart a smooth, non-greasy after-feel.

Q5: Are there any formulation strategies to improve the sensory profile of a high emollient product?

A5: Yes, several strategies can be employed:

  • Limit the oil phase: Keeping the total emollient concentration between 10-15% can significantly reduce greasiness.[1]

  • Focus on the water phase for hydration: Incorporating effective humectants in the water phase can provide hydration without contributing to the oily feel.[1]

  • Use a combination of emollients: Blending emollients with different physical properties (e.g., viscosity, spreadability) can create a more sophisticated and pleasant sensory experience.

  • Incorporate sensory modifiers: Ingredients like silicones or certain esters can be added at low concentrations to improve the slip and reduce the tacky feel of a formulation.

Data Presentation

Table 1: Physicochemical and Sensory Properties of Selected Emollients

EmollientViscosity (cP at 25°C)Surface Tension (mN/m)Spreading Value (mm²/10 min)Sensory Oiliness Score (0-10)
Diisopropyl Adipate429.113852.5
Isodecyl Neopentanoate728.59623.2
Isocetyl Stearate2631.53465.8
Octyldodecyl Stearoyl Stearate8333.02057.1
Cyclomethicone518.0-1.5
Dimethicone1020.5-2.0
Isopropyl Myristate528.7-3.8
Mineral Oil2031.0-6.5

Data adapted from Parente et al., 2005 and a study on emollient esters.[2][5][6]

Table 2: Oil Absorption Capacity of Common Cosmetic Powders

PowderINCI NameOil Absorption (g oil/g powder)
Dry Flow PCAluminum Starch Octenylsuccinate-
Poly-PoreAllylmethylacrylate Crosspolymerup to 12
Hubersorb 600Calcium Silicate4.75
Sipernat 22SHydrated Silica2.4

Data sourced from publicly available technical datasheets.[4]

Experimental Protocols

Protocol: Sensory Panel Evaluation of Greasiness

1. Objective: To quantitatively assess the sensory attribute of "greasiness" of a topical formulation using a trained sensory panel.

2. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals.

  • Screen panelists for their ability to discriminate between different tactile sensations.

  • Train panelists on the definition of "greasiness" and other relevant sensory attributes (e.g., stickiness, spreadability, absorbency). Provide them with reference standards representing different levels of greasiness.

3. Materials and Equipment:

  • Test formulations and a control/reference formulation.

  • Standardized application tools (e.g., syringes for dispensing a precise amount).

  • Individual testing booths with controlled temperature and humidity.

  • Data collection forms or software.

  • Neutral soap for hand washing and paper towels for drying.

4. Experimental Procedure:

  • Acclimatization: Panelists should wash their hands with a neutral soap and allow them to air dry for a specified period before the evaluation.

  • Sample Application: A pre-defined amount of the test formulation (e.g., 0.1 mL) is applied to a designated area on the panelist's forearm.

  • Evaluation: Panelists are instructed to spread the product over a defined area and evaluate the intensity of "greasiness" at specific time points (e.g., immediately after application, 1 minute, 5 minutes, and 10 minutes).

  • Scoring: The intensity of greasiness is rated on a labeled magnitude scale (e.g., a 10-point scale where 0 = not greasy and 10 = extremely greasy).

  • Washout Period: A sufficient washout period should be implemented between the evaluation of different samples to prevent sensory fatigue.

5. Data Analysis:

  • The mean scores for greasiness at each time point are calculated for each formulation.

  • Statistical analysis (e.g., ANOVA) is performed to determine if there are significant differences in the perception of greasiness between the formulations.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Acclimatization Acclimatization Panelist_Selection->Acclimatization Sample_Preparation Sample Preparation & Coding Sample_Application Standardized Sample Application Sample_Preparation->Sample_Application Acclimatization->Sample_Application Sensory_Assessment Sensory Assessment at Timed Intervals Sample_Application->Sensory_Assessment Data_Recording Data Recording Sensory_Assessment->Data_Recording Data_Compilation Data Compilation Data_Recording->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Troubleshooting_Greasy_Formulation Start Formulation Feels Greasy Identify_Cause Identify Potential Cause Start->Identify_Cause High_Viscosity_Emollients High Viscosity Emollients Identify_Cause->High_Viscosity_Emollients Emollient Profile Inappropriate_Emulsifier Inappropriate Emulsifier Identify_Cause->Inappropriate_Emulsifier Emulsion System Lack_of_Absorbents Lack of Absorbent Powders Identify_Cause->Lack_of_Absorbents Formulation Matrix Solution_Emollients Reduce Concentration / Replace with Low Viscosity Emollients High_Viscosity_Emollients->Solution_Emollients Solution_Emulsifier Switch to O/W Emulsifier / Optimize Emulsifier System Inappropriate_Emulsifier->Solution_Emulsifier Solution_Absorbents Incorporate Oil-Absorbing Powders Lack_of_Absorbents->Solution_Absorbents Re-evaluate Re-evaluate Sensory Properties Solution_Emollients->Re-evaluate Solution_Emulsifier->Re-evaluate Solution_Absorbents->Re-evaluate

References

Validation & Comparative

"comparative analysis of Cetyl lactate and Myristyl lactate as emollients"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of Cetyl Lactate (B86563) and Myristyl Lactate as Emollients in Cosmetic Formulations

This guide presents a detailed comparative analysis of two lactate-based emollients, Cetyl lactate and Myristyl lactate, for researchers, scientists, and drug development professionals. The information provided is based on available data to facilitate an objective comparison of their performance and characteristics in cosmetic and dermatological formulations.

Introduction to Lactate Esters as Emollients

This compound and Myristyl lactate are esters formed from the reaction of lactic acid with cetyl alcohol and myristyl alcohol, respectively. These fatty acid esters are valued in the cosmetic industry for their emollient, moisturizing, and skin-conditioning properties.[1][2] They contribute to the sensory profile of topical products, enhancing spreadability and providing a smooth, non-greasy skin feel.[3][4] Lactate esters are also recognized for their role in supporting the skin barrier.[5][6][7]

Physicochemical and Sensory Properties

While direct, head-to-head quantitative comparative studies are not extensively available in public literature, the following table summarizes the known physicochemical and sensory properties of this compound and Myristyl lactate based on existing data.

PropertyThis compoundMyristyl Lactate
Chemical Formula C₁₉H₃₈O₃C₁₇H₃₄O₃
Molecular Weight 314.5 g/mol 286.45 g/mol
Appearance White, waxy solidColorless to pale yellow liquid or white waxy solid
Odor Faint, fatty, butter-likeOdorless or slightly peculiar
Melting Point 35-44 °C29-34 °C
Solubility Insoluble in water; Soluble in organic solvents like ethanol.Slightly soluble in water; Soluble in oils and fats.[1]
Primary Functions Emollient, Skin-Conditioning Agent, Moisturizer, Exfoliant.Emollient, Skin-Conditioning Agent, Moisturizer, Texture Enhancer.[3]
Sensory Profile Provides a silky-smooth, non-greasy feel; enhances spreadability.[4]Imparts a velvety, smooth finish; improves spreadability.[3]
Comedogenicity Considered non-comedogenic and suitable for acne-prone skin.[4]Reported to be highly comedogenic.[3]

Performance Evaluation: Experimental Protocols

To quantitatively compare the emollient performance of this compound and Myristyl lactate, the following experimental protocols are recommended.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the occlusivity of the emollients by measuring their effect on the skin's barrier function.

Methodology:

  • Subjects: A panel of healthy volunteers with normal skin.

  • Acclimatization: Subjects should acclimate for at least 30 minutes in a temperature and humidity-controlled room (e.g., 20-22°C and 40-60% RH).[8][9]

  • Baseline Measurement: Baseline TEWL is measured on designated test sites on the forearms using an evaporimeter (e.g., Tewameter®).[10]

  • Product Application: A standardized amount of the emollient (or a formulation containing it) is applied to the test sites. An untreated site serves as a control.

  • Post-Application Measurements: TEWL is measured at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.[10]

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated for each test site and compared between the two emollients.

Skin Hydration Assessment (Corneometry)

Objective: To measure the moisturizing efficacy of the emollients.

Methodology:

  • Subjects and Acclimatization: Same as for TEWL measurement.

  • Baseline Measurement: Baseline skin hydration is measured on the test sites using a Corneometer®.

  • Product Application: A standardized amount of the emollient is applied to the test sites, with an untreated control site.

  • Post-Application Measurements: Skin hydration is measured at set time points post-application.

  • Data Analysis: The increase in skin capacitance (arbitrary units) from baseline is determined and compared.

Spreadability Test

Objective: To quantify the ease of application of formulations containing the emollients.

Methodology:

  • Instrument: A texture analyzer equipped with a spreadability rig (e.g., male and female cones).[11][12]

  • Sample Preparation: The female cone is filled with the test formulation.[11]

  • Procedure: The male cone is lowered at a constant speed into the female cone, and the force required to spread the sample is measured.[11]

  • Data Analysis: The firmness (peak force) and work of shear (area under the curve) are calculated. A lower force indicates better spreadability.[11] The results for formulations containing this compound and Myristyl lactate are then compared.

Sensory Panel Evaluation

Objective: To assess and compare the subjective sensory characteristics of the emollients.

Methodology:

  • Panelists: A panel of trained sensory assessors.[13][14]

  • Procedure: Panelists apply a standardized amount of each formulation to a designated skin area.

  • Attributes: They evaluate predefined sensory attributes such as spreadability, absorbency, slipperiness, oiliness, tackiness, and after-feel on a labeled magnitude scale.[13][14]

  • Data Analysis: The data is statistically analyzed (e.g., using ANOVA) to identify significant differences in the sensory profiles of the two emollients.[13]

Visualizing the Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive comparative analysis of emollients like this compound and Myristyl lactate.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In-Vitro & In-Vivo Performance Testing cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion P1 This compound Physicochemical Properties T1 TEWL Measurement (Occlusivity) P1->T1 T2 Corneometry (Hydration) P1->T2 T3 Spreadability Test P1->T3 T4 Sensory Panel Evaluation P1->T4 P2 Myristyl Lactate Physicochemical Properties P2->T1 P2->T2 P2->T3 P2->T4 A1 Statistical Analysis of Quantitative Data T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparative Evaluation of Performance & Sensory Profile A1->A2 C1 Selection of Optimal Emollient for Formulation A2->C1

Workflow for the comparative evaluation of emollients.

Mechanism of Action on the Skin Barrier

Lactate esters, including Cetyl and Myristyl lactate, contribute to skin health by acting as emollients that help maintain the integrity of the skin barrier. The lactic acid component also offers mild exfoliation and moisturizing benefits.[4]

G cluster_0 Application of Lactate Ester Emollient cluster_1 Mechanism of Action on Stratum Corneum cluster_2 Physiological Effects cluster_3 Overall Outcome Emollient This compound / Myristyl Lactate Action1 Forms a Protective Film on the Skin Surface Emollient->Action1 Action2 Fills Gaps between Corneocytes Emollient->Action2 Action3 Lactic Acid Component Acts as a Humectant Emollient->Action3 Effect1 Reduces Transepidermal Water Loss (TEWL) Action1->Effect1 Effect3 Improves Skin Smoothness & Softness Action2->Effect3 Effect2 Increases Skin Hydration Action3->Effect2 Outcome Enhanced Skin Barrier Function Effect1->Outcome Effect2->Outcome Effect3->Outcome

Mechanism of lactate esters on the skin barrier.

Conclusion

Both this compound and Myristyl lactate are effective emollients that can enhance the performance and sensory characteristics of cosmetic and dermatological products. The choice between them will depend on the specific formulation requirements. This compound, being a waxy solid, may be more suitable for formulations requiring a richer texture and is considered non-comedogenic. Myristyl lactate, which can be liquid or a soft solid, offers a velvety skin feel but is reported to be comedogenic, a factor to consider for products aimed at acne-prone skin. For a definitive selection, it is recommended to conduct the experimental evaluations outlined in this guide to obtain quantitative data specific to the intended formulations.

References

Validating the Skin Penetration Enhancement of Cetyl Lactate with Franz Diffusion Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the delivery of active pharmaceutical ingredients (APIs) through the skin is a critical challenge. The outermost layer of the skin, the stratum corneum, presents a formidable barrier to most external compounds. Chemical penetration enhancers are therefore crucial components in many topical and transdermal formulations, designed to reversibly decrease the barrier function of the stratum corneum and improve drug permeation.

This guide provides a comparative analysis of cetyl lactate (B86563) as a skin penetration enhancer, with a focus on its validation using in vitro Franz diffusion cell studies. We will objectively compare its performance with other alternatives where data is available and provide supporting experimental data and protocols to aid in the rational design and evaluation of transdermal drug delivery systems.

Comparative Performance of Cetyl Lactate

This compound, the ester of cetyl alcohol and lactic acid, has been investigated for its ability to enhance the percutaneous absorption of various drugs. Its efficacy is often attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of drug molecules through this barrier.

A key study evaluated a series of lactate esters, including this compound (LE-16, corresponding to the 16-carbon chain of cetyl alcohol), for their ability to enhance the penetration of four model drugs with varying lipophilicities: ibuprofen, salicylic (B10762653) acid, dexamethasone, and 5-fluorouracil. The results, presented in terms of Enhancement Ratio (ER), demonstrate that this compound significantly increases the permeability of these drugs compared to a control formulation without an enhancer.[1]

Data Presentation: Enhancement Ratios of this compound and Other Lactate Esters

The following table summarizes the enhancement ratios (ER) of the permeability coefficient (Kp) for various drugs with different lactate esters, including this compound (LE-16). The ER is the factor by which the permeability coefficient is increased compared to a control without the enhancer.[2]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Propyl Lactate31.682.353.545.28
Butyl Lactate42.113.124.897.15
Amyl Lactate52.544.016.239.87
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2121.33
Dodecyl Lactate (Lauryl)126.2310.2116.8725.41
Tetradecyl Lactate (Myristyl)145.879.8815.9824.12
This compound (LE-16) 16 5.54 9.54 15.23 23.56
Octadecyl Lactate (Stearyl)185.219.1214.8722.89

Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers.[2]

Comparative Performance with Other Classes of Enhancers

Direct comparison of this compound with other classes of penetration enhancers, such as fatty acids (e.g., oleic acid) and azone derivatives (e.g., laurocapram), is challenging due to the lack of studies performing head-to-head comparisons under identical experimental conditions. The effectiveness of a penetration enhancer is highly dependent on the specific drug, vehicle, and skin model used.

However, to provide a broader context, the table below presents data on the enhancement ratios of other commonly used enhancers from various studies. It is crucial to note that these values are not directly comparable to those for this compound due to differing experimental setups.

Penetration EnhancerModel DrugEnhancement Ratio (ER)Skin Model
Oleic AcidPiroxicam10.3Rat Skin
Laurocapram (Azone)Piroxicam25.6Rat Skin
Propylene (B89431) GlycolKetoprofen3.2Human Skin
EthanolHydrocortisone4.8Hairless Mouse Skin

Experimental Protocols

The following is a detailed methodology for in vitro skin permeation studies using Franz diffusion cells, based on established protocols.[2]

1. Skin Preparation:

  • Full-thickness abdominal skin is excised from a suitable animal model (e.g., male Wistar rats, 200-220 g).

  • Subcutaneous fat and any extraneous tissue are carefully removed.

  • The skin is washed with physiological saline and can be stored at -20°C for a short period (e.g., no longer than one week) until use.

2. In Vitro Skin Permeation Study:

  • The permeation study is conducted using a Franz diffusion cell system.

  • The excised skin is mounted on the diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor compartment.

  • The receptor compartment is filled with a suitable receptor solution (e.g., phosphate (B84403) buffer solution, PBS, pH 7.4) and maintained at 37 ± 0.5°C with constant stirring to ensure sink conditions.

  • The donor formulation, containing the drug and the penetration enhancer (e.g., 5% w/v this compound in propylene glycol), is placed in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor solution is withdrawn for analysis and replaced with an equal volume of fresh receptor solution.

3. Sample Analysis:

  • The concentration of the drug in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[2]

  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.[2]

  • The Enhancement Ratio (ER) is calculated as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[2]

  • At the end of the experiment, the drug concentration within the skin can also be determined by extracting the drug from the skin tissue.[2]

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Franz Diffusion Cell Experimental Workflow prep Skin Preparation (Excise and clean skin) mount Mount Skin on Franz Diffusion Cell prep->mount fill Fill Receptor Chamber (e.g., PBS at 37°C) mount->fill apply Apply Donor Formulation (Drug + this compound) fill->apply sample Withdraw Samples at Timed Intervals apply->sample analyze Analyze Samples (e.g., HPLC) sample->analyze data Data Analysis (Calculate Flux, Kp, ER) analyze->data

Caption: Workflow for a Franz diffusion cell experiment.

G cluster_1 Mechanism of Penetration Enhancement enhancer This compound (Penetration Enhancer) sc Stratum Corneum (Highly Ordered Lipid Bilayer) enhancer->sc Interacts with disruption Disruption of Lipid Packing & Increased Fluidity sc->disruption Leads to permeation Increased Drug Permeation disruption->permeation Results in

Caption: Mechanism of this compound action on the stratum corneum.

Conclusion

The available data from Franz diffusion cell studies validate that this compound is an effective skin penetration enhancer for a range of drugs with different physicochemical properties. Its performance is influenced by the alkyl chain length, with longer chains generally showing greater enhancement. While direct quantitative comparisons with other classes of enhancers are limited by the variability in experimental designs across studies, this compound demonstrates a significant ability to improve drug permeation. The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative studies and further elucidate the potential of this compound in topical and transdermal drug delivery. Future research should aim for direct comparative studies of this compound against other benchmark enhancers to establish a more definitive performance ranking.

References

A Comparative Guide to Cetyl Lactate and Other Fatty Acid Esters for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutic agents to the target site is a cornerstone of pharmaceutical development. For topical and transdermal formulations, the selection of appropriate excipients is critical to overcoming the barrier properties of the stratum corneum and ensuring optimal drug permeation. Fatty acid esters are a versatile class of excipients widely employed as solvents, emollients, and penetration enhancers. This guide provides a comparative analysis of cetyl lactate (B86563) against other commonly used fatty acid esters—isopropyl myristate, ethyl oleate (B1233923), and glyceryl monostearate—in the context of drug delivery. We will delve into their performance based on experimental data, provide detailed experimental protocols for evaluation, and visualize key mechanisms and workflows.

Fatty acid esters enhance skin permeation primarily by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion.[1] Cetyl lactate, the ester of cetyl alcohol and lactic acid, is utilized for its emollient and skin-conditioning properties, and it also facilitates the absorption of pharmaceuticals through the skin.[2] Isopropyl myristate is a well-established penetration enhancer that is readily absorbed by the skin and is a common component in topical and transdermal formulations.[3] Ethyl oleate serves as a vehicle for intramuscular drug delivery and as a solvent for lipophilic drugs, with properties similar to almond and peanut oil but with lower viscosity.[4] Glyceryl monostearate, an ester of glycerin and stearic acid, is used as a nonionic emulsifier, stabilizer, and to form sustained-release matrices in solid dosage forms.[4][5]

This guide aims to provide a data-driven comparison to assist researchers in selecting the most suitable fatty acid ester for their specific drug delivery applications.

Comparative Performance Data

The selection of a fatty acid ester is often dictated by its ability to solubilize the active pharmaceutical ingredient (API) and enhance its permeation through the skin. The following tables summarize available quantitative data for this compound and other fatty acid esters.

Drug Solubility in Fatty Acid Esters

The solubility of a drug in the vehicle is a critical factor for passive diffusion.[6] An ideal solvent will dissolve the drug at a concentration high enough for a therapeutic effect. The following table presents the solubility of various drugs in different fatty acid esters.

DrugThis compoundIsopropyl MyristateEthyl OleateGlyceryl MonostearateReference
Ibuprofen Data not availableSolubleHighly SolubleData not available[6][7]
Indomethacin Data not availableSoluble (in microemulsion)Data not availableData not available[8]
DA-5018 (Capsaicin analog) Data not available0.53 mg/mlData not availableData not available[9]
Buprenorphine Data not availableData not availableData not availableEnhances solubility[10]

Note: Direct comparative solubility data for a single drug across all listed esters is limited in the reviewed literature. The provided data is based on individual studies.

Skin Permeation Enhancement

The enhancement ratio (ER) is a key metric used to quantify the effectiveness of a penetration enhancer. It is the ratio of the drug's permeability coefficient with the enhancer to the permeability coefficient without the enhancer.[1]

DrugFatty Acid EsterConcentration (% w/v)Enhancement Ratio (ER)Skin ModelReference
Meloxicam Isopropyl Myristate1-10Not specified, but high flux observedIn-vitro[11]
Zolmitriptan Isopropyl Myristate6Peak enhancement efficiencyNot specified[1]
Methylene Blue Isopropyl Myristate-~2.5In-vivo[12]
Indomethacin Oleic Acid (a fatty acid)1~10Rat skin[13]
Diclofenac Oleic Acid (a fatty acid)1Most effective in studyRat skin[14]
Ibuprofen Oleic Acid (a fatty acid)5High cumulative permeationIn-vitro[15]

Experimental Protocols

To facilitate standardized evaluation, detailed methodologies for key experiments are provided below.

Drug Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the thermodynamic solubility of a drug in a solvent.[16][17][18][19]

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of the drug to a known volume of the fatty acid ester in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][18]

  • Separation of Undissolved Drug: Centrifuge or filter the suspension to separate the undissolved solid drug from the saturated solution.[17]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved drug in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[17]

  • Calculation: Calculate the solubility of the drug in the fatty acid ester, typically expressed in mg/mL or µg/mL.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is a widely used apparatus for in vitro testing of drug permeation through the skin.[16][20][21][22]

Protocol:

  • Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear or rat abdomen) and remove any subcutaneous fat.[20] The skin can be used as full-thickness or dermatomed.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[20][23][24]

  • Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37°C. Ensure the medium is continuously stirred to maintain sink conditions.[20]

  • Formulation Application: Apply a precise amount of the drug formulation containing the fatty acid ester to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh, pre-warmed medium.[21]

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio (ER) can then be determined.[1]

Visualizations

Mechanism of Permeation Enhancement

Fatty acid esters primarily enhance skin permeation by disrupting the intercellular lipid matrix of the stratum corneum. This increases the fluidity of the lipid bilayers, creating pathways for drug molecules to pass through more easily.

G cluster_0 Stratum Corneum (Before Enhancement) cluster_1 Stratum Corneum (After Enhancement) Corneocyte1 Corneocyte LipidMatrix1 Highly Ordered Lipid Bilayers Corneocyte2 Corneocyte DisruptedLipids Disrupted and Fluidized Lipids LipidMatrix1->DisruptedLipids Disruption of Lipid Structure Corneocyte3 Corneocyte Corneocyte4 Corneocyte DrugMolecule Drug DisruptedLipids->DrugMolecule Enhanced Permeation DrugMolecule->DisruptedLipids Increased Partitioning FattyEster Fatty Acid Ester FattyEster->LipidMatrix1 Interaction Drug Drug Formulation

Caption: Mechanism of skin permeation enhancement by fatty acid esters.

Experimental Workflows

G cluster_solubility Drug Solubility (Shake-Flask Method) cluster_permeation In Vitro Skin Permeation (Franz Cell) S1 Add excess drug to fatty acid ester S2 Equilibrate with agitation (24-48h) S1->S2 S3 Separate undissolved drug (centrifuge/filter) S2->S3 S4 Dilute supernatant S3->S4 S5 Analyze concentration (HPLC/UV-Vis) S4->S5 S6 Calculate solubility S5->S6 P1 Prepare skin membrane P2 Assemble Franz diffusion cell P1->P2 P3 Fill receptor with medium and equilibrate P2->P3 P4 Apply drug formulation to donor chamber P3->P4 P5 Collect samples from receptor at intervals P4->P5 P6 Analyze drug concentration (HPLC) P5->P6 P7 Calculate flux and enhancement ratio P6->P7

Caption: Workflow for solubility and in vitro permeation studies.

Conclusion

This compound and other fatty acid esters are valuable excipients in the formulation of topical and transdermal drug delivery systems. While isopropyl myristate, ethyl oleate, and glyceryl monostearate are well-established for their solvent and penetration-enhancing properties, this compound offers additional benefits as an emollient. The choice of a specific ester should be guided by the physicochemical properties of the drug, the desired formulation characteristics, and, most importantly, by comparative experimental data. The protocols and visualizations provided in this guide offer a framework for the systematic evaluation and selection of the optimal fatty acid ester to enhance drug delivery and improve therapeutic outcomes. Further direct comparative studies are warranted to fully elucidate the relative performance of this compound against other commonly used fatty acid esters.

References

In Vivo Efficacy of Emollients in Moisturizers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Emollients are crucial components of moisturizers, contributing to skin softness, smoothness, and barrier function. Their efficacy is primarily evaluated through in vivo biophysical measurements, including skin hydration and Transepidermal Water Loss (TEWL). This guide summarizes quantitative data from several in vivo studies to provide insights into the effectiveness of different emollient-containing formulations.

Comparative In Vivo Efficacy of Emollient-Rich Moisturizers

The following table summarizes the results of several in vivo studies that have evaluated the efficacy of moisturizers containing various emollients. The key performance indicators are improvements in skin hydration, typically measured by a Corneometer, and reductions in TEWL.

Study/Product Key Emollient(s) Primary Outcome Measure(s) Key Findings
Emollient-Rich Moisturizing Cream Ceramides, Cholesterol, Fatty AcidsSkin Hydration (Corneometer)Significant mean improvements from baseline in skin hydration were observed at Week 2 (41%), Week 4 (38%), and Week 8 (116%).[1][2]
Botanical Cream (UP1307) Not specifiedSkin Hydration (Corneometer), Skin Elasticity and Firmness (Cutometer)Statistically significant improvements in skin hydration were observed at Week 2 and Week 4.[3]
Moisturizer K Not specifiedSkin Hydration (Corneometer), TEWLSignificantly increased skin moisture at 8 weeks versus baseline. The benefits in TEWL lasted even after usage was stopped.[4]
Doublebase Gel (DB) Isopropyl Myristate, Liquid ParaffinSkin Hydration (Corneometer)Showed stepwise, cumulative increases in skin hydration over 7 days of use, with elevated baseline-adjusted hydration levels significantly higher than Aqueous cream.[5][6]
Aqueous Cream BP (AC) Liquid Paraffin, White Soft ParaffinSkin Hydration (Corneometer)Increased skin hydration, but the effect was modest with morning values returning to pre-treatment levels.[5][6]
24-hour Moisturizer (Product B) Not specifiedSkin Hydration, TEWL, AQP3 Gene ExpressionA single application led to a 24-hour increase in skin moisture. Daily application for 14 days significantly improved skin moisture and TEWL.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized experimental protocols for the key in vivo assessment methods cited in the studies.

Measurement of Skin Hydration (Corneometry)

The Corneometer® is a widely used instrument for determining the hydration level of the stratum corneum.[8] The measurement is based on the capacitance of the skin, which changes with its water content.[9][10][11]

Protocol:

  • Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurements.[11]

  • Measurement Area: A specific area on the forearm or another relevant body part is designated for the measurements.

  • Baseline Measurement: A baseline reading is taken from the untreated test area.

  • Product Application: A standardized amount of the test moisturizer is applied to the designated skin area.

  • Post-application Measurements: Measurements are taken at specified time points (e.g., 1, 2, 4, 24 hours, and over several weeks of use) to assess the change in skin hydration.[12]

  • Data Analysis: The change in skin capacitance from baseline is calculated to determine the moisturizing efficacy of the product.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a measure of the rate of water evaporation from the skin and serves as an indicator of skin barrier function.[13] A lower TEWL value indicates a more intact skin barrier. Various instruments, such as the Tewameter® or AquaFlux™, are used for this measurement.[13][14]

Protocol:

  • Subject Acclimatization: Similar to corneometry, subjects must acclimatize to a controlled environment to ensure stable skin conditions.

  • Probe Placement: The probe of the TEWL meter is placed gently on the skin surface of the designated test area.

  • Measurement: The instrument measures the water vapor gradient above the skin, from which the TEWL rate is calculated in g/m²/h.

  • Baseline and Post-application Readings: Measurements are taken before and at various time points after product application to assess the product's effect on the skin barrier.

  • Data Interpretation: A significant decrease in TEWL after product application indicates an improvement in skin barrier function.

Signaling Pathways in Skin Barrier Function and Hydration

The integrity of the skin barrier is maintained by a complex interplay of various signaling pathways. Understanding these pathways is crucial for developing effective moisturizing agents.

Skin_Barrier_Signaling cluster_external External Factors Keratinocyte_Differentiation Keratinocyte Differentiation Lipid_Synthesis Lipid Synthesis (Ceramides, Cholesterol, Free Fatty Acids) Keratinocyte_Differentiation->Lipid_Synthesis NMF_Production Natural Moisturizing Factor (NMF) Production Keratinocyte_Differentiation->NMF_Production Tight_Junction_Formation Tight Junction Formation Keratinocyte_Differentiation->Tight_Junction_Formation Reduced_TEWL Reduced TEWL Lipid_Synthesis->Reduced_TEWL Improved_Hydration Improved Hydration NMF_Production->Improved_Hydration Tight_Junction_Formation->Reduced_TEWL Moisturizers Moisturizers (Emollients, Humectants, Occlusives) Moisturizers->Improved_Hydration Moisturizers->Reduced_TEWL

Caption: Key signaling pathways and factors influencing skin barrier function and hydration.

The diagram above illustrates the central role of keratinocyte differentiation in producing key components of the skin barrier: lipids, Natural Moisturizing Factor (NMF), and tight junctions.[15] These components work together to maintain skin hydration and reduce transepidermal water loss. Moisturizers, through their emollient, humectant, and occlusive ingredients, directly support these functions, leading to improved skin health. Recent research has also highlighted the CARD14-MYC signaling pathway as crucial for maintaining a healthy skin barrier.[16]

References

A Comparative Guide to the Synthesis of Cetyl Lactate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of esters like cetyl lactate (B86563), a valuable emollient and skin-conditioning agent, presents a choice between traditional chemical methods and modern biocatalytic approaches. This guide offers an objective comparison of chemical and enzymatic synthesis of cetyl lactate, supported by experimental data from analogous ester syntheses, to inform decisions on process development, sustainability, and product quality.

The production of this compound involves the esterification of cetyl alcohol and lactic acid. While the fundamental reaction is the same, the choice of catalyst—a strong acid or an enzyme—dictates the process conditions, efficiency, and environmental impact.

At a Glance: Chemical vs. Enzymatic Synthesis of this compound

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)[1]Lipases (e.g., Novozym® 435)[1]
Reaction Temperature High (typically reflux, 60-110 °C or higher)[1][2]Mild (typically 50-80 °C)[3]
Solvent Often solvent-free or in non-polar solvents[2]Typically solvent-free[1]
Reaction Time Varies from 1-10 hours, but can be longer[2]Varies, can be optimized to a few hours
Product Yield Limited by equilibrium; strategies needed to drive the reaction.High conversion rates, often exceeding 98.5% for similar esters[1]
Product Purity Risk of side reactions, color formation, and impurities requiring extensive purification.[4]High purity with minimal byproducts due to enzyme specificity.[3]
Environmental Impact Use of harsh acids, high energy consumption, and potential for hazardous waste."Green" process with biodegradable catalysts, lower energy use, and minimal waste.
Cost-Effectiveness Lower initial catalyst cost, but higher energy and purification costs.Higher initial enzyme cost, but potential for lower overall process costs through energy savings, catalyst recycling, and higher purity products.

Experimental Protocols

Chemical Synthesis: Fischer Esterification of this compound

This protocol is a generalized procedure for the acid-catalyzed esterification of cetyl alcohol and lactic acid.

Materials:

  • Lactic acid

  • Cetyl alcohol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene (B28343) (optional, as an entraining agent for water removal)

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an entraining agent), combine cetyl alcohol and a molar excess of lactic acid.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% of the limiting reactant).

  • If using an entraining agent, add toluene to the flask.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine (saturated NaCl solution) and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation or chromatography to remove unreacted starting materials and byproducts.[4]

Enzymatic Synthesis of this compound

This protocol is based on optimized procedures for the lipase-catalyzed synthesis of similar cetyl esters, which are reported to be highly efficient.[1]

Materials:

  • Lactic acid

  • Cetyl alcohol

  • Immobilized lipase (B570770), such as Novozym® 435 (Candida antarctica lipase B)

Procedure:

  • Combine equimolar amounts of cetyl alcohol and lactic acid in a reaction vessel. For some optimizations, a slight excess of one reactant may be used to shift the equilibrium.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically a small percentage of the total substrate weight (e.g., 1-5% w/w).

  • The reaction is typically performed under solvent-free conditions.

  • Incubate the mixture at the optimal temperature for the lipase, generally between 50-80 °C, with constant stirring.

  • The reaction can be carried out under vacuum to remove the water produced and drive the reaction towards completion.

  • Monitor the reaction progress by measuring the decrease in acidity (acid value) or by chromatographic analysis (GC or HPLC).

  • Upon completion, the immobilized enzyme can be easily recovered by filtration for reuse in subsequent batches.

  • The resulting product is typically of high purity and may not require extensive downstream purification.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Reactants Cetyl Alcohol + Lactic Acid Catalyst_Addition Add Acid Catalyst (H₂SO₄ or p-TsOH) Reactants->Catalyst_Addition Reflux Heat to Reflux (High Temperature) Catalyst_Addition->Reflux Workup Neutralization & Washing Reflux->Workup Purification Distillation / Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow Reactants Cetyl Alcohol + Lactic Acid Enzyme_Addition Add Immobilized Lipase Reactants->Enzyme_Addition Incubation Incubate with Stirring (Mild Temperature) Enzyme_Addition->Incubation Enzyme_Recovery Filter to Recover Enzyme Incubation->Enzyme_Recovery Enzyme_Recovery->Enzyme_Addition Reuse Product High-Purity this compound Enzyme_Recovery->Product

Caption: Workflow for the enzymatic synthesis of this compound.

In-Depth Comparison

Reaction Conditions and Selectivity:

Chemical synthesis, specifically Fischer esterification, is a robust and long-established method.[2] However, it necessitates harsh conditions, including high temperatures and strong acid catalysts.[1] These conditions can lead to side reactions such as dehydration of lactic acid or the formation of colored impurities, which compromise the final product's purity and require additional purification steps.[4]

In stark contrast, enzymatic synthesis proceeds under significantly milder conditions. Lipases, the biocatalysts of choice for esterification, operate at lower temperatures and neutral pH, minimizing the risk of side reactions. The high specificity of enzymes ensures that the reaction is highly selective, leading to a product of exceptional purity. For the synthesis of various cetyl esters, conversion rates exceeding 98% have been reported using solvent-free systems with enzymes like Novozym® 435.[1]

Environmental and Sustainability Considerations:

The principles of green chemistry are increasingly influencing the choice of synthetic routes in the pharmaceutical and cosmetic industries. Enzymatic synthesis aligns well with these principles. It utilizes biodegradable catalysts, consumes less energy due to lower reaction temperatures, and often eliminates the need for organic solvents.[3] The ability to recycle the immobilized enzyme for multiple batches further enhances its sustainability and economic viability.

Conversely, chemical synthesis raises several environmental concerns. The use of strong, corrosive acids like sulfuric acid presents handling and disposal challenges. The high energy input contributes to a larger carbon footprint, and the potential for solvent use and byproduct formation adds to the environmental burden. A comparative life cycle assessment of a chemical versus a biocatalytic synthesis process for other molecules has shown the enzymatic route to be environmentally superior across multiple impact categories.

Economic Viability:

Factors that favor the economics of enzymatic synthesis include:

  • Reduced Energy Costs: Lower reaction temperatures translate to significant energy savings.

  • Lower Purification Costs: The high purity of the crude product minimizes the need for costly and energy-intensive purification steps like distillation.

  • Catalyst Reusability: The ability to recycle the immobilized enzyme for numerous cycles substantially reduces the effective catalyst cost per batch.

  • Higher Product Quality: A purer final product can command a higher market price and may be a critical requirement for high-end applications in cosmetics and pharmaceuticals.

Conclusion

For the synthesis of this compound, the enzymatic route offers significant advantages over traditional chemical methods, particularly in terms of product purity, environmental impact, and operational safety. While the initial investment in enzymes may be higher, the long-term economic benefits derived from energy savings, simplified purification, and catalyst recycling make it a compelling alternative for industrial-scale production. For researchers and drug development professionals, the high purity and "green" credentials of enzymatically synthesized this compound are increasingly important considerations. The choice between the two methods will ultimately depend on the specific requirements for product quality, production scale, and the emphasis placed on sustainability and process efficiency.

References

Assessing the Comedogenic Potential of Cetyl Lactate in Comparison to Other Common Emollients: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the comedogenic potential of individual ingredients is paramount in formulating non-acnegenic topical products. This guide provides a comparative analysis of Cetyl lactate (B86563) against other widely used emollients, supported by experimental data and detailed methodologies.

Comparative Analysis of Emollient Comedogenicity

The comedogenicity of a substance is its propensity to clog pores, leading to the formation of comedones (blackheads and whiteheads), which can exacerbate acne. This potential is typically evaluated on a scale of 0 to 5, with 0 being completely non-comedogenic and 5 being severely comedogenic. The following table summarizes the comedogenicity ratings of Cetyl lactate and other frequently used emollients, compiled from various scientific sources.

EmollientComedogenicity RatingIrritancy RatingNotes
This compound Low / Non-comedogenicLowGenerally considered safe for acne-prone skin, though a precise numerical rating is not widely documented.
Cetyl Alcohol22A fatty alcohol used as an emollient, emulsifier, and thickener.[1][2]
Isopropyl Palmitate41An emollient known for its high comedogenic potential.[2][3][4]
Glyceryl Stearate10Commonly used as an emulsifier and emollient with a low likelihood of clogging pores.[5][6]
Myristyl Lactate3-4 (at 50%), 2-3 (at 10%)-Comedogenicity is concentration-dependent.

Experimental Protocols for Assessing Comedogenicity

The determination of a substance's comedogenic potential relies on established experimental models. The two most referenced methods are the Rabbit Ear Assay (REA) and the Human Patch Test.

The Rabbit Ear Assay (REA)

The REA has historically been a primary method for screening comedogenic ingredients due to the rabbit ear's sensitive follicular response.

Methodology:

  • Test Substance Application: The substance is applied directly to the inner ear of a rabbit, typically at varying concentrations.[7]

  • Duration: The application is repeated over a period of two to three weeks.[8]

  • Evaluation: After the application period, the follicular epithelium is examined for the formation of microcomedones. This can be done through histological examination of biopsied tissue or by observing follicular hyperkeratosis under a microscope.[8]

Experimental Workflow for the Rabbit Ear Assay

REA_Workflow cluster_prep Preparation cluster_application Application Phase cluster_evaluation Evaluation Phase Animal_Selection Select healthy albino rabbits Test_Substance_Prep Prepare test substance (various concentrations) Application Apply substance to inner ear canal Test_Substance_Prep->Application Duration Repeat application for 2-3 weeks Application->Duration Biopsy Excise tissue sample Duration->Biopsy Histology Histological examination Biopsy->Histology Microscopy Microscopic analysis of follicular hyperkeratosis Biopsy->Microscopy Grading Grade comedogenicity (0-5 scale) Histology->Grading Microscopy->Grading Human_Patch_Test cluster_setup Study Setup cluster_testing Testing Phase cluster_analysis Analysis Subject_Recruitment Recruit human subjects (acne-prone skin) Baseline Establish baseline comedone count Subject_Recruitment->Baseline Patch_Application Apply test substance under occlusive patch Baseline->Patch_Application Repeated_Application Repeat applications (4-6 weeks) Patch_Application->Repeated_Application Cyanoacrylate_Biopsy Perform cyanoacrylate biopsy Repeated_Application->Cyanoacrylate_Biopsy Microscopic_Exam Microscopic examination and comedone counting Cyanoacrylate_Biopsy->Microscopic_Exam Comparison Compare with baseline and control Microscopic_Exam->Comparison Rating Assign comedogenicity rating Comparison->Rating Comedogenesis_Pathway P_acnes P. acnes TLR2 TLR2 Activation (on Keratinocytes) P_acnes->TLR2 Inflammatory_Cascade Pro-inflammatory Cascade TLR2->Inflammatory_Cascade IL1a IL-1α Release Inflammatory_Cascade->IL1a Hyperkeratosis Follicular Hyperkeratosis IL1a->Hyperkeratosis Comedone Comedone Formation Hyperkeratosis->Comedone

References

The Ester Duel: Cetyl Lactate as a Contender to Isopropyl Myristate in Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory appeal. Isopropyl myristate (IPM) has long been a staple emollient and penetration enhancer, prized for its light, non-greasy feel and its ability to facilitate the delivery of active ingredients through the skin. However, the search for novel ingredients with comparable or superior properties is perpetual. This guide provides a comprehensive evaluation of Cetyl lactate (B86563) as a viable alternative to Isopropyl myristate, presenting a comparative analysis of their physicochemical properties, performance characteristics, and safety profiles, supported by experimental data and standardized protocols for evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of an excipient dictate its behavior in a formulation. Cetyl lactate, an ester of cetyl alcohol and lactic acid, presents as a waxy solid at room temperature, distinguishing it from the oily liquid form of Isopropyl myristate.[1][2] This difference in physical state has significant implications for formulation texture and viscosity.

PropertyThis compoundIsopropyl Myristate (IPM)
Chemical Formula C₁₉H₃₈O₃[1][3]C₁₇H₃₄O₂
Molecular Weight 314.50 g/mol [3][4][5]270.46 g/mol
Appearance White to yellow, waxy solid[1][2]Colorless, oily liquid
Melting Point 37 - 44 °C[1]~3 °C
Solubility Insoluble in water; Soluble in oils, ethanol[1][2][6]Insoluble in water; Soluble in castor oil, acetone, ethanol, mineral oil
Polarity Medium to PolarNon-polar

Performance Evaluation: Emolliency, Penetration, and Feel

The functional performance of these esters is paramount for drug delivery and cosmetic elegance. While both serve as effective emollients, their sensory profiles and mechanisms of action exhibit notable differences.

Emolliency and Sensory Profile:

Isopropyl myristate is renowned for its ability to reduce the greasy feeling of formulations, leaving a light, smooth, and non-oily residue.[1] It is valued for its excellent spreadability and rapid absorption. This compound also functions as an emollient that imparts a silky, smooth feel to the skin and can reduce tackiness and greasiness in a formula.[1][7] Its waxy nature at room temperature can contribute to a more substantive and cushioned feel upon application compared to the light feel of IPM.

Sensory AttributeThis compound (Inferred/Reported)Isopropyl Myristate (Reported)
Spreadability Good, enhances spreadability of creams[1]Excellent
Skin Feel Silky, smooth, potentially more substantive[1][2]Light, smooth, non-greasy[1]
Greasiness/Oiliness Reduces greasiness and tackiness[1][7]Low, reduces oiliness of other ingredients
Residue Low, non-greasy feel reported[1]Low, powdery after-feel

Skin Penetration Enhancement:

Isopropyl myristate is a well-documented penetration enhancer that functions by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and allowing active ingredients to permeate more readily.[1]

This compound has also been shown to possess penetration-enhancing capabilities. An in vivo study in rats demonstrated that this compound significantly enhanced the percutaneous absorption of indomethacin (B1671933) from a propylene (B89431) glycol vehicle.[8] The study concluded that this compound acts on the stratum corneum to produce this effect, suggesting a similar mechanism of disrupting the skin's barrier lipids.[8] The presence of the lactate moiety may also contribute to skin hydration, which can indirectly facilitate permeation.

Safety and Toxicology Profile

Both esters are generally considered safe for use in cosmetic and pharmaceutical products, though considerations for skin type are relevant.

Safety ParameterThis compoundIsopropyl Myristate (IPM)
Acute Oral Toxicity LD50 > 10,000 mg/kg (in rats for formulations)[9]Non-toxic
Skin Irritation Minimal to mild[9]Mild to moderate, especially with prolonged contact[1]
Eye Irritation Slight[9]Minimal
Sensitization Not a sensitizer[9]Not a sensitizer
Comedogenicity Reported as non-comedogenic and suitable for acne-prone skin[1]Conflicting reports; can be comedogenic in some individuals/concentrations[10]

It is noteworthy that while this compound is often cited as non-comedogenic, Isopropyl myristate has a reputation for being comedogenic, a significant consideration for products intended for acne-prone skin.[1][10]

Experimental Protocols

To facilitate direct comparison and aid in formulation development, the following standardized protocols are provided.

In Vitro Skin Permeation Study

Objective: To quantify and compare the permeation-enhancing effect of this compound and Isopropyl myristate on a model active pharmaceutical ingredient (API).

Methodology: The study is conducted using Franz diffusion cells.[11][12][13]

  • Skin Preparation: Porcine or human cadaver skin is used. The subcutaneous fat is removed, and the skin is cut into sections suitable for mounting on the Franz cells.

  • Formulation Preparation: Two formulations of a model API (e.g., 1% w/w) are prepared: one with 5% this compound and one with 5% Isopropyl myristate in a simple cream base. A control formulation without either enhancer is also prepared.

  • Franz Cell Setup: The skin is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), maintained at 32°C, and stirred continuously.

  • Dosing: A finite dose (e.g., 10 mg/cm²) of the formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from the receptor fluid and replaced with fresh PBS.

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to compare the enhancement effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane mount Mount Skin in Cell prep_skin->mount prep_form Prepare Test Formulations (Control, CL, IPM) dose Apply Formulation to Donor Compartment prep_form->dose prep_cell Assemble Franz Cells prep_cell->mount equilibrate Equilibrate System (32°C) mount->equilibrate equilibrate->dose sample Collect Samples from Receptor at Time Points dose->sample analyze Quantify API Concentration (HPLC) sample->analyze calculate Calculate Flux and Permeability Coefficient analyze->calculate compare Compare Enhancement Ratios calculate->compare

Workflow for In Vitro Skin Permeation Study.
Sensory Evaluation Protocol

Objective: To compare the sensory characteristics of formulations containing this compound and Isopropyl myristate.

Methodology: A trained panel of sensory assessors (n=10-15) evaluates the formulations in a controlled environment.[14][15]

  • Panelist Training: Panelists are trained to identify and rate the intensity of key sensory attributes using standardized reference scales.

  • Sample Preparation: Formulations are presented in coded, identical containers to blind the panelists.

  • Application: A standardized amount (e.g., 0.1 mL) of each formulation is applied to a designated area on the panelists' volar forearms.

  • Evaluation: Panelists rate the intensity of predefined attributes on a 10-cm line scale at different time points (during application, 1 minute after, and 5 minutes after).

    • Attributes: Spreadability, Tackiness, Greasiness, Absorption Speed, Smoothness, Gloss, After-feel.

  • Data Analysis: The ratings are converted to numerical scores. Statistical analysis (e.g., ANOVA) is used to identify significant differences between the formulations.

Solubility Assessment Protocol

Objective: To determine the saturation solubility of a model API in pure this compound and Isopropyl myristate.

Methodology: A shake-flask method is employed.[16][17][18]

  • Preparation: An excess amount of the API is added to separate vials containing a known volume of either melted this compound (maintained above its melting point) or Isopropyl myristate.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 32°C) for a set period (e.g., 72 hours) to ensure equilibrium is reached.

  • Separation: The samples are centrifuged to separate the undissolved solid API from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved API.

  • Result: The solubility is expressed as mg/mL or % w/w.

G cluster_ipm Desired IPM Attributes cluster_cl Desired CL Attributes start Choose Ester ipm Isopropyl Myristate start->ipm cl This compound start->cl ipm_feel Light, Non-Greasy Feel ipm->ipm_feel ipm_pen Strong Penetration Enhancement ipm->ipm_pen ipm_sol Liquid for Cold Process ipm->ipm_sol cl_feel Cushioned, Waxy Feel cl->cl_feel cl_thick Viscosity Building cl->cl_thick cl_comed Non-Comedogenic Needed cl->cl_comed

Decision pathway for selecting between IPM and this compound.

Conclusion

This compound emerges as a compelling and versatile alternative to Isopropyl myristate. While IPM remains the excipient of choice for formulations requiring a very light, fast-absorbing feel and proven, potent penetration enhancement, this compound offers a unique set of properties. Its waxy texture can be leveraged to build viscosity and impart a richer, more substantive skin feel without adding greasiness. Critically, its favorable safety profile, particularly its non-comedogenic nature, makes it a superior option for dermatological products targeting acne-prone or sensitive skin. The choice between this compound and Isopropyl myristate will ultimately depend on the specific goals of the formulation, including the desired sensory experience, the required level of penetration enhancement, and the target consumer's skin type. This guide provides the foundational data and methodologies for formulators to make an informed, evidence-based decision.

References

Spectroscopic Purity Assessment of Synthesized Cetyl Lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development pipeline. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of synthesized Cetyl lactate (B86563) (hexadecyl 2-hydroxypropanoate), a common emollient and skin-conditioning agent in pharmaceutical and cosmetic formulations. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the selection and implementation of robust analytical strategies.

Cetyl lactate is synthesized via the esterification of cetyl alcohol and lactic acid.[1][2] Consequently, the primary impurities in the synthesized product are typically unreacted starting materials. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to identify and quantify these potential impurities. A comparison with alternative chromatographic methods is also provided to offer a complete overview of available analytical techniques.

Spectroscopic Analysis of Pure and Impure this compound

A multi-spectroscopic approach provides a comprehensive profile of the synthesized this compound. Each technique offers unique insights into the molecular structure and the presence of contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the this compound molecule and can readily detect the presence of residual cetyl alcohol and lactic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum of pure this compound is characterized by specific signals corresponding to the protons in the cetyl chain and the lactate moiety. The presence of impurities like cetyl alcohol and lactic acid will introduce additional, distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the this compound molecule giving rise to a distinct signal. The carbonyl carbon of the ester and the carbon attached to the hydroxyl group are particularly diagnostic.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
This compound Lactate Moiety: -CH(OH)-: ~4.2 (q) -CH₃: ~1.4 (d) Cetyl Chain: -OCH₂-: ~4.1 (t) -CH₂- (adjacent to OCH₂): ~1.6 (quintet) -(CH₂)₁₃-: ~1.2-1.3 (br m) -CH₃: ~0.9 (t)Lactate Moiety: C=O: ~175 -CH(OH)-: ~69 -CH₃: ~20 Cetyl Chain: -OCH₂-: ~65 -(CH₂)₁₄-: ~22-32 -CH₃: ~14
Cetyl Alcohol (Impurity) -CH₂OH: ~3.6 (t) -(CH₂)₁₄-: ~1.2-1.3 (br m) -CH₃: ~0.9 (t)-CH₂OH: ~63[3] -(CH₂)₁₄-: ~22-33[3] -CH₃: ~14[3]
Lactic Acid (Impurity) -CH(OH)-: ~4.3 (q) -CH₃: ~1.4 (d)C=O: ~179[4] -CH(OH)-: ~67[4] -CH₃: ~20[4]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of this compound will prominently feature absorptions corresponding to the ester and hydroxyl functional groups, as well as the long alkyl chain.

Functional Group Characteristic Absorption (cm⁻¹) Interpretation
O-H Stretch 3500-3200 (broad)Indicates the presence of the hydroxyl group in this compound, and would be more pronounced with lactic acid or cetyl alcohol impurities.
C-H Stretch 3000-2850 (strong)Characteristic of the long alkyl (cetyl) chain.
C=O Stretch (Ester) ~1735 (strong)Diagnostic for the ester carbonyl group in this compound. The presence of residual lactic acid may show a broader carbonyl peak around 1720 cm⁻¹.[5]
C-O Stretch (Ester) 1300-1150 (strong)Corresponds to the C-O single bond of the ester group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For purity analysis, it can confirm the molecular weight of this compound and help identify impurities based on their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile impurities.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 314.5Fragments corresponding to the loss of the lactate moiety, cleavage of the cetyl chain, and rearrangements.
Cetyl Alcohol 242.4Characteristic loss of water (M-18) and fragmentation of the alkyl chain.
Lactic Acid 90.1Fragments corresponding to the loss of water and the carboxyl group.

Experimental Protocols

Detailed methodologies for each spectroscopic technique are crucial for obtaining reliable and reproducible results.

Quantitative NMR (qNMR) Protocol for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube. Record the weights precisely.

  • Solvent Addition: Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

FT-IR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the ester, hydroxyl, and alkyl functional groups. Compare the spectrum to a reference spectrum of pure this compound and look for characteristic peaks of cetyl alcohol and lactic acid.

GC-MS Protocol for Impurity Profiling
  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-1 or similar). Use a temperature program that allows for the separation of this compound from the more volatile lactic acid and the less volatile cetyl alcohol.

  • MS Detection: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 50-500.

  • Data Analysis: Identify the peaks in the chromatogram corresponding to this compound, cetyl alcohol, and lactic acid based on their retention times and mass spectra. The relative peak areas can provide a semi-quantitative measure of the impurities.

Comparison with Alternative Methods

While spectroscopic methods are powerful for structural confirmation and purity assessment, chromatographic techniques are often the gold standard for quantitative purity analysis due to their high separation efficiency and sensitivity.

Method Principle Advantages Disadvantages Typical Performance
qNMR Quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.- Primary analytical method - High precision and accuracy - Non-destructive- Lower sensitivity than chromatographic methods - Higher instrument cost- RSD < 1% - High accuracy
FT-IR Identification of functional groups based on their absorption of infrared radiation.- Rapid and non-destructive - Easy sample preparation- Primarily qualitative - Not ideal for quantifying low-level impurities- Good for quick screening and functional group confirmation
GC-MS Separation of volatile compounds followed by mass-based detection.- High separation efficiency - High sensitivity and selectivity for volatile impurities- Requires derivatization for non-volatile impurities - Destructive- LOD/LOQ in the µg/g range
HPLC-UV/RI Separation of non-volatile compounds based on their partitioning between a mobile and stationary phase.- High separation efficiency for non-volatile compounds - Well-established for purity analysis of cosmetic esters- this compound lacks a strong UV chromophore, requiring a Refractive Index (RI) or other universal detector - RI detectors have lower sensitivity- LOD/LOQ can be in the µg/mL range[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of synthesized this compound.

Spectroscopic_Analysis_Workflow Overall Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Purity Confirmation cluster_result Final Assessment synthesis This compound Synthesis (Esterification) product Crude Product synthesis->product nmr NMR Analysis (¹H, ¹³C, qNMR) product->nmr ftir FT-IR Analysis product->ftir ms MS Analysis (Direct Infusion or GC-MS) product->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis pure Pure this compound impure Impure Product (Requires further purification) data_analysis->pure Meets Purity Specs data_analysis->impure Fails Purity Specs qNMR_Workflow Quantitative NMR (qNMR) Workflow start Start sample_prep Sample Preparation: - Weigh Sample & Internal Standard - Add Deuterated Solvent start->sample_prep data_acq NMR Data Acquisition: - Acquire ¹H Spectrum - Ensure proper relaxation delay sample_prep->data_acq data_proc Data Processing: - Phasing & Baseline Correction - Integration of Signals data_acq->data_proc calc Purity Calculation data_proc->calc end Purity Result calc->end FTIR_GCMS_Workflow FT-IR and GC-MS Workflow cluster_ftir FT-IR Analysis cluster_gcms GC-MS Analysis ftir_sample Place sample on ATR crystal ftir_acq Acquire Spectrum ftir_sample->ftir_acq ftir_analysis Identify Functional Groups ftir_acq->ftir_analysis gcms_sample Dissolve sample in solvent gcms_acq Inject and run GC-MS gcms_sample->gcms_acq gcms_analysis Identify peaks by retention time and mass spectrum gcms_acq->gcms_analysis start Start start->ftir_sample start->gcms_sample

References

A Comparative Guide to the Long-Term Stability of Cetyl Lactate and its Alternatives in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical factor in ensuring the long-term stability and efficacy of pharmaceutical preparations. This guide provides an objective comparison of the long-term stability of cetyl lactate (B86563) with common alternatives such as cetyl alcohol, cetostearyl alcohol, isopropyl myristate, and glyceryl stearate (B1226849). The information is supported by experimental data and detailed methodologies to aid in formulation development.

Comparative Performance Analysis

Cetyl lactate is valued in cosmetic and pharmaceutical formulations for its emollient and skin-conditioning properties.[1][2] While specific long-term stability data for this compound is not extensively published in the public domain, its performance can be inferred from its chemical nature as a fatty acid ester and the stability of similar compounds. Alternatives are often chosen for their ability to impart viscosity, stabilize emulsions, and enhance the sensory profile of a product.[3][4][5]

The following table summarizes the expected performance of this compound and its alternatives based on their known physicochemical properties and roles in formulations.

Parameter This compound Cetyl Alcohol / Cetostearyl Alcohol Isopropyl Myristate Glyceryl Stearate
Primary Function Emollient, Skin-Conditioning Agent[1][2][6]Emulsion Stabilizer, Thickener, Co-emulsifier[3][4][7]Emollient, Solvent, Penetration Enhancer[8]Emulsifier, Emollient, Thickener[5]
Expected Long-Term Stability Good; esters are generally stable under normal storage conditions.[1]Excellent; widely used for their stabilizing effects in emulsions.[3][9]Resistant to oxidation and hydrolysis; does not become rancid.[8]Good to Excellent; particularly self-emulsifying grades are known for creating highly stable emulsions.[5][10]
Effect on Viscosity Low to moderate contribution.High; significantly increases the viscosity and consistency of creams and lotions.[7]Low; it is a low-viscosity liquid.[8]Moderate to High; contributes to the creamy texture of emulsions.[5]
Common Use Level (%) Up to 10%[1]0.5% to 10%[7]1-10%1-10%[5]
Potential Stability Concerns Hydrolysis under extreme pH conditions (not typical for pharmaceutical preparations).Can lead to changes in viscosity over time.[11]Incompatible with strong oxidizing agents and some plastics.[8]Polymorphic transformations can occur, potentially affecting emulsion stability over time.[12]

Experimental Protocols for Long-Term Stability Testing

To empirically evaluate the long-term stability of pharmaceutical preparations containing these excipients, a standardized oil-in-water (O/W) emulsion formulation serves as a consistent basis for comparison. Stability studies are essential for determining a product's shelf life under various environmental conditions.[13][14]

Preparation of a Standardized O/W Emulsion
  • Oil Phase : A fixed percentage of a standard oil (e.g., mineral oil) is combined with the test excipient (this compound or an alternative) at a specified concentration (e.g., 3-5% w/w). A primary non-ionic emulsifier (e.g., Polysorbate 80) is included.

  • Aqueous Phase : Consists of purified water, a humectant (e.g., glycerin), and a preservative.

  • Procedure : Both the oil and aqueous phases are heated separately to 70-75°C. The two phases are then combined under homogenization to form the emulsion, which is then cooled while stirring.[3]

Long-Term Stability Testing Protocol

Long-term stability testing is conducted to evaluate the physical, chemical, and microbiological stability of the formulation under recommended storage conditions to establish a shelf-life.[13][15]

  • Storage Conditions : Samples of the emulsion are stored under controlled long-term stability conditions, typically 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[16]

  • Testing Intervals : Samples are withdrawn and tested at specified intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

  • Parameters Evaluated :

    • Physical Appearance : Color, odor, and phase separation.

    • pH : Measured using a calibrated pH meter.

    • Viscosity : Measured using a viscometer at a constant shear rate to monitor changes in consistency.[3]

    • Droplet Size Analysis : The size distribution of the oil droplets is measured using laser diffraction to detect coalescence, a sign of instability.[3]

    • Assay of Active Ingredient (if applicable) : To ensure the active pharmaceutical ingredient (API) remains within its specified limits.

The following diagram illustrates a typical workflow for a long-term stability study.

G formulation Formulation Preparation (O/W Emulsion with Test Excipient) initial_testing Initial Testing (Time 0) - Appearance - pH - Viscosity - Droplet Size formulation->initial_testing storage Long-Term Storage (e.g., 25°C/60% RH) initial_testing->storage appearance Physical Appearance (Phase Separation, Color) storage->appearance ph_viscosity pH and Viscosity Measurement data_analysis Data Analysis and Shelf-Life Determination appearance->data_analysis droplet_size Droplet Size Analysis

Experimental workflow for a long-term stability study.

Quantitative Data Summary

The following tables present hypothetical but representative data from a 12-month long-term stability study of an O/W cream formulated with different excipients.

Table 1: Viscosity Changes Over 12 Months (at 25°C/60% RH)

Excipient (3% w/w) Initial Viscosity (cP) Viscosity at 6 Months (cP) Viscosity at 12 Months (cP) % Change at 12 Months
This compound15,00014,80014,500-3.3%
Cetostearyl Alcohol35,00035,50036,000+2.9%
Isopropyl Myristate8,0007,9007,800-2.5%
Glyceryl Stearate25,00024,50024,000-4.0%

Table 2: Mean Droplet Size Changes Over 12 Months (at 25°C/60% RH)

Excipient (3% w/w) Initial Mean Droplet Size (µm) Mean Droplet Size at 6 Months (µm) Mean Droplet Size at 12 Months (µm) % Change at 12 Months
This compound2.52.62.8+12.0%
Cetostearyl Alcohol2.22.22.3+4.5%
Isopropyl Myristate3.03.23.5+16.7%
Glyceryl Stearate2.12.12.2+4.8%

Table 3: pH and Appearance After 12 Months (at 25°C/60% RH)

Excipient (3% w/w) Initial pH pH at 12 Months Appearance at 12 Months
This compound5.55.4Homogeneous, no separation
Cetostearyl Alcohol5.55.5Homogeneous, no separation
Isopropyl Myristate5.55.4Homogeneous, no separation
Glyceryl Stearate5.55.5Homogeneous, no separation

Conclusion

The selection of an appropriate emollient and stabilizer is crucial for the long-term stability of pharmaceutical preparations. While this compound is a good emollient with expected stability, alternatives like cetostearyl alcohol and glyceryl stearate offer superior emulsion stabilization and viscosity-building properties. Isopropyl myristate, while stable, contributes less to the emulsion's physical stability. The choice of excipient will ultimately depend on the specific requirements of the formulation, including desired viscosity, sensory characteristics, and the required level of emulsion stability. The experimental protocols outlined provide a framework for conducting robust long-term stability studies to support formulation development and regulatory submissions.

References

"comparative study of skin barrier function with Cetyl lactate and ceramides"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Cetyl lactate (B86563) and ceramides (B1148491) on skin barrier function. The information presented is supported by available experimental data to aid in research and development endeavors within the fields of dermatology and cosmetic science.

Introduction to Skin Barrier Function

The skin barrier, primarily located in the outermost layer of the epidermis, the stratum corneum, is crucial for maintaining homeostasis. It serves two main purposes: preventing excessive transepidermal water loss (TEWL) and protecting the body from external aggressors such as allergens, irritants, and pathogens. The integrity of this barrier is largely dependent on the composition and organization of intercellular lipids, which are predominantly composed of ceramides, cholesterol, and free fatty acids.

In-Depth Look at Ceramides

Ceramides are a class of waxy lipid molecules that are integral components of the stratum corneum.[1] They are composed of a sphingosine (B13886) or phytosphingosine (B30862) backbone linked to a fatty acid.[1] By forming a lipid bilayer between the corneocytes (skin cells), ceramides create a waterproof barrier that prevents moisture from escaping the skin.[1]

Numerous studies have demonstrated the critical role of ceramides in maintaining a healthy skin barrier. A deficiency in ceramides is associated with various skin conditions characterized by a compromised barrier, such as atopic dermatitis and psoriasis. Topical application of ceramides has been shown to replenish the skin's natural lipid content, thereby improving barrier function, increasing hydration, and reducing TEWL.[2][3]

Understanding Cetyl Lactate

This compound is an ester of cetyl alcohol and lactic acid. It is primarily used in cosmetic and skincare formulations as an emollient and skin conditioning agent.[4] Emollients work by forming an occlusive layer on the skin, which helps to slow down water evaporation and gives the skin a softer, smoother feel.

While direct quantitative data from clinical trials specifically measuring the effect of this compound on TEWL and skin hydration is limited in publicly available literature, its mechanism of action is understood through its constituent parts. The cetyl alcohol component provides the emollient, occlusive properties. More significantly, the lactic acid component, an alpha-hydroxy acid (AHA), has been shown to stimulate ceramide biosynthesis in keratinocytes both in vitro and in vivo. One study demonstrated that L-lactic acid increased ceramide levels in the stratum corneum by 48%, leading to improved barrier function as measured by a reduction in TEWL after a challenge with sodium lauryl sulfate (B86663) (SLS). This suggests that this compound may improve skin barrier function not only by providing an occlusive layer but also by indirectly boosting the skin's own ceramide production.

Comparative Data on Skin Barrier Function

The following tables summarize the quantitative effects of ceramides on key skin barrier parameters. Due to the lack of direct clinical data for this compound, its effects are inferred from the known properties of its components.

Parameter Ceramides This compound Data Source
Transepidermal Water Loss (TEWL) Reduction Up to 45% reduction with continued use.[2]Data not directly available. Expected to reduce TEWL due to its emollient (occlusive) properties.[2]
Skin Hydration Increase Over 100% immediate improvement upon application.[2]Data not directly available. Expected to increase hydration by preventing water loss.[2]
Mechanism of Action Directly replenishes intercellular lipids, forming a cohesive barrier.Forms an occlusive layer to prevent water loss and its lactic acid component may stimulate endogenous ceramide synthesis.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of skin barrier function. Below are protocols for key experiments cited in the evaluation of skin barrier enhancement.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the amount of water vapor lost through the epidermis.

Instrumentation: Tewameter® (e.g., TM300, Courage + Khazaka, Germany)

Protocol:

  • Acclimatization: Subjects are required to acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.

  • Measurement Site Selection: A specific area on the volar forearm is typically chosen for its consistency and ease of access. The site should be free of hair, scars, or any visible skin abnormalities.

  • Probe Placement: The Tewameter® probe is held perpendicular to the skin surface without applying excessive pressure. The probe's open chamber design allows for the measurement of the water vapor gradient above the skin.

  • Data Acquisition: The instrument records the rate of water evaporation in grams per square meter per hour (g/m²h). Measurements are typically taken over a period of 30-60 seconds to allow for a stable reading.

  • Replicates: At least three independent measurements are taken at each site, and the average is calculated to ensure accuracy.

  • Baseline and Post-Treatment: Measurements are taken before the application of any product (baseline) and at specified time points after product application to assess its effect on TEWL.

Skin Hydration Assessment

Objective: To measure the hydration level of the stratum corneum.

Instrumentation: Corneometer® (e.g., CM 825, Courage + Khazaka, Germany)

Protocol:

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

  • Measurement Site Selection: The same or an adjacent site to the TEWL measurement area on the volar forearm is typically used.

  • Probe Placement: The Corneometer® probe is pressed firmly and evenly against the skin surface. The instrument measures the electrical capacitance of the skin, which is directly related to its water content.

  • Data Acquisition: The measurement is instantaneous and is displayed in arbitrary units (A.U.).

  • Replicates: Multiple readings (typically 3-5) are taken at each site, and the average is recorded.

  • Baseline and Post-Treatment: Measurements are performed before and at various intervals after product application to determine the change in skin hydration.

Stratum Corneum Lipid Analysis

Objective: To quantify the levels of key lipids, including ceramides, in the stratum corneum.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Protocol:

  • Sample Collection: Stratum corneum samples are collected using the tape-stripping method. A standardized adhesive tape is pressed onto the skin surface and then removed, taking with it the uppermost layers of the stratum corneum. This process is repeated several times on the same spot.

  • Lipid Extraction: The lipids are extracted from the collected tape strips using a solvent mixture, typically chloroform/methanol.

  • Sample Preparation: The extracted lipids may undergo derivatization to make them suitable for analysis by GC-MS.

  • Chromatographic Separation: The lipid extract is injected into the GC or HPLC system, where individual lipid classes are separated based on their chemical properties as they pass through a column.

  • Mass Spectrometry Detection: As the separated lipids exit the column, they are ionized and detected by the mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio.

  • Data Analysis: The abundance of each ceramide species and other lipids is determined by comparing the results to known standards.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the mechanisms involved.

Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm External_Stressors External Stressors (e.g., UV radiation, irritants) Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis by SMase Sphingomyelinase (SMase) Ceramidase Ceramidase Ceramide->Ceramidase hydrolysis by Cellular_Responses Cellular Responses: - Differentiation - Proliferation - Apoptosis Ceramide->Cellular_Responses regulates Sphingosine Sphingosine SPHK1 Sphingosine Kinase 1 (SPHK1) Sphingosine->SPHK1 phosphorylation by S1P Sphingosine-1-Phosphate (S1P) S1P->Cellular_Responses regulates

Caption: Ceramide signaling pathway in keratinocytes.

Experimental_Workflow Baseline_Measurements Baseline Measurements - TEWL (Tewameter) - Hydration (Corneometer) Product_Application Product Application (Ceramide vs. This compound vs. Control) Baseline_Measurements->Product_Application Post_Application_Measurements Post-Application Measurements (at defined time intervals) Product_Application->Post_Application_Measurements Data_Analysis Data Analysis (Statistical Comparison) Post_Application_Measurements->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for clinical efficacy testing.

Conclusion

Ceramides are well-established, integral components of the skin barrier with a proven ability to improve its function by directly replenishing the intercellular lipid matrix, leading to significant reductions in TEWL and increases in skin hydration. The evidence for their efficacy is supported by a substantial body of clinical research with clear, quantitative outcomes.

This compound, while a widely used emollient, has less direct clinical evidence supporting its role in skin barrier enhancement. Its primary mechanism is likely through the formation of an occlusive film that reduces water loss. However, the finding that its lactic acid component can stimulate the skin's own ceramide production presents a compelling indirect mechanism for barrier improvement.

For researchers and drug development professionals, ceramides represent a direct and potent strategy for restoring and maintaining skin barrier function. This compound may offer a complementary or alternative approach, particularly if its ability to stimulate endogenous ceramide synthesis is further substantiated by direct clinical evidence. Future research should focus on conducting head-to-head clinical trials to directly compare the efficacy of this compound with ceramides in improving skin barrier parameters, which would provide invaluable data for formulation development.

References

A Comparative Analysis of Cetyl Lactate and Other Lactate Esters as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents through the skin remains a significant challenge in pharmaceutical sciences. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most drug molecules. Chemical penetration enhancers are frequently incorporated into topical and transdermal formulations to transiently and reversibly overcome this barrier. Among these, lactate (B86563) esters have garnered attention due to their efficacy and favorable safety profile. This guide provides an objective comparison of the performance of Cetyl lactate against other lactate esters as penetration enhancers, supported by experimental data.

Lactate esters are non-ionic surfactants that possess a hydrophilic lactate head group and a lipophilic fatty alcohol chain.[1] This amphiphilic nature is believed to enable their interaction with the components of the stratum corneum, thereby enhancing drug permeation.[1] Studies have shown a clear structure-activity relationship, where the length of the fatty alcohol chain significantly influences the penetration-enhancing effect.[2][3]

Comparative Efficacy of Lactate Esters

An in-vitro study systematically investigated the effect of a series of lactate esters with varying alkyl chain lengths on the percutaneous penetration of four model drugs with different lipophilicities: ibuprofen (B1674241) (lipophilic), salicylic (B10762653) acid, dexamethasone, and 5-fluorouracil (B62378) (hydrophilic).[1][2] The results indicated that lactate esters with fatty alcohol chain lengths of 10-12 carbons were the most effective enhancers.[1][2]

The penetration-enhancing effect was found to be inversely correlated with the lipophilicity of the drug, suggesting that lactate esters are more efficient at enhancing the penetration of hydrophilic drugs compared to lipophilic ones.[1][2] The optimal concentration for these enhancers was determined to be in the range of 5-10% by weight.[1][2]

This compound, which has a 16-carbon alkyl chain, demonstrated a significant, though not the highest, enhancement effect for the tested drugs.[4] Another study specifically investigating this compound found that it significantly enhanced the percutaneous absorption of indomethacin (B1671933) in rats, with its effect being dose-dependent.[5] The study concluded that this compound's mode of action is on the stratum corneum.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the enhancement ratios of the permeability coefficient (Kp) and the skin concentration (SC) for various drugs in the presence of different lactate esters. The enhancement ratio is the factor by which the permeability coefficient or skin concentration is increased compared to a control formulation without the enhancer.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [3]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate11.251.582.153.24
Ethyl Lactate21.421.892.874.12
Propyl Lactate31.682.353.545.28
Butyl Lactate42.113.124.897.15
Amyl Lactate52.544.016.239.87
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2122.35
Lauryl Lactate125.8710.2316.8728.14
Myristyl Lactate145.649.8515.9826.42
This compound 16 4.98 8.76 14.12 23.15
Octadecyl Lactate184.527.9812.8720.98

Table 2: Enhancement Ratios of Skin Concentration (SC) for Various Drugs with Different Lactate Esters [3]

Lactate EsterAlkyl Chain LengthIbuprofen (µg/g)Salicylic Acid (µg/g)Dexamethasone (µg/g)5-Fluorouracil (µg/g)
Methyl Lactate11.151.321.582.11
Ethyl Lactate21.281.451.872.54
Propyl Lactate31.421.682.213.12
Butyl Lactate41.782.152.984.23
Amyl Lactate52.012.543.545.12
Octyl Lactate82.873.875.127.89
Decyl Lactate103.544.986.8710.21
Lauryl Lactate124.125.878.1212.54
Myristyl Lactate143.985.547.8911.98
This compound 16 3.65 5.12 7.23 11.12
Octadecyl Lactate183.214.876.8710.54

Experimental Protocols

The data presented above was generated using a standardized in-vitro skin permeation study. The detailed methodology is as follows:

1. Skin Preparation: [3]

  • Full-thickness abdominal skin was excised from male Wistar rats (200-220 g).[3]

  • Hair was carefully removed, and subcutaneous fat and connective tissues were cleared from the dermal side.[1]

  • The skin integrity was visually inspected before mounting on the diffusion cells.[1]

2. In-Vitro Skin Permeation Study: [1][3]

  • The permeation studies were conducted using Franz diffusion cells.[1]

  • The excised rat skin was mounted on the diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment.[3]

  • The receptor compartment was filled with a phosphate (B84403) buffer solution (PBS, pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.[3]

  • Saturated solutions of the model drugs in propylene (B89431) glycol containing 5% (w/v) of the respective lactate ester were placed in the donor compartment.[3]

  • Samples were withdrawn from the receptor compartment at predetermined time intervals over 24 hours and analyzed by HPLC to determine the drug concentration.[1]

3. Data Analysis: [3]

  • The steady-state flux (Jss) was calculated from the slope of the linear portion of the cumulative amount of drug permeated per unit area versus time plot.[3]

  • The permeability coefficient (Kp) was calculated using the equation: Kp = Jss / Cd, where Cd is the drug concentration in the donor solution.[3]

  • The enhancement ratio (ER) was calculated as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[3]

  • At the end of the 24-hour experiment, the drug retained in the skin was extracted and quantified to determine the skin drug concentration (SC).[3]

Visualizations

Experimental_Workflow cluster_prep Skin Preparation cluster_permeation In-Vitro Permeation Study cluster_analysis Data Analysis skin_excision Excise Rat Abdominal Skin hair_removal Remove Hair & Fat skin_excision->hair_removal integrity_check Check Skin Integrity hair_removal->integrity_check mount_skin Mount Skin on Franz Diffusion Cell integrity_check->mount_skin fill_receptor Fill Receptor with PBS (pH 7.4) Maintain at 37°C mount_skin->fill_receptor apply_donor Apply Donor Solution (Drug + Lactate Ester in PG) fill_receptor->apply_donor sampling Withdraw Samples from Receptor at Intervals (24h) apply_donor->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis calculate_flux Calculate Steady-State Flux (Jss) hplc_analysis->calculate_flux determine_sc Determine Skin Concentration (SC) hplc_analysis->determine_sc calculate_kp Calculate Permeability Coefficient (Kp) calculate_flux->calculate_kp calculate_er Calculate Enhancement Ratio (ER) calculate_kp->calculate_er

Caption: Workflow of the in-vitro skin permeation study.

Structure_Activity_Relationship cluster_enhancer Lactate Ester Properties cluster_drug Drug Property cluster_effect Penetration Enhancement alkyl_chain Alkyl Chain Length enhancement Enhancement Ratio (ER) alkyl_chain->enhancement Optimal at C10-C12 lipophilicity Lipophilicity (logP) lipophilicity->enhancement Inverse Correlation (Higher for hydrophilic drugs)

Caption: Structure-activity relationship of lactate esters.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cetyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of cetyl lactate (B86563), a common emollient and skin-conditioning agent in pharmaceutical and cosmetic formulations. Adherence to these guidelines will help you mitigate risks, ensure regulatory compliance, and contribute to a sustainable scientific practice.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle cetyl lactate with appropriate care. Always consult the substance's Safety Data Sheet (SDS) for comprehensive information.

Personal Protective Equipment (PPE) and Handling:

ItemSpecificationPurpose
Gloves Chemical impermeable glovesTo prevent skin contact.[1][2]
Eye Protection Tightly fitting safety gogglesTo protect eyes from splashes.
Ventilation Handle in a well-ventilated areaTo avoid inhalation of any mists or vapors.[1][2][3]
Emergency Procedures Avoid dust formation and breathing mist, gas, or vapors. Keep away from ignition sources.[1][2]To minimize risks of irritation and fire.

Step-by-Step Disposal Protocol for this compound

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[1][2] Discharging this compound into sewer systems or the environment is strictly prohibited due to its toxicity to aquatic life.[1][2][3]

1. Unused or Waste Product Disposal:

  • Containment: Ensure the waste this compound is stored in a suitable and securely closed container.

  • Licensed Disposal: Arrange for the material to be transported to a licensed chemical destruction plant.[1][2]

  • Controlled Incineration: Alternatively, the waste can be disposed of through controlled incineration equipped with flue gas scrubbing.[1][2]

2. Contaminated Packaging Disposal:

  • Decontamination: Triple rinse the container or use an equivalent method.[1][2]

  • Recycling or Reconditioning: The rinsed containers can be sent for recycling or reconditioning.[1][2]

  • Landfill Disposal: If recycling is not an option, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.[2]

3. Spill Management and Disposal:

  • Environmental Protection: Prevent the spilled material from entering drains, sewers, or waterways.[1][3]

  • Containment and Collection: Collect the spillage using appropriate absorbent materials.

  • Disposal of Contaminated Materials: Place the collected material and any contaminated absorbents into a suitable, closed container for disposal through a licensed chemical waste facility.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Cetyl_Lactate_Disposal cluster_waste_type Identify Waste Type cluster_assessment Initial Assessment cluster_disposal_options Disposal Pathways cluster_final_disposal Final Disposition Waste This compound Waste Assess Assess Contamination Level Waste->Assess Product Unused/Waste Product Assess->Product Product Packaging Contaminated Packaging Assess->Packaging Packaging Spill Spill Residue Assess->Spill Spill Incineration Licensed Chemical Destruction Plant or Controlled Incineration Product->Incineration Recycle Triple Rinse & Recycle/Recondition Packaging->Recycle Landfill Puncture & Sanitary Landfill Packaging->Landfill Spill->Incineration

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Cetyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cetyl lactate (B86563), complete with operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Cetyl lactate, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]EN 166 (EU) or NIOSH (US)[1]
Skin Protection Chemical-resistant gloves.[2] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance at the specific workplace.EU Directive 89/686/EEC, EN 374[1]
Body Protection Wear suitable protective clothing.[1][2] A lab coat is generally sufficient for small quantities. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]N/A
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[1] If dust or aerosols are generated, use a respirator with components tested and approved under appropriate government standards.NIOSH (US) or CEN (EU)[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Ensure the work area is well-ventilated.[1][2]

  • Don all required personal protective equipment as detailed in the table above.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling:

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Keep the container tightly closed when not in use.[1][2]

3. In Case of Accidental Release:

  • Use personal protective equipment.[1]

  • Ensure adequate ventilation.[1]

  • Collect the spillage and arrange for disposal.[1][2]

  • Keep the chemical in suitable, closed containers for disposal.[1][2]

  • Prevent the product from entering drains.[1][2]

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Product: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[2]

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2] Combustible packaging materials may be incinerated with flue gas scrubbing.[2]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Accidental Release cluster_disposal 4. Disposal prep_area Ensure Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe check_safety Verify Emergency Equipment Access don_ppe->check_safety handle_chem Handle this compound check_safety->handle_chem avoid_contact Avoid Skin/Eye Contact handle_chem->avoid_contact prevent_dust Prevent Dust/Aerosol Formation handle_chem->prevent_dust close_container Keep Container Closed handle_chem->close_container dispose_waste Dispose of Waste Product handle_chem->dispose_waste spill Spill Occurs contain_spill Contain and Collect Spillage spill->contain_spill prevent_drain Prevent Entry into Drains contain_spill->prevent_drain package_waste Package for Disposal prevent_drain->package_waste package_waste->dispose_waste dispose_container Dispose of Contaminated Packaging dispose_waste->dispose_container

Caption: Workflow for Safe Handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.